molecular formula C48H95N2O11PS B15573441 DSPE-PEG-SH, MW 2000

DSPE-PEG-SH, MW 2000

Katalognummer: B15573441
Molekulargewicht: 939.3 g/mol
InChI-Schlüssel: FOBBVHQSSKUSAW-PNGJSFTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSPE-PEG-SH, MW 2000 is a useful research compound. Its molecular formula is C48H95N2O11PS and its molecular weight is 939.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H95N2O11PS

Molekulargewicht

939.3 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;methane

InChI

InChI=1S/C47H91N2O11PS.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55);1H4/t43-;/m1./s1

InChI-Schlüssel

FOBBVHQSSKUSAW-PNGJSFTGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG-SH MW 2000 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DSPE-PEG-SH MW 2000 is a heterobifunctional phospholipid-polyethylene glycol conjugate that has garnered significant attention in the fields of drug delivery, nanotechnology, and biomedical research. This comprehensive technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use. Designed for researchers, scientists, and drug development professionals, this document consolidates key data and methodologies to facilitate the effective utilization of this versatile polymer in advanced therapeutic and diagnostic systems.

Core Concepts and Chemical Properties

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid featuring two C18 stearoyl acyl chains. This hydrophobic lipid moiety serves as an anchor, enabling stable incorporation into lipid bilayers of nanoparticles such as liposomes and micelles.[1] The DSPE is conjugated to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. The PEG component is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, sterically hindering opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation half-life in the bloodstream.[1][2]

The key functional group of this molecule is the terminal thiol (-SH) group at the distal end of the PEG chain. This sulfhydryl group is reactive towards maleimide (B117702) groups, forming a stable thioether bond.[3][4] This reactivity is frequently exploited for the covalent conjugation of targeting ligands, such as antibodies, peptides, and aptamers, to the surface of nanoparticles for targeted drug delivery.[5][6]

Physicochemical Properties

The physicochemical properties of DSPE-PEG-SH MW 2000 and nanoparticles formulated with it are critical for their performance. While specific values can vary between batches and suppliers, the following tables summarize typical quantitative data.

PropertyTypical Value/RangeReference(s)
Molecular Weight (MW) Average MW of ~2750 Da (due to PEG polydispersity)[5]
Purity >95% or >98%[5]
Appearance White to off-white solid
Solubility Soluble in chloroform, methanol, and hot water
Storage Conditions -20°C in a dry, dark environment under inert gas[5]

Table 1: General Physicochemical Properties of DSPE-PEG-SH MW 2000.

ParameterExample Value/RangeFormulation DetailsReference(s)
Average Particle Size 50 - 150 nmDSPE-PEG2000 and Soluplus nanoparticles prepared by hydration method.[7]
Zeta Potential -10 to -40 mVDSPE-PEG2000 and Soluplus nanoparticles, indicating good colloidal stability.[7]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution of the nanoparticle population.[7]

Table 2: Example Characterization Data of Nanoparticles Formulated with DSPE-PEG 2000.

Experimental Protocols

This section provides detailed methodologies for the preparation of nanoparticles using DSPE-PEG-SH MW 2000 and for the conjugation of targeting ligands.

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

  • DSPE-PEG-SH MW 2000

  • Other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Lipid Dissolution: Dissolve DSPE-PEG-SH MW 2000 and other lipids at the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should also be dissolved at this stage.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Conjugation of a Maleimide-Activated Ligand to DSPE-PEG-SH Liposomes

This protocol describes the covalent attachment of a maleimide-functionalized targeting ligand to the surface of pre-formed liposomes containing DSPE-PEG-SH.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-SH MW 2000

  • Maleimide-activated targeting ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Protocol:

  • Ligand Dissolution: Dissolve the maleimide-activated ligand in the reaction buffer.

  • Conjugation Reaction: Add the ligand solution to the liposome (B1194612) suspension. The molar ratio of the ligand to DSPE-PEG-SH should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.

  • Purification: Remove the unconjugated ligand from the immunoliposomes using size exclusion chromatography or dialysis.

Visualizations of Workflows and Pathways

Experimental Workflow for Liposome Preparation and Functionalization

The following diagram illustrates the key steps in the preparation of functionalized liposomes using DSPE-PEG-SH MW 2000.

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation dissolution Lipid Dissolution in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration size_reduction Size Reduction (Extrusion/Sonication) hydration->size_reduction reaction Thiol-Maleimide Conjugation Reaction size_reduction->reaction SH-Liposomes ligand_prep Maleimide-Activated Ligand Preparation ligand_prep->reaction purification Purification (e.g., SEC) reaction->purification Functionalized Liposomes

Workflow for preparing and functionalizing liposomes.

Targeted Drug Delivery and Signaling Pathway Modulation

DSPE-PEG-SH is instrumental in creating targeted drug delivery systems that can modulate cellular signaling pathways. For instance, a liposome encapsulating a kinase inhibitor can be targeted to cancer cells overexpressing a specific receptor. Upon internalization, the inhibitor is released and can block a key signaling cascade involved in cell proliferation and survival.

G cluster_delivery Targeted Drug Delivery cluster_pathway Signaling Pathway Modulation liposome Targeted Liposome (DSPE-PEG-Ligand) + Kinase Inhibitor receptor Cancer Cell Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis release Drug Release endocytosis->release kinase Kinase release->kinase Inhibitor substrate Substrate Protein kinase->substrate Phosphorylation phospho_substrate Phosphorylated Substrate proliferation Cell Proliferation & Survival phospho_substrate->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition

Targeted delivery modulating a cancer cell signaling pathway.

Conclusion

DSPE-PEG-SH MW 2000 is a powerful and versatile tool for researchers and professionals in drug development. Its well-defined chemical properties allow for the creation of sophisticated nanoparticle-based delivery systems with enhanced stability and targeting capabilities. The experimental protocols provided in this guide offer a solid foundation for the successful implementation of DSPE-PEG-SH in a variety of research and development applications. The ability to functionalize nanoparticles with targeting moieties opens up a vast landscape for the development of next-generation therapeutics that can precisely modulate cellular signaling pathways, offering hope for more effective treatments for a range of diseases.

References

DSPE-PEG-SH MW 2000: A Comprehensive Technical Guide for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of advanced drug delivery systems. This document outlines its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and characterization techniques relevant to nanoparticle and liposome (B1194612) formulation.

Core Concepts: Structure and Physicochemical Properties

DSPE-PEG-SH MW 2000 is a heterobifunctional lipid-polymer conjugate.[1][2][3] It is an amphiphilic molecule, featuring a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head made of a polyethylene (B3416737) glycol (PEG) chain with a terminal thiol (-SH) group.[1][2][3] The DSPE portion serves as a lipid anchor, enabling stable insertion into the lipid bilayers of liposomes and the hydrophobic cores of micelles.[4][5] The PEG linker, with an average molecular weight of 2000 Daltons, provides a "stealth" characteristic to nanoparticles, which reduces recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[1][2][4][5] The terminal thiol group is a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, enabling active targeting of specific cells or tissues.[1][2][6][7][8]

The structure of DSPE-PEG-SH is visualized in the diagram below:

DSPE_PEG_SH_Structure cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG (Hydrophilic Spacer) cluster_SH Thiol (Functional Group) DSPE_head Glycerol Phosphate Ethanolamine stearic1 Stearic Acid Chain 1 stearic2 Stearic Acid Chain 2 PEG_chain Polyethylene Glycol (n≈45) DSPE_head->PEG_chain Linkage SH_group -SH PEG_chain->SH_group Linkage

Figure 1: Simplified schematic of the DSPE-PEG-SH MW 2000 structure.
Physicochemical Properties

The key physicochemical properties of DSPE-PEG-SH MW 2000 are summarized in the table below. These properties are critical for its application in formulating stable and effective drug delivery vehicles.

PropertyValueReference(s)
Synonyms DSPE-PEG-Thiol[1]
Appearance White to off-white solid
Molecular Weight (PEG) ~2000 Da[6][7][8]
Purity ≥95%[1]
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol, DCM, DMF, DMSO, THF)[9]
Storage Conditions -20°C, protected from light[3][10][11]

Applications in Drug Delivery

DSPE-PEG-SH MW 2000 is a versatile tool in drug delivery, primarily used for:

  • "Stealth" Liposome and Nanoparticle Formulation: The PEG chain provides a hydrophilic shield that reduces opsonization and clearance by the immune system, extending the circulation half-life of the drug carrier.[1][2][4]

  • Active Targeting: The terminal thiol group allows for the straightforward conjugation of targeting moieties.[1][2] This is often achieved through a maleimide-thiol reaction, which forms a stable thioether bond, to attach antibodies, peptides, or other ligands for targeted delivery to specific cell types.[6][7][8]

  • Improved Drug Solubility: As an amphiphilic polymer, it can self-assemble into micelles in aqueous solutions, encapsulating poorly water-soluble drugs within the hydrophobic core and improving their bioavailability.[4][5]

The general workflow for creating targeted liposomes using DSPE-PEG-SH is depicted below:

Targeted_Liposome_Workflow cluster_formulation Liposome Formulation cluster_functionalization Surface Functionalization cluster_conjugation Ligand Conjugation lipids Lipids + Drug (e.g., Phospholipids, Cholesterol) hydration Thin-Film Hydration lipids->hydration extrusion Extrusion hydration->extrusion post_insertion Post-Insertion extrusion->post_insertion dspe_peg_sh DSPE-PEG-SH dspe_peg_sh->post_insertion conjugation Thiol-Maleimide Conjugation post_insertion->conjugation ligand Targeting Ligand (e.g., Maleimide-activated Antibody) ligand->conjugation final_product final_product conjugation->final_product Targeted Liposome

Figure 2: Workflow for the formulation of targeted liposomes using DSPE-PEG-SH.

Experimental Protocols

This section provides detailed methodologies for the formulation of DSPE-PEG-SH containing micelles and the subsequent conjugation of a targeting ligand.

Formulation of DSPE-PEG-SH Micelles by Thin-Film Hydration

This method is suitable for preparing empty micelles or for encapsulating hydrophobic drugs.[5]

Materials:

  • DSPE-PEG-SH MW 2000

  • Organic solvent (e.g., Chloroform or a mixture of Chloroform and Methanol)[5]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[5]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)[5]

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG-SH MW 2000 in the chosen organic solvent in a round-bottom flask.[5]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the organic solvent, resulting in a thin, dry lipid film on the flask's inner surface.[5]

  • Hydration: Add the aqueous buffer to the flask. The volume will depend on the desired final concentration.[5]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[5]

  • Sonication/Extrusion (Optional): To ensure a uniform size distribution, the micelle solution can be sonicated using a water bath sonicator or passed through an extruder with a specific pore size membrane.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter for sterilization.

Conjugation of a Maleimide-Activated Ligand to DSPE-PEG-SH Micelles

This protocol describes the covalent attachment of a targeting ligand to the surface of pre-formed DSPE-PEG-SH micelles.

Materials:

  • DSPE-PEG-SH micelle solution (prepared as in Protocol 3.1)

  • Maleimide-activated targeting ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Inert gas (e.g., Nitrogen or Argon)

  • Purification system (e.g., Dialysis cassette with an appropriate molecular weight cutoff or size exclusion chromatography column)

Procedure:

  • Prepare Micelle Solution: Ensure the DSPE-PEG-SH micelle solution is in the appropriate reaction buffer.

  • Ligand Addition: Add the maleimide-activated ligand to the micelle solution. A typical molar ratio is a slight excess of the ligand to the DSPE-PEG-SH, but this should be optimized for the specific application.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere to prevent oxidation of the thiol groups.[12] The reaction should be carried out with gentle stirring.[12]

  • Purification: Remove the unreacted ligand and any byproducts. Dialysis against the storage buffer is a common method.[12] The molecular weight cutoff of the dialysis membrane should be chosen to retain the conjugated micelles while allowing the smaller, unconjugated ligand to diffuse out.

  • Characterization: Characterize the final product for size, zeta potential, and conjugation efficiency.

Characterization Techniques

Thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles.

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the mean particle size, size distribution, and polydispersity index (PDI) of the micelles or liposomes.
Zeta Potential Analysis To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Transmission Electron Microscopy (TEM) / Cryo-TEM To visualize the morphology and structure of the nanoparticles.[13]
High-Performance Liquid Chromatography (HPLC) To determine the encapsulation efficiency and drug loading capacity.[5]
Fluorimetry To determine the critical micelle concentration (CMC) using a fluorescent probe like pyrene.[5]

The logical flow of these characterization steps is illustrated below:

Characterization_Workflow start Formulated Nanoparticles dls Dynamic Light Scattering (DLS) (Size, PDI) start->dls zeta Zeta Potential (Surface Charge) start->zeta tem Transmission Electron Microscopy (TEM) (Morphology) dls->tem hplc HPLC (Drug Loading) zeta->hplc end Comprehensive Profile tem->end fluorimetry Fluorimetry (CMC) hplc->fluorimetry fluorimetry->end

References

An In-depth Technical Guide to the Synthesis and Characterization of DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mercapto(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This functionalized lipid is a critical component in the development of targeted drug delivery systems, including liposomes and nanoparticles, where the terminal thiol group allows for the covalent attachment of various ligands.

Synthesis of DSPE-PEG-SH MW 2000

The most common and efficient method for the synthesis of DSPE-PEG-SH is the thiolation of an amine-terminated DSPE-PEG precursor (DSPE-PEG-NH2) using Traut's reagent (2-iminothiolane). This reaction introduces a sulfhydryl (-SH) group by reacting with the primary amine.

Experimental Protocol: Synthesis

Materials:

  • DSPE-PEG-NH2 MW 2000

  • Traut's Reagent (2-iminothiolane)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dialysis membrane (MWCO 1 kDa)

  • Ultra-pure water

  • Lyophilizer

Procedure:

  • Preparation of DSPE-PEG-NH2 Solution: Dissolve DSPE-PEG-NH2 MW 2000 in a non-amine buffer, such as PBS (pH 8.0), containing 2-5 mM EDTA. The EDTA is crucial for chelating divalent metals that can catalyze the oxidation of sulfhydryl groups.[1]

  • Preparation of Traut's Reagent Solution: Prepare a fresh stock solution of Traut's Reagent in the same buffer at a concentration of 2 mg/mL (approximately 14 mM).[1]

  • Thiolation Reaction: Add a 10-fold molar excess of the Traut's Reagent solution to the DSPE-PEG-NH2 solution.[2] The reaction mixture is then gently stirred for 1 hour at room temperature.[1][2]

  • Purification by Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with a molecular weight cutoff (MWCO) of 1 kDa.[2]

    • Dialyze against ultra-pure water at 4°C overnight, with at least two changes of fresh water.[2] This step removes excess Traut's Reagent and other small molecule impurities.

  • Lyophilization: Freeze the purified DSPE-PEG-SH solution and lyophilize to obtain a dry powder.

  • Storage: Store the final product at -20°C under an inert atmosphere to prevent oxidation of the thiol group.

Synthesis_Workflow Synthesis Workflow for DSPE-PEG-SH MW 2000 cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product DSPE-PEG-NH2 DSPE-PEG-NH2 Reaction_Mixture Reaction in PBS (pH 8.0) + EDTA DSPE-PEG-NH2->Reaction_Mixture Trauts_Reagent Traut's Reagent Trauts_Reagent->Reaction_Mixture Dialysis Dialysis (MWCO 1 kDa) vs. Ultra-pure Water Reaction_Mixture->Dialysis 1 hr @ RT Lyophilization Lyophilization Dialysis->Lyophilization Overnight @ 4°C DSPE-PEG-SH DSPE-PEG-SH MW 2000 Lyophilization->DSPE-PEG-SH

Synthesis Workflow Diagram

Characterization of DSPE-PEG-SH MW 2000

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of DSPE-PEG-SH. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the synthesized molecule. Key spectral features to note are the disappearance of signals corresponding to the starting material and the appearance of new signals, or shifts in existing signals, corresponding to the product.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the lyophilized DSPE-PEG-SH in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the spectrum for the characteristic peaks of the DSPE and PEG components. The large signal from the repeating ethylene (B1197577) glycol units of PEG is typically observed around 3.6 ppm.[3] While direct observation of the -SH proton can be challenging due to exchange with residual water, the successful conjugation can often be inferred from shifts in the signals of adjacent protons.

Assignment Approximate Chemical Shift (ppm)
DSPE -CH₃~0.8
DSPE -(CH₂)n-~1.2
PEG backbone (-O-CH₂-CH₂-)~3.6

Table 1: Expected ¹H NMR Chemical Shifts for DSPE-PEG-SH MW 2000

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the molecular weight distribution of polymers like DSPE-PEG-SH.

Experimental Protocol: MALDI-TOF MS

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.[4]

  • Sample Preparation: Mix the DSPE-PEG-SH sample solution with the matrix solution on a MALDI target plate and allow it to air dry to promote co-crystallization. The use of a cationizing agent like sodium chloride can improve signal intensity for PEGylated molecules.[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum will show a distribution of peaks, with each peak separated by approximately 44 Da, corresponding to the mass of one ethylene glycol repeating unit. The average molecular weight (Mw) and the Polydispersity Index (PDI) can be calculated from this distribution.

Parameter Expected Value
Average Molecular Weight (Mw)~2800 - 3000 Da
Polydispersity Index (PDI)≤ 1.1

Table 2: Expected MALDI-TOF MS Data for DSPE-PEG-SH MW 2000

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Charged Aerosol Detector (CAD) is an excellent method for assessing the purity of DSPE-PEG-SH, as this lipid lacks a strong UV chromophore.

Experimental Protocol: HPLC-CAD

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[5]

    • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[5]

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound.

    • Detector: Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve the DSPE-PEG-SH sample in a suitable solvent, such as the initial mobile phase composition.

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Parameter Expected Value
Purity≥ 95%[6]

Table 3: Expected Purity Data from HPLC-CAD for DSPE-PEG-SH MW 2000

Characterization_Workflow Characterization Workflow for DSPE-PEG-SH MW 2000 Start DSPE-PEG-SH Product NMR 1H NMR Spectroscopy Start->NMR MS MALDI-TOF MS Start->MS HPLC HPLC-CAD Start->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Distribution (Mw and PDI) MS->MW Purity Purity Assessment HPLC->Purity

Characterization Workflow Diagram

Conclusion

The successful synthesis and rigorous characterization of DSPE-PEG-SH MW 2000 are paramount for its application in advanced drug delivery systems. The protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and validate high-quality functionalized lipids for their specific research needs. Adherence to these detailed methodologies will ensure the reproducibility and reliability of subsequent downstream applications.

References

An In-Depth Technical Guide to the Mechanism of Action of DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This versatile phospholipid-polymer conjugate is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of nanoparticles such as liposomes and micelles. This document will delve into its molecular structure, the functional roles of its constituent parts, its influence on nanoparticle characteristics, and its journey from systemic circulation to intracellular target sites.

Core Concepts: The Molecular Architecture and Function of DSPE-PEG-SH MW 2000

DSPE-PEG-SH MW 2000 is a heterobifunctional molecule, meaning it has two different reactive ends, which allows for both structural integration into a lipid-based nanoparticle and subsequent surface functionalization. Its mechanism of action is a direct result of the synergistic functions of its three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component consists of a hydrophilic phosphate (B84403) head group and two saturated 18-carbon stearoyl acyl chains. The long, saturated hydrocarbon chains give DSPE a high phase transition temperature, which results in a rigid and stable lipid bilayer when incorporated into liposomes. This stability is crucial for encapsulating and protecting therapeutic cargo. The hydrophobic nature of the DSPE tail allows it to anchor firmly within the lipid core of nanoparticles.

  • Polyethylene Glycol (PEG) MW 2000: The PEG component is a hydrophilic and flexible polymer with a molecular weight of 2000 Daltons. It is covalently linked to the head group of the DSPE. When incorporated into a nanoparticle, the PEG chains form a hydrated, sterically-hindering layer on the surface. This "stealth" coating inhibits the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1][2] This steric stabilization leads to a significantly prolonged circulation half-life of the nanoparticles, increasing the probability of them reaching their target tissue.[3]

  • Thiol (-SH) Group: The terminal thiol group on the PEG chain is a reactive functional group that allows for the covalent conjugation of various targeting ligands, such as peptides, antibodies, or small molecules.[4] This is most commonly achieved through thiol-maleimide "click" chemistry, which forms a stable thioether bond.[4] This targeted functionalization is key to enhancing the specificity of the drug delivery system for diseased cells or tissues.

Quantitative Data on Nanoparticle Formulations

The incorporation of DSPE-PEG-SH MW 2000 into nanoparticle formulations has a significant impact on their physicochemical properties. The following tables summarize quantitative data from studies characterizing nanoparticles formulated with DSPE-PEG derivatives.

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
10:136.5-28.50.900[5][6]
5:180.8-29.20.644[5]
4:1128.1-28.10.295[5]
1:1116.6-13.70.112[5]
DSPE-PEG2000 alone52.0-38.00.952[5]

Table 1: Influence of DSPE-PEG2000 concentration on nanoparticle size and zeta potential. This table illustrates that the ratio of DSPE-PEG2000 to other formulation components can significantly alter the resulting nanoparticle's size and surface charge.

FormulationAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
DSPE-mPEG2000 Polymeric Micelles9.6 ± 0.6-2.7 ± 1.1[7]
HDAS-SHP MicellesNot Specified+28.4[8]
DSPE-PEG2000 MicellesNot Specified-34.4[8]

Table 2: Physicochemical properties of DSPE-PEG2000 based micelles. This table provides comparative data on the size and surface charge of micelles formed with DSPE-PEG derivatives.

Experimental Protocols

Liposome (B1194612) Preparation via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH MW 2000.[9][10]

Materials:

  • Primary phospholipid (e.g., DSPC, Soy PC)

  • Cholesterol

  • DSPE-PEG-SH MW 2000

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH MW 2000 in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done for an odd number of passes to ensure the final product is in the receiving syringe.

  • Storage: Store the resulting liposome suspension at 4°C.

Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide

This protocol details the conjugation of a targeting peptide to a maleimide-functionalized DSPE-PEG, a common reaction partner for DSPE-PEG-SH.[11][12]

Materials:

  • DSPE-PEG-Maleimide

  • Thiol-containing peptide

  • Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Reagent Preparation: Dissolve the DSPE-PEG-Maleimide and the thiol-containing peptide separately in DMF or DMSO.

  • Reaction Setup: Dilute the peptide solution in the sodium phosphate buffer. Add the DSPE-PEG-Maleimide solution to the buffered peptide solution. The final reaction mixture may contain an organic co-solvent to ensure solubility.

  • Conjugation Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting DSPE-PEG-peptide conjugate using HPLC to remove unreacted starting materials.

  • Characterization: Confirm the successful conjugation using techniques such as Mass Spectrometry.

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathways and Cellular Uptake

The ultimate goal of a drug delivery system is to deliver its therapeutic payload to the target cells. Nanoparticles formulated with DSPE-PEG-SH undergo a multi-step journey that often involves cellular uptake via endocytosis. The specific pathway can depend on the cell type and any targeting ligands attached to the nanoparticle surface.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP DSPE-PEG-SH Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Ligand Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae Receptor->Caveolae Caveolin-Mediated Endocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug Drug Release Lysosome->Drug

Caption: Cellular uptake pathways for targeted nanoparticles.

Experimental Workflow for Liposome Preparation and Functionalization

The following diagram outlines a typical experimental workflow for creating and functionalizing liposomes using DSPE-PEG-SH.

G cluster_prep Liposome Preparation cluster_func Functionalization A 1. Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG-SH) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition) B->C D 4. Size Reduction (Extrusion) C->D E 5. Thiol-Maleimide Conjugation D->E Prepared Liposomes F 6. Purification (e.g., Dialysis, SEC) E->F G 7. Characterization (Size, Zeta Potential, Morphology) F->G

Caption: Experimental workflow for liposome formulation.

Logical Relationship of DSPE-PEG-SH Components

This diagram illustrates the logical and functional relationships between the different components of the DSPE-PEG-SH molecule.

G cluster_functions Functions DSPE DSPE PEG PEG 2000 Anchor Hydrophobic Anchoring DSPE->Anchor SH Thiol (-SH) Stealth Stealth Properties (Reduced Opsonization) PEG->Stealth Conjugation Covalent Ligand Attachment SH->Conjugation

Caption: Functional roles of DSPE-PEG-SH components.

References

An In-depth Technical Guide to the Solubility and Stability of DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Understanding its physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of novel therapeutics.

Core Concepts: Structure and Function

DSPE-PEG-SH MW 2000 is an amphiphilic polymer consisting of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon acyl chains that serves as the hydrophobic anchor, enabling its incorporation into lipid bilayers of liposomes and nanoparticles.

  • Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG moiety provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.

  • Thiol (Sulfhydryl, -SH) Group: A reactive terminal group on the PEG chain that allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, via thiol-maleimide or other thiol-reactive chemistries. This enables the specific delivery of therapeutic payloads to target cells or tissues.

The amphiphilic nature of DSPE-PEG-SH MW 2000 drives its self-assembly in aqueous environments to form micelles or to integrate into lipid bilayers.

Solubility Profile

The solubility of DSPE-PEG-SH MW 2000 is dictated by its amphiphilic character. The long hydrophobic DSPE tail and the hydrophilic PEG chain result in varying solubility across different solvent systems. Precise solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent SystemReported SolubilityConditions and Considerations
Water (H₂O) 8.33 mg/mL[1]Requires ultrasonication, warming, and heating to 60°C for dissolution. Forms micelles in aqueous solutions.
Dimethyl Sulfoxide (DMSO) 6.67 mg/mL[1]Requires ultrasonication, warming, and heating to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility; using a freshly opened container is recommended.[1]
Ethanol >10 mg/mL (for DSPE-PEG-Maleimide)[2]Generally soluble, often with gentle warming.[3]
Chloroform >10 mg/mL (for DSPE-PEG-Maleimide)[2]Readily soluble.
Dichloromethane:Methanol (1:1) Soluble (for DSPE-PEG-Cholesterol)[4]This mixture is often effective for dissolving lipid-based molecules.

Note: Some solubility data is for structurally similar DSPE-PEG 2000 derivatives and should be considered as a strong indicator for DSPE-PEG-SH MW 2000.

Critical Micelle Concentration (CMC)

In aqueous solutions, DSPE-PEG 2000 self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for formulation development, as it influences the stability of the micelles upon dilution in physiological fluids.

SolventCMCReference
Aqueous Buffer~0.5-1.5 µM[5]
Water~10-20 µM[6][7]

The lower CMC in buffered solutions compared to pure water is attributed to the screening of charges on the phosphate (B84403) group by ions in the buffer, which facilitates micelle formation.[6]

Stability Profile

The stability of DSPE-PEG-SH MW 2000 is crucial for its handling, storage, and in vivo performance. Degradation can occur through hydrolysis of the phosphate ester bond or oxidation of the terminal thiol group.

Storage and Handling

For long-term stability, DSPE-PEG-SH MW 2000 should be stored as a solid at -20°C.[4][5] It is recommended to handle the solid under an inert gas to minimize oxidation of the thiol group. Solutions of DSPE-PEG-SH should be prepared fresh before use. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.

pH and Temperature Stability

The stability of DSPE-PEG-SH is influenced by pH and temperature. The ester linkages in the DSPE moiety are susceptible to hydrolysis under acidic or basic conditions, although they are relatively stable at neutral pH. The terminal thiol group is prone to oxidation, especially at neutral to alkaline pH, which can lead to the formation of disulfide bonds. This can be mitigated by working at a slightly acidic pH when not performing conjugation reactions.

For lipid nanoparticles formulated with PEGylated lipids, storage at physiological pH (7.4) in PBS at 2°C is suggested for periods up to 160 days.[8] If freezing is required, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., 20% w/v) is recommended to prevent aggregation and maintain efficacy.[8] Lyophilization is a viable option for long-term storage.[8]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of DSPE-PEG-SH MW 2000 in a given solvent.

Materials:

  • DSPE-PEG-SH MW 2000 powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Microcentrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare a series of vials with increasing, precisely weighed amounts of DSPE-PEG-SH MW 2000.

  • Add a fixed volume of the solvent to each vial to create a range of concentrations.

  • Vortex each vial for 2 minutes to facilitate initial dispersion.

  • If required for the solvent (e.g., water, DMSO), place the vials in a water bath sonicator at a controlled temperature (e.g., 60°C) for 30 minutes.[1][3]

  • Incubate the vials in a thermostatically controlled shaker at a specified temperature for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials for any undissolved material.

  • For vials with suspended particles, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved DSPE-PEG-SH MW 2000 using a validated analytical method such as HPLC with an appropriate detector (e.g., ELSD or CAD).

  • The solubility is defined as the concentration of the saturated solution.

Protocol for Stability Testing of DSPE-PEG-SH Formulations

This protocol outlines a method for assessing the stability of lipid nanoparticles containing DSPE-PEG-SH MW 2000 under various conditions.

Materials:

  • Lipid nanoparticle formulation containing DSPE-PEG-SH MW 2000

  • Storage buffers at different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Temperature-controlled incubators or refrigerators (e.g., 4°C, 25°C, 40°C)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Method for quantifying encapsulated drug/cargo (e.g., fluorescence spectroscopy, HPLC)

Procedure:

  • Aliquot the lipid nanoparticle formulation into separate sterile, sealed vials for each storage condition (pH and temperature).

  • Place the vials in their respective storage environments.

  • At predetermined time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove a vial from each condition for analysis.

  • Analyze the samples for the following stability-indicating parameters:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS to assess for aggregation or changes in particle size distribution.

    • Zeta Potential: Measure to evaluate changes in surface charge, which can indicate chemical degradation or changes in the PEG corona.

    • Encapsulation Efficiency/Drug Retention: Quantify the amount of encapsulated cargo to determine if there is leakage from the nanoparticles over time.

  • Plot the measured parameters against time for each storage condition to determine the stability profile of the formulation.

Visualizations

Logical Workflow for DSPE-PEG-SH in Targeted Drug Delivery

G Workflow for DSPE-PEG-SH in Targeted Drug Delivery cluster_0 Formulation cluster_1 Bioconjugation cluster_2 In Vivo Application A DSPE-PEG-SH MW 2000 D Lipid Nanoparticle (LNP) Formulation A->D B Therapeutic Cargo (e.g., mRNA, siRNA, small molecule drug) B->D C Other Lipids (e.g., phospholipid, cholesterol) C->D F Thiol-Reactive Chemistry (e.g., maleimide (B117702) linker) D->F E Targeting Ligand (e.g., antibody, peptide) E->F G Targeted LNP F->G H Systemic Administration G->H I Prolonged Circulation (Stealth Effect) H->I J Target Cell Recognition and Binding I->J K Internalization and Cargo Release J->K L Therapeutic Effect K->L

Caption: A logical workflow illustrating the key stages of utilizing DSPE-PEG-SH MW 2000 in the development of targeted lipid nanoparticles for drug delivery.

Factors Affecting the Stability of DSPE-PEG-SH MW 2000

G Factors Influencing DSPE-PEG-SH Stability cluster_0 Chemical Factors cluster_1 Physical Factors cluster_2 Formulation Context A DSPE-PEG-SH Stability B pH D Hydrolysis B->D extremes accelerate C Oxidizing Agents E Thiol Oxidation C->E promotes D->A E->A F Temperature F->A F->D high temp accelerates G Light G->A H Freeze-Thaw Cycles H->A can cause aggregation H->A I Presence of Cryoprotectants I->A improves freeze-thaw stability I->A J Ionic Strength of Buffer J->A affects micelle stability J->A

Caption: A diagram illustrating the key chemical, physical, and formulation factors that can impact the stability of DSPE-PEG-SH MW 2000.

Potential Degradation Pathways

G Potential Degradation Pathways for DSPE-PEG-SH cluster_0 Hydrolysis cluster_1 Oxidation A DSPE-PEG-SH B Ester Bond Cleavage A->B E Thiol Group Oxidation A->E C Products: Lysophospholipid + Fatty Acid B->C D Conditions: Acidic or Basic pH, High Temperature D->B F Product: DSPE-PEG-S-S-PEG-DSPE (Disulfide Dimer) E->F G Conditions: Presence of O₂, Neutral to Alkaline pH G->E

Caption: A simplified diagram showing the two primary potential degradation pathways for DSPE-PEG-SH: hydrolysis of the ester bonds and oxidation of the terminal thiol group.

References

An In-depth Technical Guide to the Safety and Toxicity of DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This document is intended to serve as a resource for researchers, scientists, and drug development professionals working with this PEGylated lipid in various applications, including drug delivery systems, nanoparticle formulations, and bioconjugation.

Introduction

DSPE-PEG-SH MW 2000 is a functionalized PEGylated phospholipid widely utilized in the formulation of liposomes and other nanoparticles.[1][2][3][4] The DSPE anchor provides a hydrophobic domain for incorporation into lipid bilayers, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 daltons offers a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[5][6] The terminal thiol (-SH) group allows for covalent conjugation to various molecules, such as targeting ligands or therapeutic agents.[2][3][6] While generally considered biocompatible, a thorough understanding of its potential toxicity is crucial for its safe and effective use in pharmaceutical development.[7]

Physicochemical Properties

A summary of the key physicochemical properties of DSPE-PEG-SH MW 2000 is presented in the table below.

PropertyValueReference
Molecular Weight (Average) ~2896 g/mol (DSPE ~748 g/mol + PEG ~2000 g/mol + Linker)[8]
Appearance White to off-white solid[8]
Solubility Soluble in organic solvents like chloroform (B151607) and methanol. Forms micelles or liposomes in aqueous solutions.[8]
Purity Typically >95%[6]
Storage Recommended at -20°C in a dry, inert atmosphere.[3][6]

In Vitro Toxicity

The in vitro toxicity of DSPE-PEG-SH MW 2000 is a critical parameter for assessing its suitability for biological applications. The primary mechanisms of in vitro toxicity include membrane disruption and induction of apoptosis.

Cytotoxicity
Cell LineFormulationIncubation Time (h)IC50 (µg/mL)Reference
MCF-7 (Human breast cancer)DSPE-PEG2000 micelles72> 1000[9]
HeLa (Human cervical cancer)DSPE-PEG-RGD@ICG micellesNot Specified~200 (for the complex)[10]

Note: The cytotoxicity of DSPE-PEG-SH MW 2000 itself is expected to be low, but it is crucial to evaluate the toxicity of the final nanoparticle formulation.

Hemolysis

Hemolytic activity is a measure of the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin. Formulations containing DSPE-PEG have been evaluated for their hemolytic potential. Generally, PEGylation tends to reduce the hemolytic activity of nanoparticles.[8]

FormulationConcentration (µg/mL)Hemolysis (%)Reference
DSPE-PEG-RGD@ICG micellesup to 200< 5[10]
PHB-PEG-PHB nanoparticlesup to 120Not detected[11]

Note: A hemolysis percentage below 5% is generally considered non-hemolytic.[11]

In Vivo Toxicity

In vivo toxicity studies are essential to understand the systemic effects of DSPE-PEG-SH MW 2000. These studies typically involve administration to animal models and subsequent monitoring of various physiological and pathological parameters.

Acute Toxicity

Acute toxicity studies involve the administration of a single high dose of the substance to determine its short-term adverse effects. The LD50 (median lethal dose) is a common metric from these studies. While a specific LD50 for DSPE-PEG-SH MW 2000 has not been reported, studies on PEGylated liposomes provide an indication of their relatively low acute toxicity. For instance, the LD50 of a liposomal doxorubicin (B1662922) formulation was found to be 40 mg/kg in mice, which was higher than that of the free drug (26 mg/kg), indicating a better safety profile for the liposomal formulation.[12]

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies are necessary to evaluate the potential for cumulative toxicity. While specific sub-acute or chronic toxicity data for DSPE-PEG-SH MW 2000 is limited, long-term studies on high-molecular-weight PEGs in rats have shown some effects, such as a decrease in triglycerides and the presence of anti-PEG IgM antibodies.[11] Histopathological examination of major organs is a critical component of these studies to identify any target organ toxicity.

Immunogenicity

A significant consideration for all PEGylated materials is their potential to elicit an immune response.

Accelerated Blood Clearance (ABC) Phenomenon

Upon repeated administration, PEGylated nanoparticles can induce the production of anti-PEG antibodies, primarily of the IgM isotype. These antibodies can bind to subsequently injected PEGylated nanoparticles, leading to their rapid clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC).[13][14] This can significantly reduce the therapeutic efficacy of the formulation.

Complement Activation-Related Pseudoallergy (CARPA)

PEGylated liposomes can activate the complement system, a part of the innate immune system. This activation can lead to the generation of anaphylatoxins (C3a and C5a), which can cause hypersensitivity reactions known as Complement Activation-Related Pseudoallergy (CARPA).[15][16] The activation can occur through the classical, alternative, or lectin pathways.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the safety and toxicity of DSPE-PEG-SH MW 2000 formulations.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells (e.g., HeLa, MCF-7)

  • 96-well plates

  • DSPE-PEG-SH MW 2000 formulation

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of the DSPE-PEG-SH MW 2000 formulation in cell culture medium. Remove the existing medium from the wells and add 100 µL of the test solutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_4_5 End of Incubation seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h prepare_treatment Prepare Serial Dilutions of DSPE-PEG-SH Formulation add_treatment Add Treatment to Cells prepare_treatment->add_treatment incubate_treatment Incubate 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Figure 1: Workflow for the MTT cytotoxicity assay.

In Vitro Hemolysis Assay

This protocol is based on the principle of measuring hemoglobin release from red blood cells.[18]

Materials:

  • Fresh whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DSPE-PEG-SH MW 2000 formulation

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge

  • 96-well plate

  • Microplate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the supernatant and wash the red blood cells (RBCs) three times with PBS. Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.

  • Treatment: In microcentrifuge tubes, mix 500 µL of the 2% RBC suspension with 500 µL of the DSPE-PEG-SH MW 2000 formulation at various concentrations. For controls, mix RBCs with PBS (negative control) and 1% Triton X-100 (positive control).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Absorbance Measurement: Transfer 100 µL of the supernatant from each tube to a 96-well plate and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis collect_blood Collect Whole Blood wash_rbc Wash & Resuspend RBCs in PBS collect_blood->wash_rbc mix_rbc_treatment Mix RBCs with DSPE-PEG-SH Formulation, Positive & Negative Controls incubate_37c Incubate at 37°C for 2h mix_rbc_treatment->incubate_37c centrifuge_tubes Centrifuge Tubes measure_absorbance Measure Supernatant Absorbance at 540 nm centrifuge_tubes->measure_absorbance calculate_hemolysis Calculate % Hemolysis measure_absorbance->calculate_hemolysis

Figure 2: Workflow for the in vitro hemolysis assay.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study.[19]

Animals:

  • Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females.

Procedure:

  • Dosing: Administer the DSPE-PEG-SH MW 2000 formulation orally by gavage to a group of animals at a starting dose (e.g., 2000 mg/kg). The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water or corn oil).

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Dose Adjustment: Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute_Toxicity_Study_Workflow start Start dose_group1 Dose Group 1 with Starting Dose start->dose_group1 observe_14d Observe for 14 Days (Toxicity Signs, Body Weight) dose_group1->observe_14d outcome Outcome? observe_14d->outcome necropsy Gross Necropsy observe_14d->necropsy dose_up Dose Up for Next Group outcome->dose_up Survival dose_down Dose Down for Next Group outcome->dose_down Mortality dose_up->dose_group1 Repeat with New Group dose_down->dose_group1 Repeat with New Group end End necropsy->end

Figure 3: General workflow for an in vivo acute oral toxicity study.

Signaling Pathways

DSPE-PEG Induced Apoptosis

While the precise signaling cascade for DSPE-PEG-SH MW 2000-induced apoptosis is not fully elucidated, it is generally understood that high concentrations of some DSPE-PEG formulations can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[20][21][22]

Apoptosis_Pathway DSPE_PEG High Concentration of DSPE-PEG-SH Membrane_Disruption Cell Membrane Disruption DSPE_PEG->Membrane_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction DSPE_PEG->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Proposed intrinsic apoptosis signaling pathway induced by DSPE-PEG.

Complement Activation

The activation of the complement system by PEGylated liposomes is a complex process that can be initiated by different pathways. The presence of anti-PEG antibodies can trigger the classical pathway, while the surface characteristics of the liposome (B1194612) can also lead to the activation of the alternative and lectin pathways.[16][17]

Complement_Activation_Pathway cluster_pathways Initiation Pathways PEG_Liposome DSPE-PEG-SH Liposome Classical Classical Pathway (Anti-PEG Antibodies) PEG_Liposome->Classical Alternative Alternative Pathway (Surface Properties) PEG_Liposome->Alternative Lectin Lectin Pathway (Mannose Binding) PEG_Liposome->Lectin C3_Convertase C3 Convertase Formation Classical->C3_Convertase Alternative->C3_Convertase Lectin->C3_Convertase C3a_C5a Generation of Anaphylatoxins (C3a, C5a) C3_Convertase->C3a_C5a CARPA CARPA C3a_C5a->CARPA

Figure 5: Pathways of complement activation by PEGylated liposomes.

Regulatory Considerations

The use of DSPE-PEG-SH MW 2000 in pharmaceutical formulations is subject to regulatory oversight. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific guidelines for liposomal drug products.[12][14][23][24][25] These guidelines emphasize the need for thorough characterization of the formulation, including its physicochemical properties, stability, and in vivo performance. For novel excipients, a comprehensive safety evaluation is required.[20]

Conclusion

DSPE-PEG-SH MW 2000 is a valuable tool in drug delivery and nanotechnology. While it is generally considered to have a favorable safety profile, it is not without potential toxicities. A thorough understanding and evaluation of its in vitro and in vivo toxicity, as well as its immunogenic potential, are essential for the development of safe and effective therapeutic products. The experimental protocols and information provided in this guide are intended to assist researchers in this critical endeavor. It is imperative to conduct comprehensive, product-specific safety assessments for any new formulation containing DSPE-PEG-SH MW 2000.

References

An In-depth Technical Guide to DSPE-PEG-SH MW 2000 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, bifunctional lipid-polymer conjugate that has become an indispensable tool in the field of drug delivery and nanomedicine. Its unique amphiphilic structure, biocompatibility, and reactive thiol group make it a critical component for the formulation of advanced drug delivery systems such as liposomes, micelles, and other nanoparticles. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of DSPE-PEG-SH MW 2000 for researchers and scientists in drug development.

Core Concepts and Chemical Structure

DSPE-PEG-SH MW 2000 is a complex molecule with distinct functional domains that contribute to its utility in drug delivery.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component consists of a glycerol (B35011) backbone, two saturated stearoyl fatty acid chains, and a phosphoethanolamine headgroup. The long, saturated fatty acid chains provide a high phase transition temperature, which contributes to the formation of stable, rigid lipid bilayers in liposomes and nanoparticles. The DSPE moiety serves as the hydrophobic anchor, allowing the molecule to be firmly embedded within the lipid core of a nanoparticle.

  • PEG (Polyethylene Glycol) MW 2000: The polyethylene (B3416737) glycol chain is a hydrophilic polymer with an average molecular weight of 2000 Daltons. This PEG chain extends from the nanoparticle surface into the aqueous environment, creating a hydrated layer. This "stealth" layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life of the nanoparticles, increasing the probability of them reaching their target site.

  • -SH (Thiol) Group: The terminal thiol group is a reactive functional group that allows for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties. This is most commonly achieved through a thiol-maleimide "click" chemistry reaction, which is highly efficient and proceeds under mild, aqueous conditions.

Quantitative Data

The following tables summarize key quantitative data for DSPE-PEG-SH MW 2000, providing a reference for formulation development and characterization.

Table 1: Physicochemical Properties of DSPE-PEG-SH MW 2000

PropertyValue
Average Molecular Weight (MW) ~2800 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in water (with warming/sonication), chloroform (B151607), and methanol.

Table 2: Micellar and Liposomal Properties

PropertyValue
Critical Micelle Concentration (CMC) 1-10 µM in aqueous solution
Typical Micelle Size 10-20 nm (hydrodynamic diameter)
Polydispersity Index (PDI) of Micelles < 0.2
Zeta Potential of Liposomes (in PBS) -20 to -40 mV

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-SH MW 2000.

Protocol 1: Formulation of Thiol-Reactive Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-SH MW 2000, which can then be used for conjugation to targeting ligands.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG-SH MW 2000

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG-SH MW 2000 in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.

    • Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 11-21 passes using a mini-extruder. This process will generate unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The concentration of accessible thiol groups on the liposome surface can be quantified using Ellman's reagent (DTNB).

Protocol 2: Conjugation of a Maleimide-Activated Peptide to Thiol-Reactive Liposomes

This protocol outlines the steps for conjugating a peptide containing a maleimide (B117702) group to the surface of the prepared thiol-reactive liposomes.

Materials:

  • Thiol-reactive liposomes (from Protocol 1)

  • Maleimide-activated peptide

  • PBS, pH 7.2

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Conjugation Reaction:

    • Add the maleimide-activated peptide to the thiol-reactive liposome suspension at a molar ratio of 1:10 (peptide:DSPE-PEG-SH).

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the liposomes (typically the void volume).

  • Characterization:

    • Confirm the successful conjugation by measuring the increase in liposome size using DLS.

    • Quantify the amount of conjugated peptide using a suitable method, such as a BCA protein assay or by measuring the fluorescence of a labeled peptide.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DSPE-PEG-SH MW 2000.

Liposome_Formulation_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration & Size Reduction cluster_2 Characterization Lipids (DSPC, Cholesterol, DSPE-PEG-SH) Lipids (DSPC, Cholesterol, DSPE-PEG-SH) Dissolve in Chloroform Dissolve in Chloroform Lipids (DSPC, Cholesterol, DSPE-PEG-SH)->Dissolve in Chloroform Rotary Evaporation Rotary Evaporation Dissolve in Chloroform->Rotary Evaporation Thin Lipid Film Thin Lipid Film Rotary Evaporation->Thin Lipid Film Hydration with PBS Hydration with PBS Thin Lipid Film->Hydration with PBS Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration with PBS->Multilamellar Vesicles (MLVs) Sonication Sonication Multilamellar Vesicles (MLVs)->Sonication Extrusion Extrusion Sonication->Extrusion Unilamellar Vesicles (LUVs) Unilamellar Vesicles (LUVs) Extrusion->Unilamellar Vesicles (LUVs) DLS (Size & Zeta Potential) DLS (Size & Zeta Potential) Unilamellar Vesicles (LUVs)->DLS (Size & Zeta Potential) Ellman's Assay (Thiol Quantification) Ellman's Assay (Thiol Quantification) Unilamellar Vesicles (LUVs)->Ellman's Assay (Thiol Quantification)

Caption: Workflow for the formulation of thiol-reactive liposomes.

Targeted_Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Uptake & Drug Release IV Injection IV Injection Targeted Liposome Targeted Liposome IV Injection->Targeted Liposome Evasion of MPS Evasion of MPS Targeted Liposome->Evasion of MPS PEG Stealth Layer Extravasation (EPR Effect) Extravasation (EPR Effect) Evasion of MPS->Extravasation (EPR Effect) Binding to Tumor Cell Receptor Binding to Tumor Cell Receptor Extravasation (EPR Effect)->Binding to Tumor Cell Receptor Targeting Ligand Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Binding to Tumor Cell Receptor->Receptor-Mediated Endocytosis Endosome Endosome Receptor-Mediated Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Drug Release in Cytoplasm Drug Release in Cytoplasm Endosomal Escape->Drug Release in Cytoplasm Tumor Cell Receptor Tumor Cell Receptor

Caption: Pathway of a targeted liposome from injection to drug release.

Thiol_Maleimide_Ligation cluster_reaction Thiol-Maleimide 'Click' Reaction Thiol_Liposome Thiol-Reactive Liposome DSPE-PEG-SH Conjugated_Liposome Targeted Liposome Stable Thioether Bond Thiol_Liposome->Conjugated_Liposome + Maleimide_Ligand Maleimide-Activated Ligand e.g., Peptide, Antibody Maleimide_Ligand->Conjugated_Liposome pH 6.5-7.5 pH 6.5-7.5 Room Temperature Room Temperature

Caption: Thiol-maleimide ligation for surface functionalization.

Conclusion

DSPE-PEG-SH MW 2000 is a powerful and versatile tool for the development of sophisticated drug delivery systems. Its well-defined chemical structure and predictable physicochemical properties allow for the rational design of nanoparticles with controlled size, stability, and surface functionality. The ability to conjugate targeting moieties to the nanoparticle surface via the thiol group has paved the way for the development of targeted therapies with improved efficacy and reduced side effects. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize DSPE-PEG-SH MW 2000 in their drug development endeavors.

An In-depth Technical Guide to the Thiol Group in DSPE-PEG-SH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the field of advanced drug delivery and nanotechnology.[1] Its unique amphiphilic structure, comprising a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal thiol (-SH) group, enables the formulation of long-circulating nanocarriers with the capacity for targeted ligand conjugation.[2] This guide provides a comprehensive technical overview of the thiol group in DSPE-PEG-SH, focusing on its properties, quantification, and application in the development of targeted therapeutic and diagnostic agents.

The DSPE portion of the molecule facilitates its incorporation into the lipid bilayer of nanostructures such as liposomes, while the PEG chain provides a "stealth" characteristic, shielding the nanoparticles from the mononuclear phagocyte system and thereby prolonging their circulation time in the bloodstream.[3][4] The terminal thiol group is the key functional moiety that allows for the covalent attachment of a wide array of targeting ligands, including antibodies, peptides, and small molecules, through specific and efficient conjugation chemistries.[5][6]

Physicochemical Properties of DSPE-PEG-SH

The physicochemical properties of DSPE-PEG-SH can vary depending on the molecular weight of the PEG chain. These properties are crucial for the formulation and in vivo performance of the resulting nanoparticles.

PropertyTypical ValuesReferences
Molecular Weight (Daltons) DSPE-PEG(1000)-SH: ~1800 DSPE-PEG(2000)-SH: ~2800 DSPE-PEG(3400)-SH: ~4200 DSPE-PEG(5000)-SH: ~5800[6][7][8]
Polydispersity Index (PDI) of Liposomes Typically ≤ 0.2 for well-formulated liposomes[3]
Appearance White to off-white solid[8]
Solubility Soluble in chloroform (B151607), DMSO, DMF, and warm water[8]
Storage Conditions -20°C, protected from light and moisture[1][8]

The Chemistry of the Thiol Group

The terminal thiol group (-SH) of DSPE-PEG-SH is a potent nucleophile, making it highly reactive towards specific functional groups. This reactivity is the basis for its utility in bioconjugation.

Thiol-Maleimide Conjugation

The most common and efficient method for conjugating ligands to DSPE-PEG-SH is the Michael addition reaction between the thiol group and a maleimide (B117702) functional group on the targeting ligand.[5] This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.[9]

Reaction Scheme:

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_product Product DSPE_PEG_SH DSPE-PEG-SH Conjugate DSPE-PEG-Ligand (Thioether Bond) DSPE_PEG_SH->Conjugate + Maleimide_Ligand Maleimide-Activated Ligand Maleimide_Ligand->Conjugate

Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

Quantification of Thiol Groups using Ellman's Assay

Ellman's assay is a widely used colorimetric method for the quantification of free thiol groups.[10] The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with a thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified spectrophotometrically at 412 nm.[11][12]

Materials:

  • DSPE-PEG-SH sample

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)[12]

  • 0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer)[12]

  • Cysteine hydrochloride monohydrate (for standard curve)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of Cysteine Standards: Prepare a series of cysteine standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) by diluting a stock solution of cysteine in the Reaction Buffer.[12]

  • Sample Preparation: Dissolve the DSPE-PEG-SH sample in the Reaction Buffer to a known concentration.

  • Reaction:

    • To each well of a 96-well plate, add 50 µL of the DSPE-PEG-SH sample or cysteine standard.

    • Add 50 µL of the Ellman's Reagent Solution to each well.[12]

    • Mix well and incubate at room temperature for 15 minutes.[12]

  • Measurement: Measure the absorbance of each well at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Create a standard curve by plotting the absorbance versus the concentration of the cysteine standards.

    • Determine the concentration of thiol groups in the DSPE-PEG-SH sample using the standard curve. The concentration of free sulfhydryl in the sample can be determined from the curve.[12]

Calculation using Molar Extinction Coefficient:

Alternatively, the concentration of thiol groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[11][12]

Protocol for Liposome (B1194612) Formulation with DSPE-PEG-SH

The thin-film hydration method is a common technique for preparing liposomes incorporating DSPE-PEG-SH.[13][14]

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • DSPE-PEG-SH

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in the desired molar ratio in chloroform in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG-SH at 55:40:5.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[14]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).[13][14]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (SUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[13]

    • Perform an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome population.[13]

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • The surface charge (zeta potential) can also be measured.

Protocol for Conjugation of a Thiolated Ligand to Maleimide-Activated Liposomes

This protocol describes the "post-insertion" method, where a ligand is first conjugated to DSPE-PEG-Maleimide and then inserted into pre-formed liposomes.[15][16]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-Maleimide

  • Thiol-containing ligand (e.g., thiolated antibody or peptide)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.4)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation of Ligand-PEG-DSPE Micelles:

    • Dissolve DSPE-PEG-Maleimide in the reaction buffer to form a micellar solution.[15][16]

    • Add the thiolated ligand to the micellar solution. A typical molar ratio of lipid to protein is 3:1.[15]

    • Allow the reaction to proceed under an inert gas atmosphere for 2-8 hours at room temperature with gentle stirring.[9][15]

  • Post-Insertion into Liposomes:

    • Add the prepared Ligand-PEG-DSPE micelles to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the primary lipid for a defined period (e.g., 1-2 hours) to facilitate the insertion of the conjugated lipid into the liposome bilayer.

  • Purification:

    • Remove unconjugated ligand and micelles by size exclusion chromatography or dialysis.

Cellular Uptake and Targeted Delivery

DSPE-PEG-SH functionalized liposomes are designed for targeted drug delivery. After conjugation with a specific ligand, these liposomes can recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells.[3] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the liposome and the subsequent release of its therapeutic payload inside the cell.[17]

Cellular_Uptake Targeted_Liposome Ligand-Targeted Liposome (with DSPE-PEG-SH-Ligand) Binding Binding Targeted_Liposome->Binding 1. Recognition Cell_Surface_Receptor Cell Surface Receptor Cell_Surface_Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect 4. Action

Cellular Uptake of Targeted Liposomes.

Experimental Workflow for Targeted Liposome Development

The development of targeted liposomes using DSPE-PEG-SH involves a series of well-defined steps, from formulation to in vitro and in vivo evaluation.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_conjugation Conjugation & Purification cluster_evaluation Evaluation Formulation Liposome Formulation (Thin-film hydration) Characterization Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization Conjugation Ligand Conjugation (Thiol-Maleimide) Characterization->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

Targeted Liposome Development Workflow.

Conclusion

The thiol group in DSPE-PEG-SH provides a versatile and powerful tool for the development of targeted nanomedicines. Its specific reactivity allows for the straightforward and efficient conjugation of targeting ligands, enabling the creation of sophisticated drug delivery systems that can selectively deliver therapeutic agents to diseased cells and tissues. A thorough understanding of the chemistry of the thiol group, coupled with robust analytical and formulation protocols, is essential for harnessing the full potential of DSPE-PEG-SH in the next generation of targeted therapies.

References

The Pivotal Role of PEG 2000 in DSPE-PEG Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a critical component in the formulation of advanced drug delivery systems, particularly lipid-based nanocarriers like liposomes and lipid nanoparticles (LNPs). Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, allows for its stable integration into the lipid bilayer of nanoparticles. The primary function of DSPE-PEG 2000 is to create a hydrophilic, sterically-hindered corona on the nanoparticle surface. This "stealth" characteristic is instrumental in reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby significantly prolonging the circulation half-life of the encapsulated therapeutic agent. The inclusion and concentration of DSPE-PEG 2000 also critically influence the physicochemical properties of nanoparticles, including their size, surface charge, and stability. This technical guide provides a comprehensive overview of the core functions of DSPE-PEG 2000, presents quantitative data on its effects, details key experimental protocols for formulation and characterization, and illustrates fundamental concepts through diagrams.

Introduction to DSPE-PEG 2000

DSPE-PEG 2000 is a phospholipid-polymer conjugate that has become indispensable in the field of nanomedicine.[1] It is biocompatible, biodegradable, and amphiphilic, making it an ideal excipient for drug delivery applications.[1]

Chemical Structure and Properties

The DSPE-PEG 2000 molecule consists of two main parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid with two saturated 18-carbon stearoyl acyl chains, which serve as the hydrophobic anchor that integrates into the lipid bilayer of a liposome (B1194612) or nanoparticle.[2][3] The C18 length of the acyl chains provides strong anchoring within the lipid membrane.[2]

  • PEG 2000 (Polyethylene Glycol, average molecular weight of 2000 Da): This is a hydrophilic, flexible, and uncharged polymer chain covalently attached to the headgroup of the DSPE.[4][5] In an aqueous environment, the PEG chain extends from the nanoparticle surface, creating a hydrated layer.[6]

This amphiphilic structure allows DSPE-PEG 2000 to spontaneously incorporate into lipid assemblies, with the DSPE anchor embedded in the hydrophobic core and the PEG chain oriented towards the aqueous exterior.[7]

cluster_DSPE DSPE Anchor (Hydrophobic) cluster_PEG PEG Chain (Hydrophilic) Glycerol Glycerol Phosphate Phosphate Glycerol->Phosphate StearoylChain1 Stearoyl Chain (C18) Glycerol->StearoylChain1 StearoylChain2 Stearoyl Chain (C18) Glycerol->StearoylChain2 Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG_unit1 (-O-CH2-CH2-)n Ethanolamine->PEG_unit1 Linker Methoxy Methoxy Cap PEG_unit1->Methoxy ~2000 Da

Diagram 1: Molecular Structure of DSPE-PEG 2000.

The Core Role of DSPE-PEG 2000 in Lipid-Based Nanocarriers

The incorporation of DSPE-PEG 2000 into the lipid bilayer of nanocarriers imparts several crucial properties that enhance their therapeutic efficacy.

The "Stealth" Effect and Prolonged Circulation

The primary and most celebrated role of DSPE-PEG 2000 is to confer "stealth" characteristics to nanoparticles.[8][9] In the absence of a protective coating, nanoparticles injected into the bloodstream are rapidly recognized and coated by plasma proteins called opsonins. This process, known as opsonization, marks the particles for uptake and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[10]

The PEG 2000 chain on the surface of the nanoparticle creates a dense, hydrophilic, and sterically-hindering layer.[6] This layer physically blocks the binding of opsonins to the nanoparticle surface.[6][10] By evading the MPS, these "stealth" or "PEGylated" nanoparticles can remain in circulation for significantly longer periods.[11][12] This prolonged circulation time is critical for increasing the probability of the nanoparticle reaching its target tissue, such as a tumor, through passive targeting via the Enhanced Permeability and Retention (EPR) effect.[8][12]

cluster_non_pegylated Conventional Liposome cluster_pegylated Stealth (PEGylated) Liposome Liposome_NP Liposome Opsonin Opsonin Proteins Liposome_NP->Opsonin Opsonization Macrophage Macrophage (MPS) Opsonin->Macrophage Phagocytosis Clearance Rapid Clearance Macrophage->Clearance Stealth_Liposome DSPE-PEG 2000 Coated Liposome Opsonin_Blocked Opsonin Proteins Stealth_Liposome->Opsonin_Blocked Steric Hindrance (Blocks Opsonization) Circulation Prolonged Circulation Stealth_Liposome->Circulation

Diagram 2: The "Stealth" Mechanism of PEGylated Liposomes.
Influence on Physicochemical Properties

The inclusion of DSPE-PEG 2000 affects several key physical characteristics of nanoparticles:

  • Particle Size: Increasing the concentration of DSPE-PEG 2000 in a liposome formulation generally leads to a reduction in vesicle size.[7][13] The large, hydrophilic PEG headgroups are thought to cause steric repulsion between lipid bilayers, which favors the formation of smaller, unilamellar vesicles.[14]

  • Stability: The PEG layer enhances the colloidal stability of nanoparticles by preventing their aggregation in biological fluids.[15] This steric stabilization is crucial for maintaining a consistent particle size distribution and preventing premature clearance.[16]

  • Zeta Potential: The zeta potential is a measure of the surface charge of a nanoparticle. The neutral PEG chains can shield the surface charge of the underlying lipids, causing the zeta potential to shift towards neutrality.[11][15] For instance, the zeta potential of non-PEGylated lipid nanoparticles can be around -20mV, while PEGylation can bring it to approximately -10 mV.[11]

Impact on Drug Encapsulation and Release

While highly beneficial for in vivo performance, the presence of DSPE-PEG 2000 can also influence drug loading and release. The PEG layer can sometimes interfere with the encapsulation of certain drugs.[15] Conversely, it can also help to stabilize the lipid bilayer, potentially reducing the leakage of encapsulated drugs.[17] The rate of drug release might also be modulated, with the hydrated PEG layer acting as an additional barrier to drug diffusion.[15]

Quantitative Analysis of DSPE-PEG 2000 Effects

The molar percentage of DSPE-PEG 2000 incorporated into a lipid nanoparticle formulation is a critical parameter that must be optimized for each specific application.

Effect of DSPE-PEG 2000 Molar Ratio on Nanoparticle Properties

Even small amounts of DSPE-PEG 2000 can have a significant impact on the in vivo performance of liposomes. Studies have shown that as little as 0.5 mol% of DSPE-PEG 2000 can substantially increase the plasma circulation longevity of liposomes.[16] Optimal circulation times are often achieved with concentrations around 2 mol%.[16] Increasing the molar percentage of PEG-lipid can also influence the particle size and stability.

DSPE-PEG 2000 (mol%) Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Effect on Circulation Time
0> 200 (prone to aggregation)High (>0.3)~ -20 to -40Very short (< 1 hour)
0.5~ 150Moderate~ -15Substantially increased
2.0~ 120-140Low (<0.2)~ -10 to -15Optimal circulation achieved
5.0~ 100-120Low (<0.15)~ -10Long circulation, commonly used in clinical formulations[11]
> 8.0Size may decrease furtherLowNear neutralMay impede cellular uptake[13]

Note: The values presented are illustrative and can vary significantly based on the total lipid composition, preparation method, and the encapsulated drug.[11][13][15][16]

Comparative Analysis: DSPE-PEG 2000 vs. DSPE-PEG 5000

The length of the PEG chain also plays a crucial role. A longer PEG chain, such as in DSPE-PEG 5000, can provide a more substantial steric barrier.

Property DSPE-PEG 2000 DSPE-PEG 5000 Rationale
Hydrodynamic Diameter ~125 nmLarger than DSPE-PEG 2000 formulationsThe longer PEG chain creates a thicker hydrophilic corona.[15]
Zeta Potential ~ -35 mVMore neutral than DSPE-PEG 2000 formulationsThe longer PEG chain provides more effective shielding of the surface charge.[15]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG 2000The thicker steric barrier offers enhanced protection from MPS uptake.[2][15]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG 2000The extended PEG layer may create a greater steric hindrance, impeding interaction with cell surfaces.[15]

DSPE-PEG 2000 often represents a balance between achieving good stability and prolonged circulation while still allowing for efficient cellular uptake, making it a widely used choice.[15] DSPE-PEG 5000 may be advantageous for applications where maximum circulation time is the primary goal.[2]

Key Experimental Protocols

The successful formulation and application of DSPE-PEG 2000-containing nanoparticles require robust and reproducible experimental methods.

cluster_prep Liposome Preparation cluster_char Characterization Lipid_Mixing 1. Lipid Mixing (e.g., DSPC, Cholesterol, DSPE-PEG 2000) in organic solvent Film_Formation 2. Thin-Film Formation (Solvent Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Aqueous buffer + Drug) Forms Multilamellar Vesicles (MLVs) Film_Formation->Hydration Extrusion 4. Size Reduction (Extrusion) Through polycarbonate membranes Forms Small Unilamellar Vesicles (SUVs) Hydration->Extrusion Purification 5. Purification (e.g., Dialysis, SEC) Remove unencapsulated drug Extrusion->Purification DLS 6a. Size & PDI Analysis (Dynamic Light Scattering) Purification->DLS Zeta 6b. Zeta Potential Measurement Purification->Zeta EE 6c. Encapsulation Efficiency (EE%) (e.g., UV-Vis, HPLC) Purification->EE

Diagram 3: Experimental Workflow for Liposome Preparation & Characterization.
Preparation of DSPE-PEG 2000-Containing Liposomes via Thin-Film Hydration and Extrusion

This is a widely used method for preparing liposomes with a uniform size distribution.[12][18]

Materials:

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, DSPE-PEG 2000.

  • Solvent: Chloroform or a chloroform:methanol mixture.

  • Hydration Buffer: Aqueous buffer of choice (e.g., PBS, HEPES), potentially containing the drug to be encapsulated.

  • Equipment: Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm pore size), gas-tight syringes.

Protocol:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG 2000 in a desired molar ratio) in the organic solvent in a round-bottom flask.[18] b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[18] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the dried lipid film.[19] b. Agitate the flask above the phase transition temperature (Tc) of the lipids to hydrate (B1144303) the film, which will form multilamellar vesicles (MLVs).[18]

  • Size Reduction (Extrusion): a. Load the MLV suspension into a gas-tight syringe and assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[12] b. Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[12] The extrusion should be performed at a temperature above the Tc of the lipids.[18] c. Store the final liposome suspension at 4°C.[12]

Characterization of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic diameter and size distribution (PDI).[3]

Protocol:

  • Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[12]

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[12]

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter (an intensity-weighted mean size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Measurement of Zeta Potential

Zeta potential is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.[20][21]

Protocol:

  • Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Inject the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.[22]

  • Place the cell into the instrument, ensuring proper contact with the electrodes.[20]

  • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant) and temperature.[7]

  • Apply the electric field and measure the particle velocity to calculate the electrophoretic mobility and, subsequently, the zeta potential using the Smoluchowski approximation for aqueous media.[20]

Determination of Drug Encapsulation Efficiency (EE%)

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[12]

Protocol:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation. This can be achieved by methods such as dialysis, size exclusion chromatography (SEC), or ultrafiltration/centrifugation.[23]

  • Quantification of Total and Encapsulated Drug: a. To measure the total drug concentration (C_total), disrupt a known volume of the liposome suspension using a surfactant (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.[23] Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). b. To measure the free drug concentration (C_free), analyze the filtrate or dialysate from the separation step.

  • Calculation: Calculate the EE% using the following formula: EE% = [(C_total - C_free) / C_total] x 100[1]

Applications in Drug Development

The unique properties conferred by DSPE-PEG 2000 have made it a cornerstone of many successful and emerging nanomedicines.

  • Oncology: PEGylated liposomes are widely used to deliver chemotherapeutic agents like doxorubicin.[24] The prolonged circulation allows for enhanced accumulation in tumor tissues via the EPR effect, increasing efficacy while reducing systemic toxicity.[12]

  • RNA Therapeutics: DSPE-PEG 2000 is a key component in lipid nanoparticle formulations for the delivery of RNA-based therapies, including small interfering RNA (siRNA) and messenger RNA (mRNA) vaccines.[15]

  • Targeted Drug Delivery: The distal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate active targeting of the nanoparticles to specific cells or tissues.[15]

Conclusion

DSPE-PEG 2000 is a multifunctional excipient that plays a central role in the design and performance of lipid-based drug delivery systems. Its ability to form a protective hydrophilic shield on the surface of nanoparticles provides the crucial "stealth" property, leading to prolonged systemic circulation and enhanced drug accumulation at target sites. The concentration and chain length of the PEG-lipid are critical parameters that must be carefully optimized to balance circulation time with cellular interaction and to control the final physicochemical properties of the nanocarrier. A thorough understanding of the principles of PEGylation and the application of robust experimental protocols for formulation and characterization are essential for the successful development of effective and safe nanomedicines.

References

DSPE-PEG-SH MW 2000: A Comprehensive Material Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development. It consolidates safety information, physicochemical properties, and relevant biological interaction data. The guide also includes detailed experimental protocols for key safety and biocompatibility assessments and visual representations of important concepts to facilitate understanding.

Introduction

DSPE-PEG-SH MW 2000 is a bifunctional lipid-polymer conjugate widely utilized in the formulation of nanocarriers, such as liposomes and micelles, for drug delivery applications.[1][2][3][4] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor provides a hydrophobic segment that can be incorporated into lipid bilayers, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da molecular weight offers a "stealth" characteristic, reducing opsonization and prolonging circulation times of the nanocarrier in vivo. The terminal thiol (-SH) group allows for the covalent conjugation of targeting ligands, antibodies, or other molecules to the surface of the nanocarrier.[1][3][4] Given its critical role in advanced drug delivery systems, a thorough understanding of its material safety profile is paramount.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DSPE-PEG-SH MW 2000 is presented in Table 1. This data has been compiled from various supplier technical data sheets and scientific literature.

PropertyValueReference(s)
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000][1][4]
Molecular Weight ~2800 g/mol (The exact molecular weight can vary slightly between batches)[5]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Forms micelles or liposomes in aqueous solutions.[7]
Storage Temperature -20°C[1][4]
Purity Typically ≥95%[7]

Hazard Identification and Safety Precautions

Based on available safety data sheets for DSPE-PEG derivatives, DSPE-PEG-SH MW 2000 is not classified as a hazardous substance.[8] However, standard laboratory safety practices should always be observed.

Emergency Overview:

  • Health Hazard: No particular hazard is associated with this compound.[9] It is generally considered to have low toxicity.[10]

  • Flammability: Not flammable.[11]

  • Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing agents.[11]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses are recommended.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Not required under normal handling conditions.

First Aid Measures

A summary of first aid procedures is provided in Table 2.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[9]
Skin Contact Wash off with soap and plenty of water.[8][9]
Eye Contact Flush eyes with water as a precaution.[8][9]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[8][9]

Handling and Storage

  • Handling: Avoid creating dust. Avoid breathing vapors, mist, or gas.[8]

  • Storage: Store at -20°C in a dry and well-ventilated place.[1][4] Keep the container tightly closed.

Biocompatibility and Toxicology

DSPE-PEG conjugates are generally regarded as biocompatible and are used in FDA-approved drug formulations.[11] The PEG component contributes to a "stealth" effect, reducing clearance by the mononuclear phagocyte system.[12]

Key Toxicological Endpoints:

  • Cytotoxicity: In vitro studies using cell lines are common to assess the cytotoxicity of DSPE-PEG based formulations. The MTT or MTS assay is a widely used method for this purpose. Generally, DSPE-PEG lipids show low cytotoxicity at concentrations typically used in drug delivery formulations.[7]

  • Hemocompatibility: The effect on red blood cells (hemolysis) and blood coagulation are important indicators of biocompatibility. DSPE-PEG containing nanoparticles have been shown to have minimal effects on hemolysis and coagulation.[13]

  • Immunogenicity: While PEG is generally considered non-immunogenic, there is evidence of pre-existing anti-PEG antibodies in a portion of the human population.[14] Repeated administration of PEGylated nanoparticles can sometimes lead to an "accelerated blood clearance" (ABC) phenomenon, mediated by the production of anti-PEG IgM.[6][15] The negatively charged phosphate (B84403) group in the DSPE moiety may contribute to complement activation.[6]

A summary of biocompatibility and toxicological data is presented in Table 3.

EndpointObservationReference(s)
Cytotoxicity Generally low; however, some in vitro toxicity has been observed at concentrations below the critical micelle concentration (CMC) in sensitive cell lines.[7][7]
Hemolysis Nanoparticles formulated with DSPE-PEG show negligible hemolytic activity.[13]
Coagulation Minimal impact on blood coagulation pathways.[13]
Immunogenicity Can induce anti-PEG antibodies and the accelerated blood clearance (ABC) phenomenon upon repeated administration. May cause complement activation-related pseudoallergy (CARPA).[6][14][15]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of DSPE-PEG-SH MW 2000.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of DSPE-PEG-SH MW 2000 in a cell culture medium. Remove the old medium from the wells and add 100 µL of the DSPE-PEG-SH MW 2000 dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_treatment Add Treatment to Cells incubate_24h_1->add_treatment prepare_treatment Prepare DSPE-PEG-SH Dilutions prepare_treatment->add_treatment incubate_exposure Incubate (24-72h) add_treatment->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Biological Interactions

DSPE-PEG-SH MW 2000 is primarily a carrier molecule and is not expected to have direct, specific interactions with signaling pathways in the same manner as a pharmacologically active drug. Its main biological interaction is with the immune system, as described in the immunogenicity section. The PEG chain's interaction with the biological environment is a key aspect of its function.

PEGylation_Effect cluster_uncoated Uncoated Nanoparticle cluster_coated DSPE-PEG-SH Coated Nanoparticle nanoparticle Nanoparticle Core (e.g., Liposome) dspe_peg_sh DSPE-PEG-SH Coating opsonins Opsonins (e.g., Complement, Antibodies) macrophage Macrophage (Mononuclear Phagocyte System) phagocytosis Phagocytosis & Clearance macrophage->phagocytosis prolonged_circulation Prolonged Circulation nanoparticle_uncoated Nanoparticle opsonins_uncoated Opsonins nanoparticle_uncoated->opsonins_uncoated Opsonization macrophage_uncoated Macrophage opsonins_uncoated->macrophage_uncoated Recognition phagocytosis_uncoated Phagocytosis macrophage_uncoated->phagocytosis_uncoated nanoparticle_coated Nanoparticle dspe_peg_sh_coated DSPE-PEG-SH nanoparticle_coated->dspe_peg_sh_coated Coating dspe_peg_sh_coated->opsonins Steric Hindrance (Reduced Opsonization) prolonged_circulation_coated Prolonged Circulation dspe_peg_sh_coated->prolonged_circulation_coated

Caption: Effect of DSPE-PEG-SH on Nanoparticle Fate.

Conclusion

DSPE-PEG-SH MW 2000 is a valuable tool in drug delivery research and development, offering a versatile platform for the creation of long-circulating and targetable nanocarriers. While it is generally considered biocompatible and possesses low toxicity, researchers should be aware of the potential for immunological responses, particularly upon repeated administration. Adherence to standard laboratory safety procedures is sufficient for handling this material. This guide provides a foundational understanding of the safety and handling of DSPE-PEG-SH MW 2000 to support its responsible and effective use in scientific research.

References

Commercial Sources and Technical Guide for DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and other nanoparticles for targeted therapies.

Commercial Availability and Key Specifications

DSPE-PEG-SH MW 2000 is available from a range of commercial suppliers. While specifications can vary between vendors and even between batches, the following tables summarize typical quantitative data to facilitate comparison. Researchers are advised to consult the certificate of analysis for the specific lot being used.

Table 1: Commercial Suppliers of DSPE-PEG-SH MW 2000

SupplierWebsite
BroadPharm--INVALID-LINK--
ChemScene--INVALID-LINK--
MedchemExpress--INVALID-LINK--
Biopharma PEG--INVALID-LINK--
Nanosoft Polymers--INVALID-LINK--
Immunomart--INVALID-LINK--
CD Bioparticles--INVALID-LINK--

Table 2: Quantitative Specifications of Commercial DSPE-PEG-SH MW 2000

ParameterTypical ValueNotes
Molecular Weight (MW) ~2800 Da (average)The nominal MW is 2000 Da for the PEG component, with the total MW including the DSPE lipid anchor. The exact average molecular weight can vary between suppliers and batches due to the polydispersity of the PEG chain.[1]
Purity ≥95%Purity is typically determined by NMR and/or HPLC. Some suppliers offer higher purity grades (e.g., >98%).[2]
Polydispersity Index (PDI) ≤1.1PDI is a measure of the heterogeneity of the PEG chain length. Lower PDI values indicate a more homogeneous product. This value is not always reported on standard technical datasheets but is a critical quality attribute.[3]
Appearance White to off-white solid
Solubility Soluble in chloroform (B151607), DMSO, and water
Storage Conditions -20°CStore in a dry, inert atmosphere to prevent oxidation of the thiol group.[4]

Experimental Protocols

The utility of DSPE-PEG-SH MW 2000 lies in its ability to be incorporated into lipid-based nanoparticles and to conjugate with various molecules via its terminal thiol group. Below are detailed methodologies for key experimental procedures.

Preparation of DSPE-PEG-SH Containing Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-SH.

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a primary phospholipid like DSPC, cholesterol, and DSPE-PEG-SH in a specific molar ratio) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours.[5]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) by gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a high-pressure extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.[7]

Thiol-Maleimide Conjugation for Surface Functionalization

The terminal thiol group of DSPE-PEG-SH can be readily conjugated to maleimide-functionalized molecules, such as peptides, antibodies, or small molecule targeting ligands.[4]

Methodology:

  • Preparation of Thiolated Liposomes: Prepare liposomes containing DSPE-PEG-SH as described in the protocol above.

  • Preparation of Maleimide-Activated Ligand: Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction:

    • Add the maleimide-activated ligand to the liposome (B1194612) suspension. A typical molar ratio of maleimide (B117702) to thiol is between 1.5:1 and 5:1.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8] The reaction forms a stable thioether bond.

  • Purification:

    • Remove unreacted ligand and byproducts by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis against the desired buffer.

Visualizations

Experimental Workflow for Liposome Formulation and Functionalization

G A Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-SH in Chloroform) B Thin-Film Evaporation (Rotary Evaporator) A->B C Hydration (Aqueous Buffer, T > Tc) B->C D Extrusion (Size Reduction) C->D E Thiolated Liposomes D->E G Thiol-Maleimide Conjugation (pH 6.5-7.5) E->G F Maleimide-Activated Ligand F->G H Purification (Size Exclusion Chromatography) G->H I Functionalized Liposomes H->I

Caption: Workflow for preparing functionalized liposomes.

Signaling Pathway: Receptor-Mediated Endocytosis of a Targeted Liposome

G cluster_0 Extracellular Space cluster_2 Intracellular Space Lipo Targeted Liposome (DSPE-PEG-Ligand) Receptor Cell Surface Receptor Lipo->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation DrugRelease Drug Release LateEndosome->DrugRelease Acidification & Enzymatic Degradation Target Intracellular Target DrugRelease->Target Therapeutic Action

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

Core Concepts: Understanding DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DSPE-PEG-SH MW 2000

For Researchers, Scientists, and Drug Development Professionals

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a heterobifunctional, PEGylated phospholipid derivative widely employed in nanomedicine and drug delivery.[1] It is an amphiphilic polymer, meaning it possesses both a hydrophobic (water-fearing) lipid tail (DSPE) and a hydrophilic (water-loving) polymer head (PEG-SH).[2][3] This unique structure allows it to self-assemble in aqueous solutions into micelles or to be incorporated into the lipid bilayer of nanoparticles such as liposomes.[4][5][6]

The key functionalities of DSPE-PEG-SH MW 2000 are:

  • DSPE Anchor: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) portion is a saturated 18-carbon phospholipid that serves as a robust hydrophobic anchor, allowing for stable insertion into the lipid core of nanoparticles.[7]

  • PEG 2000 Spacer: The polyethylene (B3416737) glycol chain of approximately 2000 Da forms a hydrophilic, flexible corona on the nanoparticle surface. This PEG layer creates a "stealth" characteristic, providing a steric barrier that inhibits the adsorption of plasma proteins (opsonization).[3][8][9] This, in turn, reduces recognition and clearance by the mononuclear phagocyte system (MPS), significantly prolonging the circulation half-life of the nanocarrier in the bloodstream.[8][10][11]

  • Terminal Thiol (-SH) Group: The reactive thiol (sulfhydryl) group at the distal end of the PEG chain is a critical functional handle for bioconjugation. It readily reacts with maleimide-functionalized molecules to form a stable covalent thioether bond.[4][5][6][12] This allows for the surface modification of nanoparticles with targeting ligands such as antibodies, peptides, or aptamers to achieve site-specific drug delivery.[1][8]

Synthesis and Chemical Reactions

Synthesis of DSPE-PEG-SH

A common method for synthesizing DSPE-PEG-SH is by modifying a precursor molecule, DSPE-PEG-Amine, using Traut's reagent (2-iminothiolane). The primary amine group reacts with Traut's reagent to introduce a free thiol group.[13]

Synthesis_of_DSPE_PEG_SH DSPE_Amine DSPE-PEG-Amine Solvent Reaction in Chloroform (B151607)/Methanol DSPE_Amine->Solvent Trauts Traut's Reagent (2-Iminothiolane) Trauts->Solvent Stir Stir at Room Temp for 2 hours Solvent->Stir Reaction Mixture DSPE_SH DSPE-PEG-SH Stir->DSPE_SH Yields

Caption: Synthesis of DSPE-PEG-SH from DSPE-PEG-Amine.

Thiol-Maleimide Conjugation Chemistry

The terminal thiol group of DSPE-PEG-SH is most commonly utilized for covalently attaching targeting moieties through a Michael addition reaction with a maleimide (B117702) group. This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[14][15]

Thiol_Maleimide_Conjugation cluster_liposome Nanoparticle Surface Liposome_SH DSPE-PEG-SH Reaction Michael Addition (pH 6.5-7.5) Liposome_SH->Reaction Ligand_Mal Targeting Ligand (e.g., Peptide, Antibody) with Maleimide Group Ligand_Mal->Reaction Conjugate Ligand-Targeted Nanoparticle (Stable Thioether Linkage) Reaction->Conjugate

Caption: Thiol-maleimide coupling for nanoparticle targeting.

Quantitative Data and Physicochemical Characterization

The physicochemical properties of DSPE-PEG-SH and the nanoparticles formulated with it are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and critical micelle concentration (CMC).

ParameterSystemValueMethodReference
Particle Size (Diameter) DSPE-PEG2000 Micelles~10 nmDLS & SAXS[16]
DSPE-PEG2000 Micelles16.5 - 20 nmNot Specified[10]
DSPE-PEG2000 (alone)52.0 nmDLS[17]
cRGD-modified Liposomes126 nmDLS[18]
Zeta Potential DSPE-PEG2000 Micelles-2.7 ± 1.1 mVDLS[16]
DSPE-PEG2000 (alone)~ -38.0 mVDLS[17]
Polydispersity Index (PDI) cRGD-modified Liposomes0.1DLS[18]
Critical Micelle Conc. (CMC) DSPE-PEG20001.8 x 10⁻⁵ mol L⁻¹Not Specified[16]
DSPE-PEG2000Micromolar RangeFluorescence[19]
Aggregation Number DSPE-PEG2000 Micelles~90 units/micelleNot Specified[10]

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration

This is a robust and widely used method for preparing liposomes and encapsulating hydrophobic drugs.[3][20][21]

Thin_Film_Hydration_Workflow Start Start: Define Lipid Composition (e.g., DSPC, Cholesterol, DSPE-PEG-SH) Dissolution 1. Dissolve lipids (and hydrophobic drug) in organic solvent (e.g., Chloroform) Start->Dissolution Evaporation 2. Form thin lipid film via rotary evaporation under vacuum Dissolution->Evaporation Drying 3. Further dry film under high vacuum (>2h) to remove residual solvent Evaporation->Drying Hydration 4. Hydrate film with aqueous buffer (e.g., PBS) above lipid transition temp. Drying->Hydration Vesicle_Formation Formation of Multilamellar Vesicles (MLVs) Hydration->Vesicle_Formation Size_Reduction 5. Size Reduction (Sonication or Extrusion) to form Small Unilamellar Vesicles (SUVs) Vesicle_Formation->Size_Reduction Purification 6. Purify by removing unencapsulated drug (e.g., Dialysis, SEC) Size_Reduction->Purification End End: Characterize Liposomes (Size, Zeta, Encapsulation Efficiency) Purification->End

Caption: Workflow for liposome preparation by thin-film hydration.

Detailed Methodology:

  • Lipid Dissolution: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-SH (a common molar ratio is 55:40:5), are dissolved in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[22] If a hydrophobic drug is to be encapsulated, it is added at this stage.[21]

  • Film Formation: The flask is attached to a rotary evaporator, and the organic solvent is removed under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.[20][22]

  • Drying: To ensure complete removal of the organic solvent, the flask is placed under a high vacuum for several hours or overnight.[21]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4). The hydration is performed at a temperature above the phase transition temperature of the main lipid component to ensure proper formation of multilamellar vesicles (MLVs).[20]

  • Size Reduction: The resulting MLV suspension is heterogeneous in size. To produce uniformly sized small unilamellar vesicles (SUVs), the suspension is subjected to size reduction. This is typically achieved by probe sonication or, more commonly, by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20] The extrusion process is repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.[20]

  • Purification and Sterilization: Unencapsulated drug is removed from the liposome suspension using techniques like size exclusion chromatography (SEC) or dialysis. The final formulation can be sterilized by filtration through a 0.22 µm filter.

Protocol 2: Characterization of Drug Encapsulation Efficiency

This protocol determines the amount of drug successfully loaded into the nanoparticles.[20]

Methodology:

  • Separation: The unencapsulated ("free") drug must be separated from the drug-loaded liposomes. This can be done using size exclusion chromatography, dialysis, or ultrafiltration.[20]

  • Lysis: The purified liposomes are disrupted (lysed) to release the encapsulated drug. This is typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[20]

  • Quantification: The concentration of the released drug is measured using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20]

  • Calculation: The Encapsulation Efficiency (EE%) is calculated as: EE% = (Mass of Drug in Liposomes / Total Mass of Drug Used) x 100

Mechanism of Action: The "Stealth" Effect

The PEG corona provided by DSPE-PEG-SH is fundamental to the in vivo efficacy of many nanomedicines. It provides a "stealth" or sterically stabilized surface that prevents the adsorption of opsonin proteins from the bloodstream. This, in turn, helps the nanoparticles evade recognition and uptake by macrophages of the mononuclear phagocyte system, primarily in the liver and spleen, leading to a longer circulation time and enhanced accumulation in target tissues (like tumors) via the Enhanced Permeability and Retention (EPR) effect.[2][9][20]

Stealth_Mechanism cluster_A Conventional Nanoparticle cluster_B Stealth Nanoparticle (with DSPE-PEG-SH) Lipo_A Nanoparticle Opsonin_A Opsonin Proteins Lipo_A->Opsonin_A Adsorb onto surface Macrophage_A Macrophage Uptake (Rapid Clearance) Lipo_A->Macrophage_A Opsonization leads to Opsonin_A->Macrophage_A Opsonization leads to Lipo_B Nanoparticle with PEG Corona Circulation_B Evades Macrophages (Prolonged Circulation) Lipo_B->Circulation_B Steric hindrance prevents opsonization, leading to Opsonin_B Opsonin Proteins

Caption: DSPE-PEG-SH provides a "stealth" effect, preventing opsonization and rapid clearance.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG-SH MW 2000 in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of advanced drug delivery. Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive thiol (-SH) group, makes it an invaluable component in the formulation of "stealth" liposomes. These modified liposomes exhibit prolonged systemic circulation times by evading the mononuclear phagocyte system, thereby enhancing drug accumulation at target sites.[1][2] The terminal thiol group provides a convenient handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, enabling the development of sophisticated targeted drug delivery systems.[3] This document provides detailed application notes and experimental protocols for the preparation and characterization of DSPE-PEG-SH MW 2000-containing liposomes.

Physicochemical Properties and Applications

DSPE-PEG-SH MW 2000 is a linear heterobifunctional PEGylation reagent.[4] The DSPE portion, a saturated 18-carbon phospholipid, firmly anchors the molecule within the lipid bilayer of liposomes. The PEG linker, with a molecular weight of 2000 Daltons, forms a hydrated layer on the liposome (B1194612) surface, providing steric hindrance that reduces opsonization and subsequent clearance by the immune system.[5][6] The terminal thiol group is highly reactive towards maleimide (B117702) groups, forming a stable thioether linkage, a common strategy for bioconjugation.[7][8]

Key Applications:

  • Prolonged Circulation Time: Creation of "stealth" liposomes for passive targeting of tumors and inflamed tissues via the enhanced permeability and retention (EPR) effect.[9]

  • Targeted Drug Delivery: Covalent attachment of targeting moieties to the liposome surface for active targeting of specific cells or tissues.[3][10]

  • Gene Delivery: Formulation of lipoplexes for the delivery of nucleic acids.[11]

  • Vaccine Adjuvants: Encapsulation of antigens to enhance immune responses.[8]

Experimental Protocols

Two primary methods are employed for the incorporation of DSPE-PEG-SH MW 2000 into liposomes: the thin-film hydration method and the post-insertion technique.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method involves the co-dissolution of DSPE-PEG-SH with other lipids to form a thin film, which is subsequently hydrated to form liposomes. This approach is suitable for creating liposomes with the PEG-lipid integrated during the initial formulation stage.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, HSPC)

  • Cholesterol

  • DSPE-PEG-SH MW 2000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH MW 2000 in the organic solvent. A typical molar ratio is Phospholipid:Cholesterol:DSPE-PEG-SH (e.g., 55:40:5).[12]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically performed using a mini-extruder. Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 times) to ensure homogeneity.[9]

  • Purification: Remove any unencapsulated material by dialysis or size exclusion chromatography.

Protocol 2: Post-Insertion of DSPE-PEG-SH

The post-insertion technique allows for the incorporation of DSPE-PEG-SH into pre-formed liposomes. This method is particularly useful for modifying the surface of liposomes that have already been loaded with a therapeutic agent.[13][14]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-SH MW 2000

  • Aqueous buffer

Procedure:

  • Micelle Formation: Prepare a micellar solution of DSPE-PEG-SH MW 2000 in an aqueous buffer.

  • Incubation: Add the DSPE-PEG-SH micelle solution to the pre-formed liposome suspension.

  • Heating: Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specific duration (e.g., 1 hour).[1] This facilitates the transfer of the DSPE-PEG-SH from the micelles into the outer leaflet of the liposome bilayer.

  • Cooling and Purification: Cool the liposome suspension to room temperature and purify using dialysis or size exclusion chromatography to remove any unincorporated DSPE-PEG-SH.

Characterization of DSPE-PEG-SH Modified Liposomes

Thorough characterization is essential to ensure the quality and performance of the prepared liposomes.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo behavior and stability of the liposomes.

  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI. Zeta potential is measured using electrophoretic light scattering.[15]

  • Protocol:

    • Dilute the liposome suspension in the appropriate buffer to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement using a DLS instrument.

    • Record the Z-average diameter, PDI, and zeta potential.

Encapsulation Efficiency and Drug Loading

These parameters determine the therapeutic payload of the liposomes.

  • Method: Separation of the unencapsulated drug from the liposomes followed by quantification.

  • Protocol:

    • Separate the free drug from the liposome formulation using techniques such as dialysis, size exclusion chromatography, or ultracentrifugation.[9]

    • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).

    • Quantify the drug concentration in the lysed liposome fraction and in the unencapsulated fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:

      • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

      • DLC% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Quantitative Data Summary

The following tables summarize typical physicochemical properties of liposomes incorporating DSPE-PEG derivatives from various studies.

Formulation (Molar Ratio)Preparation MethodAverage Particle Size (nm)PDIZeta Potential (mV)Reference
PC:Chol:DSPE-PEG2000-Mal (2:1:0.03)Thin-Film Hydration101.80.199-[4]
DC-Chol:DOPE:DSPE-PEG2000-RGD (50:49:1)Thin-Film Hydration--24.9 ± 1.5[7]
DC-Chol:DOPE:DSPE-PEG2000-RGD (50:45:5)Thin-Film Hydration--17.3 ± 0.6[7]
DSPE-PEG2000/Soluplus (10:1 w/w)Micelle Formation36.50.900-28.5[15][16]
DSPE-PEG2000/Soluplus (1:1 w/w)Micelle Formation116.60.112-13.7[15][16]
DSPE-PEG2000/Soluplus (1:10 w/w)Micelle Formation56.10.101-7.7[15][16]
Lc-PTOX-Lps (DSPE-mPEG2000 modified)Thin-Film Hydration168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[8]
FormulationEncapsulation Efficiency (%)Reference
siRNA-loaded RGD-PEGylated liposomes>96[7]
Lc-PTOX-Lps (DSPE-mPEG2000 modified)87.11 ± 1.77[8]
cRGD-CL/pshOC-2 lipoplexesup to 96[17]

Visualization of Workflows and Pathways

Experimental Workflow: Thin-Film Hydration Method

Thin_Film_Hydration cluster_prep Lipid Film Preparation cluster_form Liposome Formation & Sizing cluster_purify Purification A 1. Dissolve Lipids (Phospholipid, Cholesterol, DSPE-PEG-SH) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film (Aqueous Buffer, T > Tc) C->D E 5. Form MLVs D->E F 6. Extrusion (e.g., 100 nm membrane) E->F G 7. Form LUVs F->G H 8. Purify (Dialysis or SEC) G->H I I H->I Final Product: DSPE-PEG-SH Liposomes

Caption: Workflow for preparing DSPE-PEG-SH liposomes via thin-film hydration.

Experimental Workflow: Post-Insertion Method

Post_Insertion cluster_micelle Micelle Preparation cluster_lipo Pre-formed Liposomes cluster_insertion Insertion Process cluster_purify Purification A 1. Dissolve DSPE-PEG-SH in Aqueous Buffer B 2. Form Micelles A->B D 3. Mix Micelles and Liposomes B->D C Start with Pre-formed Liposomes C->D E 4. Incubate (T > Tc, e.g., 60°C) D->E F 5. DSPE-PEG-SH inserts into Liposome Bilayer E->F G 6. Purify (Dialysis or SEC) F->G H H G->H Final Product: Surface-Modified Liposomes

Caption: Workflow for modifying pre-formed liposomes using the post-insertion method.

Signaling Pathway: cRGD-Targeted Liposome for Tumor Cell Uptake

Liposomes functionalized with cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides target integrin αvβ3, which is often overexpressed on the surface of tumor cells and angiogenic endothelial cells. This interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular drug delivery.[17]

cRGD_Targeting cluster_extracellular Extracellular Space cluster_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space Lipo cRGD-DSPE-PEG-Liposome (Drug-Loaded) Integrin Integrin αvβ3 Receptor Lipo->Integrin 1. Binding Endosome Endosome Integrin->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease 3. Endosomal Escape TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect 4. Action on Intracellular Target

References

Application Note: Conjugation of DSPE-PEG(2000)-SH to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of lipid-polyethylene glycol (PEG) derivatives to proteins is a critical technique for developing advanced therapeutic and diagnostic agents. Specifically, conjugating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG(2000)-SH) to a protein enables its anchoring into liposomal bilayers or other lipid-based nanoparticles. This is widely used for surface functionalization, enabling targeted drug delivery by attaching antibodies or other ligands to the surface of nanocarriers.[1][2][3][4] The DSPE portion integrates into the lipid bilayer, while the hydrophilic PEG chain provides a "stealth" characteristic, extending circulation half-life.[1][4]

The most common and highly specific method for this conjugation is the reaction between a thiol (-SH) group on the DSPE-PEG and a maleimide (B117702) group on the protein, which forms a stable thioether bond.[2][5][6][7] This protocol details the steps for activating a protein with a maleimide functional group and subsequently conjugating it to DSPE-PEG(2000)-SH.

Reaction Principle and Workflow

The conjugation process is a two-part strategy:

  • Protein Activation: The protein's primary amines (e.g., lysine (B10760008) residues) are functionalized with a heterobifunctional crosslinker (e.g., SMCC) to introduce maleimide groups.

  • Thiol-Maleimide Conjugation: The thiol group of DSPE-PEG-SH reacts with the newly introduced maleimide group on the protein via a Michael addition reaction to form a stable thioether linkage.[5][7] This reaction is highly efficient and specific for thiols at a neutral pH range of 6.5-7.5.[5]

Below is a diagram illustrating the overall experimental workflow.

G Experimental Workflow for DSPE-PEG-SH Protein Conjugation A 1. Protein Preparation (Buffer Exchange) B 2. Protein Activation with Maleimide Crosslinker (e.g., SMCC) A->B C 3. Removal of Excess Crosslinker (Desalting Column) B->C D Maleimide-Activated Protein C->D F 5. Conjugation Reaction (pH 6.5-7.5, RT, 2-4h) D->F E 4. DSPE-PEG-SH Solution Preparation E->F G 6. Purification of Conjugate (Size Exclusion or Ion Exchange Chromatography) F->G H 7. Characterization of Conjugate (Native-PAGE, HPLC, Mass Spec) G->H I Final DSPE-PEG-Protein Conjugate H->I

Caption: Overall workflow from protein preparation to final conjugate characterization.

Quantitative Data Summary

Successful conjugation depends on carefully controlled reaction parameters. The tables below summarize key quantitative data for the protocol.

Table 1: Recommended Reagent Molar Ratios

Step Reagents Recommended Molar Excess Purpose Reference(s)
Protein Activation Maleimide Crosslinker : Protein 10-20 fold To ensure sufficient activation of protein amine groups. [6]
Conjugation DSPE-PEG-SH : Maleimide-Protein 10-20 fold To drive the conjugation reaction to completion. [5][6]

| Quenching (Optional) | N-ethylmaleimide : DSPE-PEG-SH | >2 fold | To cap unreacted thiol groups on the lipid-PEG. |[5] |

Table 2: Key Reaction Conditions for Thiol-Maleimide Conjugation

Parameter Recommended Range Rationale Reference(s)
pH 6.5 - 7.5 Optimal for specific and rapid reaction. Below 6.5 is too slow; above 7.5 increases maleimide hydrolysis. [5]
Temperature 4°C to Room Temperature Room temperature (20-25°C) is common. 4°C can be used to slow the reaction and minimize side reactions. [5][6][8]
Reaction Time 2 hours to Overnight Typically 2-4 hours at room temperature or overnight at 4°C is sufficient for completion. [6][8]
Protein Concentration 1 - 10 mg/mL A common concentration range for efficient conjugation. [5]

| Buffer Composition | Phosphate (PBS), HEPES, Tris | Must be free of thiol-containing reagents (e.g., DTT). Degassing is recommended to prevent thiol oxidation. |[6] |

Detailed Experimental Protocol

Part A: Activation of Protein with Maleimide Groups

This step assumes the protein does not have a readily available and specifically located cysteine for conjugation. If it does, this activation part can be skipped, and the protein's disulfide bonds may need to be reduced instead.

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of a maleimide crosslinker (e.g., SMCC) in a dry, water-miscible organic solvent like DMSO.

  • Activation Reaction:

    • Add a 10- to 20-fold molar excess of the crosslinker solution to the stirred protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Removal of Excess Crosslinker:

    • Immediately purify the maleimide-activated protein from excess, non-reacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with a thiol-free conjugation buffer (e.g., PBS, pH 6.5-7.0).[8] The resulting protein is now ready for conjugation.

Part B: Conjugation of Maleimide-Activated Protein to DSPE-PEG-SH
  • DSPE-PEG-SH Preparation:

    • Prepare a stock solution of DSPE-PEG(2000)-SH in the same conjugation buffer used for the protein. Gentle warming may be required for dissolution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DSPE-PEG-SH solution to the maleimide-activated protein solution.[5][6]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[6][8]

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups on the protein, a small molecule thiol like cysteine can be added. To cap unreacted DSPE-PEG-SH, a maleimide compound like N-ethylmaleimide can be added.[5]

Part C: Purification of the DSPE-PEG-Protein Conjugate

Purification is essential to remove unreacted DSPE-PEG-SH and protein.

  • Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger protein conjugate from smaller, unreacted DSPE-PEG-SH.[6]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective if the charge of the conjugate is significantly different from the unconjugated protein.[9]

  • Dialysis: Can be used to remove small molecule impurities but may be less effective at removing unreacted DSPE-PEG-SH due to its micellar nature.[6][8]

Part D: Characterization of the Conjugate
  • Electrophoresis (PAGE):

    • SDS-PAGE will show an increase in the molecular weight of the conjugated protein. However, PEGylated proteins often run anomalously, appearing much larger than their actual mass, and bands can be smeared.[10][11]

    • Native PAGE can be a better alternative as it avoids interactions between PEG and SDS, often providing better resolution for PEGylated products.[10][11][12]

  • Chromatography (HPLC):

    • Size-exclusion (SE-HPLC) or reverse-phase (RP-HPLC) can be used to assess purity and confirm conjugation.[13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a definitive measurement of the conjugate's molecular weight, confirming the number of DSPE-PEG molecules attached to each protein.[13]

Application and Mechanism of Action

The primary application of DSPE-PEG-Protein conjugates is in the creation of targeted nanocarriers, such as liposomes, for drug delivery. The protein component, often an antibody or a fragment, acts as a targeting ligand that specifically binds to receptors overexpressed on diseased cells (e.g., cancer cells).

Pathway Mechanism of Targeted Liposome Delivery cluster_liposome cluster_cell Lipo Liposome with DSPE-PEG-Protein Conjugate Receptor Cell Surface Receptor Lipo->Receptor 1. Specific Binding Drug Encapsulated Drug Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Release Intracellular Drug Release Endosome->Release 3. Endosomal Escape & Drug Release

Caption: Targeted drug delivery via a protein-conjugated liposome.

This targeted approach increases the drug concentration at the site of action, enhancing therapeutic efficacy while minimizing off-target side effects.

References

Application Notes and Protocols for Thiol-Maleimide Chemistry with DSPE-PEG-SH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-thiol (DSPE-PEG-SH) to maleimide-functionalized molecules is a cornerstone of modern bioconjugation and drug delivery system development. This chemistry leverages the specific and efficient reaction between a thiol (sulfhydryl, -SH) group and a maleimide (B117702) to form a stable thioether bond. DSPE-PEG-SH is an amphiphilic polymer, making it an ideal component for creating functionalized nanocarriers like liposomes and micelles.[1][2] The DSPE portion anchors into the lipid bilayer, while the hydrophilic PEG chain provides a "stealth" shield, reducing non-specific protein binding and extending circulation half-life.[3][4] The terminal thiol group serves as a versatile handle for conjugating targeting ligands, imaging agents, or therapeutic molecules.

This document provides a detailed overview of the thiol-maleimide chemistry involving DSPE-PEG-SH, including reaction mechanisms, quantitative data, experimental protocols, and key considerations for successful conjugation.

Mechanism of Thiol-Maleimide Reaction

The reaction between a thiol and a maleimide proceeds via a Michael addition mechanism. The nucleophilic thiol group, specifically the thiolate anion (-S⁻), attacks one of the carbon atoms of the maleimide's double bond.[5][6] This forms a stable, covalent thioether linkage. The reaction is highly efficient and chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[6][7] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing side reactions.[7][8]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Applications

The primary application of DSPE-PEG-SH in thiol-maleimide chemistry is the surface functionalization of lipid-based nanoparticles for targeted drug delivery.[3][9] By conjugating targeting moieties such as antibodies, peptides (e.g., RGD), or aptamers to the surface of liposomes, these nanocarriers can selectively bind to and be internalized by specific cell types, enhancing therapeutic efficacy and reducing off-target toxicity.[10][11]

Key Applications Include:

  • Targeted Drug Delivery: Attaching ligands to recognize specific cell surface receptors (e.g., in cancer therapy).[11][12]

  • Medical Imaging: Conjugating imaging agents for diagnostic purposes.

  • Bioconjugation: Creating well-defined protein-lipid or peptide-lipid conjugates.[6]

  • Vaccine Development: Presenting antigens on the surface of liposomes to enhance immune response.[13]

Quantitative Data Summary

The efficiency of the thiol-maleimide conjugation is influenced by several factors. The tables below summarize key reaction parameters and characterization data compiled from various sources.

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

Parameter Recommended Range Rationale & Notes Citation(s)
pH 6.5 - 7.5 Optimal for selective reaction with thiols over amines. Lower pH slows the reaction; higher pH increases hydrolysis of the maleimide and reaction with amines. [7][8]
Temperature 4°C to 25°C (Room Temp) Reaction proceeds efficiently at room temperature. 4°C can be used for sensitive biomolecules, requiring longer incubation times. [8][14]
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1 A molar excess of the maleimide-functionalized component is typically used to drive the reaction to completion, especially when conjugating to surfaces. [8][15]
Reaction Time 2 hours to Overnight Typically complete within 2 hours at room temperature. Longer times may be needed at 4°C or with lower reactant concentrations. [8][14]

| Buffer System | Phosphate, HEPES | Use non-amine, non-thiol containing buffers. Degas buffer to prevent thiol oxidation. |[15] |

Table 2: Typical Conjugation Efficiency and Characterization

Parameter Typical Value / Method Description Citation(s)
Conjugation Efficiency > 90% Often achieved under optimized conditions. Can be quantified by measuring unreacted components. [16]
Quantification of Free Thiols Ellman's Assay (DTNB) Spectrophotometric assay measures absorbance at 412 nm to quantify remaining free thiols post-reaction. [8][15][17]
Quantification of Unreacted Maleimides Reverse Ellman's Assay An indirect method where a known amount of a standard thiol (e.g., L-cysteine) is added to react with excess maleimide, and the remaining thiol is quantified. [17][18]
Conjugate Confirmation SDS-PAGE, Mass Spectrometry SDS-PAGE shows a shift in molecular weight. Mass spectrometry provides precise mass of the conjugate. [19][20]

| Purification of Conjugate | Size Exclusion Chromatography (SEC), Dialysis | Used to remove unreacted small molecules from the final liposome (B1194612) or bioconjugate preparation. |[8][15] |

Experimental Protocols & Workflows

This section provides detailed protocols for the preparation of maleimide-functionalized liposomes and their subsequent conjugation with a thiol-containing molecule.

workflow cluster_prep Part A: Maleimide-Liposome Preparation cluster_conj Part B: Thiol Conjugation cluster_char Part C: Characterization A1 1. Lipid Mixing (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide) A2 2. Thin Film Formation (Rotary Evaporation) A1->A2 A3 3. Hydration (Aqueous buffer, forms MLVs) A2->A3 A4 4. Size Reduction (Extrusion through polycarbonate membranes) A3->A4 A5 5. Purification (Optional) (Remove unencapsulated material) A4->A5 B2 7. Conjugation Reaction (Mix Liposomes and Thiol-Molecule at pH 7.0, RT, 2h) A5->B2 Maleimide- Functionalized Liposomes B1 6. Prepare Thiol-Molecule (e.g., Thiolated Peptide in degassed buffer) B1->B2 B3 8. Quench Reaction (Add small molecule thiol, e.g., L-cysteine) B2->B3 B4 9. Final Purification (SEC or Dialysis to remove excess reactants) B3->B4 C1 10. Characterize Final Product (DLS for size, Zeta Potential, Conjugation Efficiency) B4->C1 Purified Conjugated Liposomes

Caption: Workflow for preparing and conjugating maleimide-liposomes.

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Maleimide using the thin-film hydration and extrusion method.[4]

Materials:

  • Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Stabilizer: Cholesterol

  • Functionalized lipid: DSPE-PEG(2000)-Maleimide

  • Organic solvent: Chloroform or a chloroform/methanol mixture

  • Hydration buffer: HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS), pH 6.5-7.0, degassed.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide at a molar ratio of 55:40:5) in the organic solvent.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the main lipid (for DSPC, Tc is ~55°C).

    • Add the warm buffer to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membranes (e.g., 100 nm).

    • Maintain the extruder temperature above the lipid Tc.

    • Pass the MLV suspension through the extruder 11-21 times to produce a homogenous suspension of SUVs.

  • Characterization:

    • Measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[4]

    • The resulting liposomes are now ready for conjugation.

This protocol details the reaction between the prepared maleimide-functionalized liposomes and a generic thiol-containing molecule (e.g., a cysteine-terminated peptide).

Materials:

  • Maleimide-functionalized liposome suspension (from Protocol 1)

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: PBS or HEPES, pH 7.0, degassed

  • Quenching solution: L-cysteine or 2-mercaptoethanol (B42355) (100 mM stock)

  • Purification system: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis cassette (e.g., 10 kDa MWCO).

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the degassed reaction buffer. If the molecule contains disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.[15]

  • Conjugation Reaction:

    • Add the thiol-containing molecule solution to the maleimide-liposome suspension. A 5-10 fold molar excess of maleimide groups on the liposome surface to the thiol groups is a good starting point.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8][14]

  • Quenching: Add a small amount of the quenching solution to the reaction mixture to react with any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.

  • Purification:

    • Remove the unreacted thiol molecule, quenching agent, and byproducts by passing the reaction mixture through an SEC column, eluting with a suitable buffer.

    • Alternatively, purify the conjugated liposomes by dialysis against a large volume of buffer.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE or mass spectrometry.

    • Quantify the amount of conjugated ligand using a suitable assay (e.g., BCA assay for proteins) and determine the conjugation efficiency using Ellman's Assay on the pre- and post-reaction mixtures.[15]

Troubleshooting and Key Considerations

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5. Prepare maleimide-containing solutions immediately before use and maintain the pH in the optimal 6.5-7.5 range.[7]

  • Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. Always use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive molecules.[15]

  • Low Conjugation Efficiency: This can be due to suboptimal pH, incorrect stoichiometry, or steric hindrance.[8] Optimize the molar ratio of maleimide to thiol and ensure the reaction pH is correct.

  • Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, particularly in the presence of other thiols like glutathione (B108866) in vivo.[21] While generally stable, strategies like transcyclization with N-terminal cysteines can create an even more stable linkage.[5][21]

By following these guidelines and protocols, researchers can effectively utilize thiol-maleimide chemistry with DSPE-PEG-SH to develop advanced, functionalized nanoparticles for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Drug Delivery Using DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile and highly effective lipid-polymer conjugate for advanced drug delivery applications. Its unique structure, featuring a lipid anchor (DSPE), a hydrophilic spacer (PEG 2000), and a reactive thiol (-SH) group, enables the formulation of long-circulating nanocarriers capable of targeted drug delivery. The DSPE component facilitates seamless integration into the lipid bilayer of liposomes and lipid nanoparticles (LNPs), while the PEG chain provides a "stealth" characteristic, shielding the nanoparticles from the mononuclear phagocyte system and prolonging their circulation half-life. This extended circulation time enhances the probability of nanoparticle accumulation in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

The terminal thiol group is a key functional moiety that allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, which are typically functionalized with a maleimide (B117702) group. This targeted approach significantly improves the therapeutic index of encapsulated drugs by increasing their concentration at the site of action and minimizing off-target toxicity. These application notes provide a comprehensive overview of the use of DSPE-PEG-SH MW 2000 in drug delivery, complete with detailed protocols for nanoparticle formulation, characterization, and evaluation.

Key Applications

DSPE-PEG-SH MW 2000 is instrumental in the development of sophisticated drug delivery systems for a variety of therapeutic areas, most notably in oncology. Its primary applications include:

  • Targeted Cancer Therapy: By conjugating tumor-specific ligands to the thiol group, DSPE-PEG-SH enables the active targeting of cancer cells, leading to enhanced cellular uptake and cytotoxicity of anticancer drugs.

  • Gene Delivery: The incorporation of DSPE-PEG-SH into LNPs can facilitate the delivery of nucleic acids, such as siRNA and mRNA, for gene silencing or protein expression applications.

  • Delivery of Poorly Soluble Drugs: The amphiphilic nature of DSPE-PEG-SH aids in the formulation of stable nanocarriers for the delivery of hydrophobic drugs, improving their solubility and bioavailability.

Data Presentation: Physicochemical Properties of DSPE-PEG-SH Based Nanoparticles

The following tables summarize typical quantitative data for nanoparticles formulated with DSPE-PEG derivatives. These values can vary depending on the specific lipid composition, drug loaded, and formulation method.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes318.70.3-45.8N/A
Doxorubicin (B1662922) Liposomes237.40.3-41.394
PEGylated Liposomal Doxorubicin167.8 ± 3.6< 0.2-27.5 ± 3.57> 90
DSPE-PEG2000/Soluplus (1:1)116.60.112-13.7N/A

Data compiled from multiple sources.

Table 2: In Vivo Tumor Accumulation of PEGylated Nanoparticles

Nanoparticle FormulationAnimal ModelTumor TypeTumor Accumulation (% Injected Dose/g)Time Point (h)
Folate-Coated Gd NanoparticlesAthymic MiceKB (Human Nasopharyngeal Carcinoma)~33 µg Gd/g24
PEGylated f-QD-L (DSPC:Chol:DSPE-PEG2000)C57BL6 MiceB16F10 Melanoma~524
14C-eNPs (Intraperitoneal)Murine ModelIntraperitoneal Mesothelioma~30168 (7 days)

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Formulation of Doxorubicin-Loaded Liposomes using Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded liposomes incorporating DSPE-PEG-SH MW 2000 using the thin-film hydration method followed by remote loading of the drug.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-SH (e.g., in a 55:40:5 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Subject the MLV suspension to five freeze-thaw cycles by alternating between a dry ice/acetone bath and a warm water bath.

    • Extrude the suspension 10-20 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder at a temperature above the lipid transition temperature. This will produce small unilamellar vesicles (SUVs).

  • Removal of External Ammonium Sulfate:

    • Remove the unencapsulated ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS (pH 7.4). This creates an ammonium sulfate gradient across the liposome (B1194612) membrane.

  • Remote Loading of Doxorubicin:

    • Prepare a solution of doxorubicin hydrochloride in PBS.

    • Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1-2 hours. The ammonium sulfate gradient will drive the doxorubicin into the core of the liposomes.

  • Removal of Unencapsulated Doxorubicin:

    • Separate the doxorubicin-loaded liposomes from the free drug using a Sephadex G-50 column equilibrated with PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Quantify the doxorubicin concentration using UV-Vis spectrophotometry or HPLC to determine the encapsulation efficiency.

Protocol 2: Conjugation of a Maleimide-Functionalized Peptide to DSPE-PEG-SH Liposomes

This protocol describes the covalent attachment of a maleimide-functionalized targeting peptide to the surface of pre-formed DSPE-PEG-SH containing liposomes via a thiol-maleimide reaction.

Materials:

  • DSPE-PEG-SH formulated liposomes (from Protocol 1)

  • Maleimide-functionalized targeting peptide

  • Phosphate Buffered Saline (PBS), pH 7.0-7.4

  • Reaction buffer: PBS with 10 mM EDTA

  • Dialysis membrane (MWCO appropriate for the peptide)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized peptide in the reaction buffer.

    • Ensure the DSPE-PEG-SH liposomes are in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to DSPE-PEG-SH).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The thiol group on the liposome surface will react with the maleimide group on the peptide to form a stable thioether bond.

  • Purification:

    • Remove the unreacted peptide by dialysis against PBS for 24-48 hours with several buffer changes.

  • Characterization:

    • Confirm the successful conjugation of the peptide to the liposomes using techniques such as SDS-PAGE or by measuring the change in zeta potential.

    • Quantify the amount of conjugated peptide using a suitable protein assay (e.g., BCA assay) after separating the liposomes from the free peptide.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles (targeted and non-targeted)

  • Free drug solution

  • Blank nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the prepared drug solutions. Include untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation a Lipid Film Hydration b Extrusion a->b c Drug Loading b->c d Thiol-Maleimide Reaction c->d e DLS (Size, PDI, Zeta) d->e f HPLC/UV-Vis (Drug Load) d->f g In Vitro Cytotoxicity (MTT) f->g h In Vivo Tumor Targeting g->h

Caption: Experimental workflow for targeted nanoparticle development.

doxorubicin_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ros Reactive Oxygen Species (ROS) mito Mitochondria ros->mito Mitochondrial Damage dna DNA ros->dna Oxidative DNA Damage dna->dna Intercalation apoptosis Apoptosis dna->apoptosis DNA Damage Response topo Topoisomerase II topo->dna Inhibition lipo Targeted Liposome (DSPE-PEG-SH + Ligand) + Doxorubicin lipo->receptor Binding & Endocytosis

Caption: Doxorubicin's mechanism of action in cancer cells.

logical_relationship cluster_nanoparticle Nanoparticle Properties cluster_biological Biological Outcomes size Size (100-200 nm) epr EPR Effect size->epr peg PEGylation (Stealth) circulation Prolonged Circulation peg->circulation ligand Targeting Ligand uptake Enhanced Cellular Uptake ligand->uptake circulation->epr efficacy Improved Efficacy epr->efficacy uptake->efficacy toxicity Reduced Systemic Toxicity efficacy->toxicity

Caption: Relationship between nanoparticle properties and biological outcomes.

References

Application Notes and Protocols for DSPE-PEG-SH in mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of mRNA vaccines relies heavily on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, primarily due to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. A standard LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[1][2][3] The PEGylated lipid, typically a molecule like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), plays a crucial role in controlling the size and stability of the nanoparticles and prolonging their circulation time in the bloodstream.[1][4][5]

This document provides detailed application notes and protocols on the use of a specific functionalized PEGylated lipid, DSPE-PEG-SH , in mRNA vaccine delivery systems. The terminal thiol (-SH) group on this lipid offers unique advantages for enhancing cellular uptake and providing a site for further functionalization, potentially leading to more potent and targeted mRNA vaccines.

Principle of Thiol-Mediated Enhanced Delivery

The incorporation of DSPE-PEG-SH into LNP formulations is based on the principle of thiol-mediated cellular uptake. The sulfhydryl group at the distal end of the PEG chain can interact with thiol groups present on the surface of cells. This interaction can facilitate a disulfide-thiol exchange reaction, which is hypothesized to enhance the internalization of the LNPs.[6] This mechanism may lead to more efficient delivery of the mRNA cargo into the cytoplasm, where it can be translated into the target antigen, ultimately eliciting a more robust immune response.

The thiol group can also serve as a conjugation point for targeting ligands, such as antibodies or peptides, through maleimide-thiol chemistry.[7][8][9] This allows for the development of LNPs that can be directed to specific cell types, such as antigen-presenting cells, further enhancing the efficacy of the vaccine.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations. While specific data for DSPE-PEG-SH is limited in publicly available literature, the tables provide a comparative framework based on standard DSPE-PEG and the expected influence of the thiol modification.

Table 1: Physicochemical Properties of mRNA LNP Formulations

Formulation ComponentMolar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Ionizable Lipid5080 - 120< 0.2-5 to +5> 90%
DSPC10
Cholesterol38.5
DSPE-PEG20001.594.61 ± 1.120.13 ± 0.02-1.58 ± 0.3790.4 ± 0.3
DSPE-PEG2000-SH (Expected) 1.5 80 - 120 < 0.2 -5 to +5 > 90%

Data for DSPE-PEG2000 is representative from literature.[10] Expected values for DSPE-PEG2000-SH are based on the assumption that the thiol modification has a minimal impact on the bulk physicochemical properties of the LNPs.

Table 2: In Vitro Transfection Efficiency

LNP FormulationCell LinemRNA ReporterTransfection Efficiency
Standard LNP (DSPE-PEG)HEK293TLuciferaseBaseline
Thiolated LNP (DSPE-PEG-SH) HEK293T Luciferase Expected 1.5x - 2x increase
Standard LNP (DSPE-PEG)Dendritic Cells (DC2.4)GFPBaseline
Thiolated LNP (DSPE-PEG-SH) Dendritic Cells (DC2.4) GFP Expected > 2x increase

Expected increases are hypothetical and based on the principle of thiol-mediated uptake enhancing cellular entry.

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-SH containing mRNA LNPs

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000-SH

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-SH in ethanol to prepare individual stock solutions. A typical molar ratio for the final lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DSPE-PEG-SH).

  • Prepare Organic Phase:

    • Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Prepare Aqueous Phase:

    • Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP suspension.

    • Dialyze the suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using the DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into the instrument's measurement cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Assay: Quant-iT RiboGreen RNA Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

    • Leave the other set intact (free mRNA).

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection Assay

Materials:

  • HEK293T cells or other suitable cell line

  • Complete cell culture medium

  • mRNA-LNP formulations (with DSPE-PEG-SH and a non-thiolated control)

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader for luminescence or fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the mRNA-LNP formulations in cell culture medium to the desired final mRNA concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assay:

    • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a plate reader.

    • If using a fluorescent reporter (e.g., GFP), analyze the cells using a fluorescence microscope or flow cytometer.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization A Lipid Mixture in Ethanol (Ionizable, DSPC, Cholesterol, DSPE-PEG-SH) C Microfluidic Mixing A->C B mRNA in Citrate Buffer (pH 4.0) B->C D Self-Assembled LNPs in Ethanol/Buffer C->D E Dialysis against PBS (pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Final mRNA-LNP Formulation F->G H Characterization (Size, PDI, Zeta, Encapsulation) G->H

Caption: Workflow for mRNA-LNP Formulation using Microfluidics.

Thiol_Mediated_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP DSPE-PEG-SH LNP CellSurface Cell Surface Thiol Groups (-SH) LNP->CellSurface Disulfide-Thiol Exchange Endosome Endosome CellSurface->Endosome Enhanced Endocytosis mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape Translation Antigen Translation mRNA_Release->Translation

Caption: Proposed Mechanism of Thiol-Mediated Cellular Uptake.

References

Application Notes and Protocols for the Creation of Stealth Liposomes with DSPE-PEG-SH 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and functionalization of stealth liposomes utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH 2000). The inclusion of DSPE-PEG 2000 is crucial for creating "stealth" liposomes, which exhibit prolonged circulation times in vivo by evading the mononuclear phagocyte system.[1][2][3][4][5][6] The terminal thiol (-SH) group on the polyethylene (B3416737) glycol (PEG) chain offers a versatile reactive handle for the covalent attachment of targeting moieties, such as antibodies or peptides, enabling the development of targeted drug delivery systems.[3][7][][9]

Physicochemical Characterization of Stealth Liposomes

The successful formulation of stealth liposomes requires rigorous characterization of their physicochemical properties. The following tables summarize typical quantitative data obtained for liposomes prepared with varying lipid compositions and drug loading methods.

Table 1: Influence of Lipid Composition on Liposome (B1194612) Characteristics

Phospholipid Composition (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
HSPC:Cholesterol:mPEG-DSPE 2000 (56:38:5)85Not ReportedNot Reported[1]
DPPC:Cholesterol:DSPE-PEG 2000 (2:1:0.03)~100-120< 0.2Not Reported[10]
SPC:Cholesterol:DSPE-PEG 2000 (Not Specified)168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[11]
HSPC:Cholesterol:mPEG-DSPE 2000 (2:1:0.08)~100Not ReportedNot Reported[12]

HSPC: Hydrogenated Soy Phosphatidylcholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, SPC: Soy Phosphatidylcholine, Cholesterol

Table 2: Encapsulation Efficiency of Drug-Loaded Stealth Liposomes

DrugLoading MethodLipid Composition (molar ratio)Encapsulation Efficiency (%)Reference
Doxorubicin (B1662922)Ammonium (B1175870) Sulfate (B86663) GradientNot Specified> 90%[1][13]
PodophyllotoxinPassive LoadingNot Specified87.11 ± 1.77%[11]
CamptothecinPassive LoadingPC:Cholesterol:DSPE-PEG 2000 (ratio not specified)79.00 ± 0.4%[14]
CamptothecinPassive LoadingPC:Cholesterol:DSPE-PEG 5000 (ratio not specified)83 ± 0.4%[14]

PC: Phosphatidylcholine

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and characterization of DSPE-PEG-SH 2000-containing stealth liposomes are provided below.

Protocol 1: Stealth Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar stealth liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • DSPE-PEG-SH 2000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline pH 7.4, or 250 mM Ammonium Sulfate for active loading)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the primary phospholipid, cholesterol, and DSPE-PEG-SH 2000 in the organic solvent in a round-bottom flask. Ensure a homogenous mixture is formed.[2]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[15][16]

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary phospholipid.

    • Add the warm hydration buffer to the flask containing the dried lipid film.[16]

    • Agitate the flask by hand or on a rotary shaker (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[15][16]

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to the same temperature as the hydration buffer.

    • Transfer the MLV suspension into one of the gas-tight syringes and pass it through the extruder into the second syringe.[16][17]

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a narrow and uniform size distribution.[16][17]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs). Store the prepared liposomes at 4°C.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer (above Tc) dry->add_buffer agitate Agitate to form MLVs add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude suvs Small Unilamellar Vesicles (SUVs) extrude->suvs

Liposome formulation workflow.
Protocol 2: Active Loading of Doxorubicin using an Ammonium Sulfate Gradient

This protocol is for encapsulating weakly basic drugs like doxorubicin with high efficiency.

Prerequisites:

  • Prepare empty stealth liposomes using 250 mM ammonium sulfate as the hydration buffer as described in Protocol 1.

Materials:

  • Empty stealth liposomes in 250 mM ammonium sulfate.

  • Buffer for dialysis or size exclusion chromatography (e.g., sucrose (B13894) solution or saline).

  • Doxorubicin solution.

  • Dialysis membrane (e.g., 12-14 kDa MWCO) or size exclusion chromatography column (e.g., Sephadex G-50).

Procedure:

  • Establish Ammonium Sulfate Gradient:

    • Remove the external (unencapsulated) ammonium sulfate from the liposome preparation. This can be achieved by dialysis against a large volume of sucrose solution or saline, or by passing the liposome suspension through a size exclusion column.[4] This creates a concentration gradient where the intra-liposomal ammonium sulfate concentration is high, and the extra-liposomal concentration is low.

  • Drug Loading:

    • Add the doxorubicin solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). During this incubation, the uncharged doxorubicin will diffuse across the lipid bilayer into the liposome core.

    • Inside the liposome, doxorubicin becomes protonated by the ammonium ions and then precipitates as a sulfate salt, effectively trapping it within the vesicle.[1][13]

  • Removal of Unencapsulated Drug:

    • After incubation, cool the liposome suspension to room temperature.

    • Remove any unencapsulated doxorubicin using dialysis or size exclusion chromatography.

G cluster_liposome Liposome Interior NH4_SO4 (NH4)2SO4 (High Conc.) NH3_H NH3 + H+ NH4_SO4->NH3_H Equilibrium Dox_H_SO4 Doxorubicin-SO4 Precipitate Dox_charged Doxorubicin-H+ (Charged) Dox_uncharged Doxorubicin (Uncharged) Dox_uncharged->Dox_charged Protonation Dox_charged->Dox_H_SO4 Precipitation G cluster_workflow Immunoliposome Preparation Workflow liposome Formulate DSPE-PEG-SH Liposomes conjugate Conjugate Antibody to Liposomes (Thioether Bond) liposome->conjugate antibody Activate Antibody with Maleimide antibody->conjugate purify Purify Immunoliposomes (Size Exclusion Chromatography) conjugate->purify

References

Protocol for the Formulation and Functionalization of DSPE-PEG-SH Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a terminal thiol group (DSPE-PEG-SH) is an amphiphilic polymer widely utilized in the development of advanced drug delivery systems.[1] The molecule consists of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a reactive sulfhydryl (-SH) group.[2] In aqueous environments, these molecules self-assemble into core-shell structures known as micelles. The hydrophobic DSPE core serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic PEG corona provides a "stealth" shield, reducing recognition by the reticuloendothelial system and prolonging circulation time.[1] The terminal thiol group offers a versatile handle for the covalent conjugation of targeting ligands, imaging agents, or other functional molecules, enabling the creation of highly specific and multifunctional nanocarriers.[3]

This document provides detailed protocols for the formation of DSPE-PEG-SH micelles, their characterization, and subsequent functionalization via thiol-maleimide chemistry.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG Micelles
ParameterDSPE-PEG2000DSPE-PEG3000DSPE-PEG5000Reference(s)
Critical Micelle Concentration (CMC) (µM) 0.5 - 1.5~1.5>1.5[4]
Hydrodynamic Diameter (nm) ~10 - 20Not specifiedNot specified[5][6]
Zeta Potential (mV) -2.7 ± 1.1Not specifiedNot specified[5]

Note: The properties of DSPE-PEG-SH micelles are expected to be similar to their methoxy-terminated counterparts (DSPE-mPEG), but may vary slightly depending on the specific formulation parameters and the redox state of the thiol group.

Experimental Protocols

Protocol 1: Formation of DSPE-PEG-SH Micelles by Thin-Film Hydration

This method is a widely used technique for the preparation of micelles, particularly for the encapsulation of hydrophobic agents.[1]

Materials:

  • DSPE-PEG-SH (e.g., DSPE-PEG2000-SH)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline), degassed[1][3]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh the desired amount of DSPE-PEG-SH and dissolve it in the chosen organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipid at a predetermined molar or weight ratio.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the degassed aqueous buffer. The volume of the buffer will determine the final concentration of the micelles. The hydration should be performed above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the lipid molecules into micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1] For a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]

  • Storage: Store the prepared DSPE-PEG-SH micelle solution at 4°C. To prevent oxidation of the thiol groups, it is advisable to store the solution under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Characterization of DSPE-PEG-SH Micelles

2.1 Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement

DLS is a technique used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of nanoparticles in solution. It can also be used to measure the zeta potential, which is an indicator of the surface charge and colloidal stability of the micelles.[5]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the micelle solution with the same buffer used for hydration to an appropriate concentration for DLS measurement.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.

  • Data Acquisition: Equilibrate the sample at 25°C for 1-2 minutes. Perform the measurements according to the instrument's instructions to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

2.2 Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

The CMC is the concentration of amphiphilic molecules above which micelles begin to form. It is a crucial parameter for assessing the stability of the micellar formulation upon dilution in biological fluids. A common method for CMC determination involves the use of a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the micelles.

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of DSPE-PEG-SH solutions in the aqueous buffer with concentrations spanning the expected CMC.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-SH dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of the pyrene probe into the micelle cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorescence spectrophotometer.

  • CMC Determination: Plot the ratio of the fluorescence intensity at two different emission wavelengths (e.g., I₁/I₃ for pyrene) against the logarithm of the DSPE-PEG-SH concentration. The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[4]

Protocol 3: Thiol-Maleimide Conjugation for Functionalization of DSPE-PEG-SH Micelles

The thiol group on the surface of the DSPE-PEG-SH micelles provides a reactive site for conjugation with maleimide-functionalized molecules, such as targeting ligands, peptides, or imaging agents. This reaction is highly specific and proceeds under mild conditions to form a stable thioether bond.[3][7]

Materials:

  • DSPE-PEG-SH micelle solution (prepared as in Protocol 1)

  • Maleimide-functionalized molecule of interest

  • Reaction buffer: Thiol-free buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES)

  • Reducing agent (optional but recommended): Tris(2-carboxyethyl)phosphine (TCEP)[3]

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Reduction of Disulfides (Optional but Recommended): To ensure the availability of free thiol groups for conjugation, it is advisable to treat the DSPE-PEG-SH micelle solution with a reducing agent. Add a 10- to 100-fold molar excess of TCEP to the micelle solution. Incubate for 20-30 minutes at room temperature.[3] TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed prior to the addition of the maleimide (B117702).[3]

  • Preparation of Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer if it is water-soluble) immediately before use.[7]

  • Conjugation Reaction: Add the maleimide solution to the DSPE-PEG-SH micelle solution. A 10- to 20-fold molar excess of the maleimide reagent over the thiol groups is typically recommended to ensure efficient conjugation.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.[3] The reaction should be protected from light if using a light-sensitive maleimide derivative.

  • Purification: Remove the unreacted maleimide reagent and other small molecules from the functionalized micelles using a suitable purification method such as dialysis against the reaction buffer or size-exclusion chromatography.

  • Characterization: Characterize the functionalized micelles to confirm the successful conjugation. This can be done using techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), fluorescence spectroscopy (if it is a fluorophore), or by observing changes in the micelle size or zeta potential using DLS.

Mandatory Visualization

G Experimental Workflow for DSPE-PEG-SH Micelle Formation cluster_0 Preparation cluster_1 Micelle Assembly cluster_2 Characterization dissolution 1. Dissolution DSPE-PEG-SH in Organic Solvent film_formation 2. Film Formation Rotary Evaporation dissolution->film_formation drying 3. Drying High Vacuum film_formation->drying hydration 4. Hydration Add Degassed Aqueous Buffer drying->hydration micelle_formation 5. Micelle Formation Agitation/Sonication hydration->micelle_formation filtration 6. Sterilization 0.22 µm Filtration micelle_formation->filtration dls Dynamic Light Scattering (DLS) Size, PDI, Zeta Potential filtration->dls cmc Critical Micelle Concentration (CMC) Fluorescence Spectroscopy filtration->cmc

Caption: Workflow for the formation and characterization of DSPE-PEG-SH micelles.

G Thiol-Maleimide Conjugation Workflow cluster_0 Reactant Preparation cluster_1 Conjugation cluster_2 Purification & Characterization micelles DSPE-PEG-SH Micelles reduction Reduction with TCEP (Optional but Recommended) micelles->reduction reaction Thiol-Maleimide Reaction pH 6.5-7.5 reduction->reaction maleimide Maleimide-Functionalized Molecule maleimide->reaction purification Purification (Dialysis / SEC) reaction->purification characterization Characterization (UV-Vis, DLS, etc.) purification->characterization

References

Application Notes and Protocols for Bioconjugation using DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile heterobifunctional lipid-PEG derivative widely employed in the fields of drug delivery, nanotechnology, and bioconjugation.[1][2][3] Its unique structure, comprising a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive thiol (-SH) group, enables the stable incorporation into lipid-based nanoparticles, such as liposomes, while providing a functional handle for the covalent attachment of various biomolecules.[4][5]

The PEG spacer serves to create a "stealth" layer on the surface of nanoparticles, which helps to reduce non-specific protein binding and opsonization, thereby prolonging circulation half-life in vivo.[2] The terminal thiol group is a reactive nucleophile that can readily participate in specific covalent bond-forming reactions, most notably with maleimide-functionalized molecules and through disulfide exchange.[5][6] These characteristics make DSPE-PEG-SH an invaluable tool for the development of targeted drug delivery systems, where targeting ligands such as antibodies, peptides, or aptamers are conjugated to the surface of nanocarriers to enhance their accumulation at specific pathological sites.[2][3]

This document provides detailed application notes and protocols for the two primary bioconjugation techniques utilizing DSPE-PEG-SH MW 2000: maleimide-thiol coupling and disulfide bond formation.

Key Bioconjugation Techniques

The primary applications of DSPE-PEG-SH in bioconjugation revolve around the reactivity of its terminal thiol group. The two most common and well-established methods are:

  • Maleimide-Thiol Coupling: This is a highly efficient and specific reaction that forms a stable thioether bond. It involves the reaction of the thiol group on DSPE-PEG-SH with a maleimide-activated biomolecule.[7] The reaction proceeds readily at neutral to slightly acidic pH.[8]

  • Disulfide Bond Formation: This technique results in a disulfide linkage that is cleavable under reducing conditions, such as those found within the intracellular environment. This can be advantageous for drug delivery systems designed to release their payload upon internalization into target cells. The most common method involves a thiol-disulfide exchange reaction with a pyridyl disulfide-activated biomolecule.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioconjugation reactions involving DSPE-PEG-SH. This data is essential for designing and optimizing conjugation experiments.

Table 1: Reaction Conditions for Maleimide-Thiol Coupling

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5The reaction rate is dependent on the concentration of the thiolate anion, which increases with pH. However, at pH > 7.5, hydrolysis of the maleimide (B117702) group can become a competing side reaction.[7]
Temperature 4°C to Room Temperature (20-25°C)The reaction is typically efficient at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions.
Molar Ratio (DSPE-PEG-SH : Maleimide-Molecule) 1:1 to 1:5An excess of the maleimide-activated molecule is often used to ensure complete consumption of the DSPE-PEG-SH. The optimal ratio should be determined empirically for each specific conjugation.
Reaction Time 1 - 4 hoursReaction progress can be monitored by analytical techniques such as HPLC or Ellman's assay to determine the disappearance of free thiols.[1][10]
Buffer Phosphate Buffered Saline (PBS), HEPESBuffers should be free of extraneous thiols. Degassing the buffer prior to use can help to prevent oxidation of the thiol groups.

Table 2: Reaction Conditions for Disulfide Bond Formation (Thiol-Disulfide Exchange)

ParameterOptimal Range/ValueNotes
pH 4.0 - 9.0The optimal pH for the exchange with pyridyl disulfide is often slightly acidic (pH 4-5) for the activation step and can be shifted to alkaline (pH 9) for the reaction with the target thiol to favor the thiolate form.[6][11]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Molar Ratio (DSPE-PEG-SH : Pyridyl Disulfide-Molecule) 1:1 to 1:3A slight excess of the activated molecule is generally recommended.
Reaction Time 2 - 24 hoursThe reaction kinetics can be slower than maleimide-thiol coupling and may require overnight incubation.
Buffer Acetate Buffer, Tris BufferThe choice of buffer will depend on the optimal pH for the specific reaction.

Experimental Protocols

Protocol 1: Conjugation of a Maleimide-Activated Peptide to DSPE-PEG-SH MW 2000

This protocol describes the general procedure for conjugating a peptide containing a maleimide group to DSPE-PEG-SH.

Materials:

  • DSPE-PEG-SH MW 2000

  • Maleimide-activated peptide

  • Phosphate Buffered Saline (PBS), pH 7.0 (degassed)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

  • Sephadex G-25 or similar size-exclusion chromatography (SEC) column

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) for quantification of free thiols (optional)

Procedure:

  • Reagent Preparation:

    • Dissolve DSPE-PEG-SH MW 2000 in degassed PBS, pH 7.0, to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low (e.g., <10%).

    • Dissolve the maleimide-activated peptide in degassed PBS, pH 7.0, to a desired concentration.

  • Conjugation Reaction:

    • Add the maleimide-activated peptide solution to the DSPE-PEG-SH solution at a molar ratio of 1.5:1 (peptide:lipid).

    • Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature, protected from light.

  • Monitoring the Reaction (Optional):

    • The disappearance of free thiols can be monitored using Ellman's assay.[10] A decrease in absorbance at 412 nm indicates the progress of the conjugation.

  • Purification of the Conjugate:

    • The DSPE-PEG-peptide conjugate can be purified from unreacted peptide and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with an appropriate buffer (e.g., PBS). The conjugate will elute in the void volume.

    • Alternatively, if the conjugate is intended for incorporation into liposomes, the reaction mixture can be directly used in the liposome (B1194612) formulation, and the unreacted components can be removed during the liposome purification step (e.g., dialysis or diafiltration).

  • Characterization:

    • The final conjugate can be characterized by techniques such as MALDI-TOF mass spectrometry to confirm the addition of the peptide to the DSPE-PEG-SH.

experimental_workflow_maleimide reagent_prep Reagent Preparation - Dissolve DSPE-PEG-SH in PBS, pH 7.0 - Dissolve Maleimide-Peptide in PBS, pH 7.0 conjugation Conjugation Reaction - Mix reagents (1.5:1 molar ratio) - React for 2-4 hours at RT reagent_prep->conjugation monitoring Reaction Monitoring (Optional) - Ellman's Assay conjugation->monitoring purification Purification - Size-Exclusion Chromatography (e.g., Sephadex G-25) conjugation->purification monitoring->conjugation Continue reaction if incomplete characterization Characterization - MALDI-TOF MS purification->characterization

Workflow for Maleimide-Thiol Conjugation.
Protocol 2: Formation of a Disulfide Bond with a Pyridyl Disulfide-Activated Protein

This protocol outlines the conjugation of DSPE-PEG-SH to a protein that has been functionalized with a pyridyl disulfide group.

Materials:

  • DSPE-PEG-SH MW 2000

  • Pyridyl disulfide-activated protein

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5)

  • Purification system (e.g., dialysis membrane with appropriate MWCO or SEC column)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve the DSPE-PEG-SH MW 2000 in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the pyridyl disulfide-activated protein in the reaction buffer to a suitable concentration.

  • Conjugation Reaction:

    • Combine the DSPE-PEG-SH and the activated protein solutions at a molar ratio of 2:1 (lipid:protein).

    • Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.

  • Monitoring the Reaction:

    • The progress of the thiol-disulfide exchange can be monitored by measuring the release of pyridine-2-thione, a byproduct of the reaction, which has a characteristic absorbance at approximately 343 nm.

  • Purification of the Conjugate:

    • Remove the unreacted DSPE-PEG-SH and the pyridine-2-thione byproduct by dialysis against a suitable buffer. The molecular weight cutoff (MWCO) of the dialysis membrane should be chosen to retain the protein conjugate while allowing the smaller molecules to diffuse out.

    • Alternatively, size-exclusion chromatography can be used for purification.

  • Characterization:

    • The successful conjugation can be confirmed by SDS-PAGE, which will show an increase in the molecular weight of the protein corresponding to the mass of the attached DSPE-PEG-SH.

experimental_workflow_disulfide reagent_prep Reagent Preparation - Dissolve DSPE-PEG-SH in buffer - Dissolve Pyridyl Disulfide-Protein in buffer conjugation Conjugation Reaction - Mix reagents (2:1 molar ratio) - React for 4-24 hours at RT reagent_prep->conjugation monitoring Reaction Monitoring - Measure pyridine-2-thione release (A343nm) conjugation->monitoring purification Purification - Dialysis or Size-Exclusion Chromatography conjugation->purification characterization Characterization - SDS-PAGE purification->characterization

Workflow for Disulfide Bond Formation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction mechanism for maleimide-thiol coupling.

maleimide_thiol_reaction DSPE_PEG_SH DSPE-PEG-SH reaction + DSPE_PEG_SH->reaction Maleimide_Molecule Maleimide-Activated Biomolecule arrow pH 6.5 - 7.5 (Michael Addition) reaction->Maleimide_Molecule Thioether_Conjugate Stable Thioether Conjugate arrow->Thioether_Conjugate disulfide_exchange_reaction DSPE_PEG_SH DSPE-PEG-SH reaction + DSPE_PEG_SH->reaction Pyridyl_Disulfide_Molecule Pyridyl Disulfide-Activated Biomolecule arrow Thiol-Disulfide Exchange reaction->Pyridyl_Disulfide_Molecule Disulfide_Conjugate Reducible Disulfide Conjugate arrow->Disulfide_Conjugate Pyridine_2_thione Pyridine-2-thione (Byproduct) arrow->Pyridine_2_thione

References

DSPE-PEG-SH in Targeted Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the development of targeted drug delivery systems. Its unique structure, comprising a lipid (DSPE) for anchoring into nanoparticle membranes, a polyethylene (B3416737) glycol (PEG) spacer for providing a "stealth" characteristic, and a terminal thiol (-SH) group for conjugating targeting moieties, makes it an invaluable tool in modern nanomedicine.[1][2][3] The DSPE component readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the hydrophilic PEG chain extends the circulation half-life of these nanoparticles by reducing non-specific protein binding and opsonization, thus minimizing clearance by the mononuclear phagocyte system.[1][3] The reactive thiol group at the distal end of the PEG chain allows for the covalent attachment of a wide array of targeting ligands, such as antibodies, peptides, and aptamers, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.[3][4]

Key Applications

DSPE-PEG-SH is instrumental in the formulation of targeted nanoparticles for various therapeutic areas, most notably in oncology. By conjugating ligands that bind to receptors overexpressed on cancer cells, such as the Folate Receptor or Human Epidermal Growth Factor Receptor 2 (HER2), DSPE-PEG-SH facilitates active targeting, leading to enhanced cellular uptake and improved therapeutic efficacy of encapsulated drugs.[2] Beyond cancer, this technology is being explored for applications in gene therapy, including the delivery of mRNA and siRNA, as well as for targeted therapies in inflammatory diseases and brain tumors.[5]

Data Presentation

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-SH and related DSPE-PEG derivatives in targeted drug delivery systems.

Table 1: Physicochemical Properties of DSPE-PEG-Functionalized Nanoparticles

Nanoparticle FormulationTargeting LigandAverage Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DSPE-PEG-cRGD Modified Cationic LiposomescRGD peptide150 ± 1.02+19.8 ± 0.249Not Specified96[6]
Doxorubicin-loaded Liposomes with mApoE and ChlorotoxinmApoE peptide and Chlorotoxin< 200Negative< 0.272 ± 10[7]
DSPE-PEG2000/Soluplus Nanoparticles (1:1 w/w)None~36.5-28.5Not SpecifiedNot Applicable[8]
Sterically stabilized, gel-phase liposomesNone~100Not SpecifiedNot SpecifiedNot Specified[9]

Table 2: In Vitro and In Vivo Performance of DSPE-PEG-SH Targeted Nanoparticles

Nanoparticle SystemDrug/PayloadCell Line / Animal ModelOutcome MeasureResultReference
cRGD-CL/pshOC-2 LipoplexesOC-2 shRNAMCF-7 xenograft miceAntitumor effectsEffective reduction in OC-2 expression and tumor growth[6]
Doxil®-P700 complexDoxorubicinMouse and human breast cancer cellsDrug uptake~100-fold increase compared to Doxil® alone[6]
mApoE- and Chlorotoxin-functionalized liposomesDoxorubicinIn vitro BBB model (hCMEC/D3)BBB penetrationImproved penetration[7]
DSPE-PEG lipoplexessiRNARatsBlood clearance (second dose)Rapid clearance, with plasma concentration dropping to 48.74% ID within 5 min[10]

Experimental Protocols

Protocol 1: Formulation of Targeted Liposomes using DSPE-PEG-SH (via Post-Insertion)

This protocol describes the preparation of drug-loaded liposomes followed by the insertion of a pre-formed ligand-DSPE-PEG-SH conjugate into the liposomal membrane.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide

  • Thiolated targeting ligand (e.g., peptide with a terminal cysteine)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis membrane (appropriate MWCO)

  • Extruder and polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Liposome (B1194612) Formulation (Thin-Film Hydration):

    • Dissolve the lipids (e.g., DSPC and Cholesterol at a desired molar ratio) and the drug in chloroform (B151607) in a round-bottom flask.[2]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.[2]

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.[2]

    • Hydrate the lipid film with the hydration buffer at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).[2]

    • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

  • Conjugation of Targeting Ligand to DSPE-PEG-Maleimide:

    • Dissolve the thiolated targeting ligand and DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the lipid conjugate may be used.[12][13]

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C under gentle stirring.[12]

    • The reaction progress can be monitored by techniques like HPLC.[14]

  • Post-Insertion of Ligand-PEG-DSPE into Liposomes:

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomal lipids for a defined period (e.g., 1-2 hours) to facilitate the insertion of the conjugate into the liposome bilayer.[16]

    • Remove un-inserted conjugates and unencapsulated drug by dialysis or size exclusion chromatography.[2]

Protocol 2: Characterization of Targeted Liposomes

a. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[2]

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[2]

b. Drug Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug using techniques like size exclusion chromatography or ultracentrifugation.[2]

  • Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

  • Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x 100.

c. In Vitro Drug Release:

  • Place the drug-loaded liposomes in a dialysis bag with a suitable MWCO.

  • Immerse the dialysis bag in a release buffer (e.g., PBS with or without serum) at 37°C with gentle stirring.

  • At predetermined time points, collect aliquots from the release buffer and quantify the amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

d. In Vitro Cell Uptake:

  • Culture target cells that overexpress the receptor for the chosen ligand.

  • Incubate the cells with fluorescently labeled targeted and non-targeted liposomes for various time points.

  • Wash the cells to remove non-internalized liposomes.

  • Analyze the cellular uptake of the liposomes using flow cytometry or fluorescence microscopy.[2]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT Activation RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Activation Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Bcl2_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Chemotherapy Chemotherapy (e.g., Doxorubicin) BH3_only BH3-only proteins (e.g., Bim, Bad) Chemotherapy->BH3_only Activation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation BH3_only->Bcl2 Inhibition BH3_only->Bax Activation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflows

Targeted_Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Lipid Film Hydration & Drug Loading Conjugation Ligand Conjugation to DSPE-PEG-SH PostInsertion Post-Insertion of Ligand-PEG-DSPE Conjugation->PostInsertion Characterization Physicochemical Characterization (Size, Zeta, Drug Load) PostInsertion->Characterization CellUptake Cellular Uptake Studies Characterization->CellUptake Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity AnimalModel Tumor Xenograft Animal Model CellUptake->AnimalModel Cytotoxicity->AnimalModel Biodistribution Biodistribution Studies AnimalModel->Biodistribution Efficacy Antitumor Efficacy Studies AnimalModel->Efficacy

Receptor_Mediated_Endocytosis cluster_binding 1. Binding cluster_internalization 2. Internalization cluster_trafficking 3. Intracellular Trafficking & Drug Release TargetedNP Targeted Nanoparticle (with Ligand) Receptor Cell Surface Receptor TargetedNP->Receptor Specific Binding ClathrinPit Clathrin-coated Pit Formation Receptor->ClathrinPit Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome (Drug Release) LateEndosome->Lysosome Drug Drug Action (e.g., in Nucleus) Lysosome->Drug

References

Application Notes and Protocols for Cell Surface Modification Using DSPE-PEG-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) for the modification of cell surfaces. This technology enables the introduction of reactive thiol (-SH) groups onto the cell membrane, creating a versatile platform for the site-specific attachment of various molecules, including targeting ligands, imaging agents, and therapeutic payloads.

Introduction

DSPE-PEG-SH is an amphiphilic lipid-polymer conjugate that spontaneously inserts into the lipid bilayer of cell membranes.[1] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion serves as a lipid anchor, while the hydrophilic polyethylene (B3416737) glycol (PEG) linker extends from the cell surface, terminating in a reactive thiol group.[2][3] This "stealth" PEG layer can also help to reduce non-specific protein binding and cell adhesion.[2][3] The exposed thiol group provides a covalent attachment point for various molecules, most commonly through maleimide-thiol chemistry, which forms a stable thioether bond.[4][5] This approach to cell surface engineering is a powerful tool for a wide range of applications in research and drug development.[2]

Applications

  • Targeted Drug Delivery: Conjugate targeting moieties such as antibodies, peptides (e.g., RGD), or aptamers to the cell surface to direct cells to specific tissues or disease sites.[2][3]

  • Cell-Based Therapies: Enhance the therapeutic efficacy of immune cells (e.g., T cells) by attaching activating ligands or molecules that promote tumor infiltration.

  • In Vivo Imaging: Label cells with imaging agents (e.g., fluorescent dyes, contrast agents) for tracking their biodistribution and fate in real-time.

  • Fundamental Research: Study cell-cell interactions, receptor function, and cellular signaling by presenting specific ligands on the cell surface.

Data Presentation

The following tables summarize quantitative data from studies utilizing DSPE-PEG derivatives for nanoparticle and cell surface modification. This data can serve as a valuable reference for experimental design.

Table 1: Cytotoxicity of DSPE-PEG Formulations

Cell LineDSPE-PEG FormulationAssayIncubation Time (hours)IC50 or ViabilityReference
SKOV3DSPE-PEG(5000)-Amine SWCNTsTrypan Blue24IC50: 50 µg/mL[6]
HEPG2DSPE-PEG(5000)-Amine SWCNTsTrypan Blue24IC50: 300 µg/mL[6]
A549DSPE-PEG(5000)-Amine SWCNTsTrypan Blue24IC50: 370 µg/mL[6]
ARPE-191 mol% RGD-PEGylated liposomesNot specified4High Viability[7]
L02, GES-1, H9c2DSPE-PEG-C60 micelles with DoxorubicinCCK-872~20-30% less apoptosis than control[2]

Table 2: Characterization of DSPE-PEG Modified Liposomes/Nanoparticles

FormulationAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
1 mol% RGD-PEGylated liposomes156.4+24.998.83[7]
5 mol% RGD-PEGylated liposomes129.7 - 230.7+17.3>96[7]
1 mol% PEGylated liposomes129.7 - 230.7+32.0>96[7]
5 mol% PEGylated liposomes129.7 - 230.7+25.3>96[7]
cRGD-CL/pshOC-2 lipoplexes150 ± 1.02+19.8 ± 0.249up to 96[8]

Experimental Protocols

Protocol 1: Cell Surface Modification with DSPE-PEG-SH

This protocol describes the basic procedure for inserting DSPE-PEG-SH into the cell membrane.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DSPE-PEG-SH (e.g., MW 2000)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest the cells and wash them twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.

  • DSPE-PEG-SH Incubation:

    • Prepare a stock solution of DSPE-PEG-SH in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.

    • Add the DSPE-PEG-SH stock solution to the cell suspension to achieve a final concentration typically ranging from 5 to 50 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with DSPE-PEG-SH for 20-30 minutes at 37°C with gentle agitation.[4]

  • Washing:

    • After incubation, wash the cells three times with cold PBS to remove unincorporated DSPE-PEG-SH. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspension:

    • Resuspend the final cell pellet in the desired buffer or medium for downstream applications.

Protocol 2: Quantification of Surface Thiol Groups using Flow Cytometry

This protocol allows for the quantification of the number of reactive thiol groups on the cell surface.

Materials:

  • DSPE-PEG-SH modified cells (from Protocol 1)

  • Unmodified control cells

  • Maleimide-conjugated fluorescent dye (e.g., Maleimide-Alexa Fluor 488)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

  • Quantitative calibration beads (e.g., QuantiBrite™ PE Beads)[9]

Procedure:

  • Staining:

    • Resuspend both modified and control cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add the maleimide-conjugated fluorescent dye to the cell suspensions at a saturating concentration (to be determined by titration).

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound dye.[10] Centrifuge at 300 x g for 5 minutes for each wash.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer.[10]

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Use the unmodified, unstained cells to set the baseline fluorescence.

    • Use the unmodified, stained cells to assess non-specific binding of the dye.

  • Quantification:

    • Run the quantitative calibration beads according to the manufacturer's protocol to generate a standard curve of fluorescence intensity versus the number of fluorescent molecules per bead.[9]

    • Use this standard curve to convert the mean fluorescence intensity of the DSPE-PEG-SH modified cells into the average number of thiol groups per cell.[9]

Protocol 3: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11]

Materials:

  • DSPE-PEG-SH modified and unmodified cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.[11]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Treatment (Modification):

    • Perform cell surface modification with varying concentrations of DSPE-PEG-SH as described in Protocol 1, directly in the 96-well plate or by adding pre-modified cells.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Crystal Solubilization:

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the crystals.[11]

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Logical Relationships

The insertion of DSPE-PEG lipids into the cell membrane is primarily a biophysical process and is not known to directly trigger specific signaling pathways in the traditional sense of ligand-receptor binding. However, the modification can have indirect effects on cellular processes. For instance, studies have shown that DSPE-PEG can down-regulate the expression of tight junction-related proteins, which could influence cell-cell adhesion and paracellular transport.[12]

The primary utility of DSPE-PEG-SH is to create a platform for subsequent covalent modifications. The signaling consequences would then be dependent on the nature of the molecule that is conjugated to the thiol group.

Visualizations

G Experimental Workflow: Cell Surface Modification and Analysis cluster_modification Protocol 1: Cell Surface Modification cluster_quantification Protocol 2: Quantification cluster_viability Protocol 3: Viability Assessment prep Cell Preparation (Harvest and Wash) incubate Incubation with DSPE-PEG-SH prep->incubate wash_mod Washing to Remove Unincorporated Lipid incubate->wash_mod modified_cells Thiol-Modified Cells wash_mod->modified_cells stain Staining with Maleimide-Fluorophore modified_cells->stain treat Modification/ Treatment modified_cells->treat wash_quant Washing stain->wash_quant flow Flow Cytometry Analysis wash_quant->flow quant_result Quantification of Surface Thiols flow->quant_result seed Cell Seeding seed->treat mtt MTT Assay treat->mtt viability_result Cell Viability Data mtt->viability_result

Caption: Workflow for cell surface modification, quantification, and viability assessment.

G Conjugation Chemistry: Thiol-Maleimide Coupling cell Cell Membrane insertion Lipid Insertion cell->insertion dspe_peg_sh DSPE-PEG-SH dspe_peg_sh->insertion modified_cell Thiol-Modified Cell Surface insertion->modified_cell conjugation Thiol-Maleimide Coupling modified_cell->conjugation maleimide_molecule Maleimide-Activated Molecule (e.g., Drug, Ligand) maleimide_molecule->conjugation conjugated_cell Functionalized Cell Surface conjugation->conjugated_cell

Caption: Covalent conjugation to thiol-modified cell surfaces.

References

Step-by-Step Guide for DSPE-PEG-SH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH). These protocols are designed for researchers in drug development and related fields who are looking to covalently link DSPE-PEG-SH to maleimide-activated molecules such as proteins, peptides, or other ligands to create functionalized liposomes, micelles, or other nanoparticle systems.

Introduction and Application Notes

DSPE-PEG-SH is a heterobifunctional lipid-PEG derivative that plays a crucial role in the surface functionalization of nanocarriers for targeted drug delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or the core of micelles. The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic polymer that provides a "stealth" characteristic to the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in the body.

The terminal thiol (-SH) group is a reactive handle that can be used for covalent conjugation to various molecules. The most common and efficient method for this conjugation is the reaction with a maleimide-functionalized molecule. This reaction, a Michael addition, proceeds rapidly and specifically under mild, physiological conditions to form a stable thioether bond. This specific and efficient chemistry makes DSPE-PEG-SH a valuable tool for attaching targeting ligands (e.g., antibodies, peptides) to the surface of nanocarriers to enhance their delivery to specific cells or tissues.

Chemical Principle: Thiol-Maleimide Conjugation

The conjugation of DSPE-PEG-SH to a maleimide-activated molecule relies on the Michael addition reaction between the thiol group of the DSPE-PEG-SH and the double bond of the maleimide (B117702) ring. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful conjugation of DSPE-PEG-SH to maleimide-activated molecules.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature offers faster kinetics, while 4°C is recommended for sensitive proteins.[1]
Reaction Time 30 minutes - 2 hours (at RT) or Overnight (8-16 hours at 4°C)Reaction progress should be monitored.
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1A molar excess of the maleimide-activated molecule is generally recommended to drive the reaction to completion.[2] The optimal ratio should be determined empirically for each specific conjugation.[1]
Solvent/Buffer Amine-free buffers such as PBS or HEPESBuffers containing primary amines (e.g., Tris) should be avoided as they can compete with the thiol reaction at pH > 7.5.[1]

Table 2: Purification and Characterization Parameters

TechniqueParameterRecommended Value/Method
Purification
Size-Exclusion Chromatography (SEC)Resin TypeSepharose, Superose, or similar
Elution BufferPBS or other suitable buffer
DialysisMembrane MWCOAt least 10-fold higher than the molecular weight of the smaller reactant to be removed.
Buffer Exchange3-4 times over 24-48 hours
Characterization
Mass SpectrometryMethodMALDI-TOF MS
Expected ResultA mass shift corresponding to the addition of the maleimide-activated molecule to the DSPE-PEG-SH.
ChromatographyMethodRP-HPLC
Expected ResultA new peak with a different retention time compared to the starting materials.
Conjugation EfficiencyMethodEllman's Assay
PrincipleQuantifies the decrease in free thiols after the conjugation reaction.[1][3]

Experimental Protocols

Preparation of Reactants

4.1.1. DSPE-PEG-SH Solution

  • Allow the DSPE-PEG-SH powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Dissolve the DSPE-PEG-SH in an appropriate amine-free buffer (e.g., PBS, pH 7.2) to the desired concentration (e.g., 1-10 mg/mL).

  • If the DSPE-PEG-SH has been stored for a long time, it is advisable to degas the buffer to minimize oxidation of the thiol groups.

4.1.2. Maleimide-Activated Molecule Solution

  • Prepare the maleimide-activated molecule (e.g., protein, peptide) in the same amine-free buffer as the DSPE-PEG-SH.

  • If the maleimide-activated molecule is not readily soluble in aqueous buffers, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the reaction buffer.

Conjugation Reaction

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_dps Prepare DSPE-PEG-SH solution in amine-free buffer mix Mix DSPE-PEG-SH and Maleimide-activated molecule at desired molar ratio prep_dps->mix prep_mal Prepare Maleimide-activated molecule solution in the same buffer prep_mal->mix incubate Incubate at RT (1-2h) or 4°C (overnight) with gentle mixing mix->incubate purify Purify the conjugate using Size-Exclusion Chromatography or Dialysis incubate->purify char Characterize the conjugate by MALDI-TOF MS and HPLC purify->char eff Determine conjugation efficiency with Ellman's Assay purify->eff

Caption: Experimental workflow for DSPE-PEG-SH conjugation.

  • In a clean reaction vessel, add the maleimide-activated molecule solution.

  • While gently stirring, add the DSPE-PEG-SH solution to achieve the desired molar ratio (e.g., a 10-20 fold molar excess of the maleimide-activated molecule).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either of the molecules is light-sensitive.

Purification of the Conjugate

4.3.1. Size-Exclusion Chromatography (SEC)

  • Equilibrate an SEC column (e.g., Sephadex G-25, Superose 6) with the desired buffer (e.g., PBS).[4][5][6]

  • Load the reaction mixture onto the column.

  • Elute the conjugate with the equilibration buffer. The DSPE-PEG-conjugate, being larger, will elute before the smaller, unreacted molecules.[5]

  • Collect fractions and analyze them (e.g., by UV-Vis spectroscopy if the conjugated molecule has a chromophore) to identify the fractions containing the purified conjugate.

4.3.2. Dialysis

  • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa, depending on the size of the reactants).[7]

  • Dialyze against a large volume of the desired buffer at 4°C.

  • Change the dialysis buffer 3-4 times over 24-48 hours to ensure complete removal of unreacted small molecules.[7]

Characterization of the Conjugate

4.4.1. MALDI-TOF Mass Spectrometry

  • Prepare the purified conjugate sample for MALDI-TOF MS analysis according to the instrument's protocol.

  • Acquire the mass spectrum.

  • Successful conjugation is confirmed by the appearance of a new peak with a molecular weight corresponding to the sum of the molecular weights of DSPE-PEG-SH and the maleimide-activated molecule.[2][8][9]

4.4.2. High-Performance Liquid Chromatography (HPLC)

  • Analyze the purified conjugate using reverse-phase (RP-HPLC) or size-exclusion (SE-HPLC) chromatography.

  • Successful conjugation will be indicated by a new peak with a different retention time compared to the starting materials.[8][10]

4.4.3. Determination of Conjugation Efficiency (Ellman's Assay)

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Measure the concentration of free thiols in the DSPE-PEG-SH solution before the reaction.

  • After the conjugation reaction, measure the concentration of remaining free thiols in the reaction mixture.

  • The conjugation efficiency can be calculated based on the decrease in the concentration of free thiols.[1][3][11][12][13]

Signaling Pathways and Logical Relationships

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DSPE_PEG_SH DSPE-PEG-SH Reaction_Step Michael Addition (pH 6.5-7.5) DSPE_PEG_SH->Reaction_Step Maleimide_Molecule Maleimide-Activated Molecule (Protein, Peptide, etc.) Maleimide_Molecule->Reaction_Step Conjugate DSPE-PEG-S-Molecule (Stable Thioether Bond) Reaction_Step->Conjugate

Caption: Thiol-Maleimide conjugation reaction pathway.

References

Troubleshooting & Optimization

DSPE-PEG-SH MW 2000 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-SH MW 2000. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this reagent in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of DSPE-PEG-SH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DSPE-PEG-SH MW 2000 in solution?

A1: The two main stability issues for DSPE-PEG-SH MW 2000 in solution are the hydrolysis of the ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and the oxidation of the terminal thiol (-SH) group.[1][2] Hydrolysis leads to the cleavage of the fatty acid chains, while oxidation of the thiol group can result in the formation of disulfide bonds (dimerization) or further oxidation to sulfinic and sulfonic acids, leading to a loss of reactivity for conjugation.[3]

Q2: What are the ideal storage conditions for DSPE-PEG-SH MW 2000?

A2: Proper storage is critical to maintain the stability of the reagent. For the solid powder, it is recommended to store it at -20°C under dry conditions and protected from light.[4][5][6] Once in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be stored at -80°C.[6] Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of DSPE-PEG-SH in aqueous solutions?

A3: The pH of the aqueous solution significantly impacts the stability of the DSPE-PEG-SH.

  • Hydrolysis: Acidic conditions can catalyze the hydrolysis of the ester bonds in the DSPE moiety. This degradation is accelerated at elevated temperatures.[1][7] Studies have shown that DSPE-PEG is stable in neutral buffers like phosphate-buffered saline (PBS) at pH 7.4, with no significant hydrolysis observed even at 60°C for up to 2 hours.[1]

  • Thiol Reactivity: The reactivity of the thiol group for conjugation reactions, such as with maleimides, is also pH-dependent. The reaction is typically more efficient at a slightly acidic to neutral pH (around 6.5-7.4).[8] At pH values above 7.5, maleimide (B117702) groups can react with free amines and also become more susceptible to hydrolysis.[8]

Q4: My DSPE-PEG-SH has lost its ability to conjugate with maleimide-functionalized molecules. What could be the cause?

A4: A loss of conjugation capability is most likely due to the oxidation of the terminal thiol group. The thiol group can be oxidized by dissolved oxygen in the buffer or by exposure to ambient air over time.[3] This oxidation can lead to the formation of a disulfide bond between two DSPE-PEG-SH molecules, creating a dimer that is unreactive towards maleimides. To prevent this, it is crucial to use deoxygenated buffers (e.g., by sparging with nitrogen or argon gas) and to handle the solution promptly.

Q5: Can I heat my DSPE-PEG-SH solution to aid dissolution?

A5: While gentle heating can aid in the dissolution and formation of micelles, prolonged exposure to high temperatures, especially in non-neutral pH conditions, can accelerate the hydrolysis of the DSPE ester bonds.[1][7] It is advisable to hydrate (B1144303) the lipid film at a temperature above the gel-to-liquid crystalline phase transition temperature (for DSPE, this is high, but for DSPE-PEG 2000 micelles, a transition occurs around 12.8°C) for a limited time, for instance, up to 60 minutes at 60-90°C in a neutral buffer.[1][9][10]

Troubleshooting Guides

Issue 1: Evidence of Product Degradation (e.g., unexpected peaks in mass spectrometry)
  • Problem: You observe unexpected molecular weight species in your analysis, such as masses corresponding to the loss of one or both stearic acid chains.

  • Probable Cause: This is a strong indicator of hydrolysis of the DSPE ester bonds.[1][7] This is often caused by exposure to acidic conditions, prolonged heating, or a combination of both.[1]

  • Solution:

    • pH Control: Ensure all your buffers are at a neutral pH (e.g., PBS at pH 7.4). If using acidic buffers is unavoidable for your experiment, minimize the exposure time and keep the temperature as low as possible.[1]

    • Temperature Management: Avoid excessive heating of the DSPE-PEG-SH solution. If heating is necessary for hydration, do so for the shortest possible time.[1]

    • Analytical Verification: Use techniques like MALDI-TOF or ESI-MS to confirm the presence of hydrolysis byproducts.[1]

Issue 2: Formation of Aggregates or Precipitates in Solution
  • Problem: Your DSPE-PEG-SH solution appears cloudy or contains visible precipitates after preparation or storage.

  • Probable Cause: This could be due to several factors:

    • Incomplete Dissolution: The lipid may not have been fully hydrated and formed stable micelles.

    • Oxidation: Oxidation of the thiol groups can lead to the formation of intermolecular disulfide bonds, which can cause aggregation.

    • Hydrolysis: Extensive hydrolysis can lead to the formation of lysolipids and fatty acids, which can alter the self-assembly properties and lead to the disintegration of liposomes or micelles into other structures like membrane discs.[11][12]

  • Solution:

    • Optimize Hydration Protocol: Ensure you are following a proper hydration protocol. This typically involves hydrating a thin film of the lipid with a neutral buffer at a temperature above the phase transition temperature.[10]

    • Use Deoxygenated Buffers: To prevent oxidation-induced aggregation, prepare your solutions using buffers that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

    • Filtration: After preparation, filter the micelle or liposome (B1194612) solution through a 0.22 µm syringe filter to remove any large aggregates.[10]

Data Presentation

Table 1: Stability of DSPE-PEG under Various Conditions
ConditionObservationImplication for DSPE-PEG-SHReference
Methanol at Room Temperature Stable for at least 72 hours.Methanol is a suitable solvent for initial stock preparation and analysis.[1]
Acidic HPLC Buffer (with TFA) at Room Temperature Hydrolysis of both fatty acid esters observed after 72 hours.Avoid prolonged exposure to acidic conditions to prevent degradation.[1][7]
Acidic HPLC Buffer (with TFA) at 60°C Hydrolysis detected as early as 30 minutes.Elevated temperatures significantly accelerate acid-catalyzed hydrolysis.[1][7]
pH 7.4 PBS at Room Temperature No hydrolysis detected after 2 hours.Neutral pH is optimal for maintaining the integrity of the DSPE anchor.[1]
pH 7.4 PBS at 60°C No hydrolysis detected after 2 hours.The ester bonds are stable at neutral pH even with moderate heating.[1]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-SH Solution (Thin-Film Hydration Method)

This method is suitable for forming well-defined micelles or for incorporation into liposomes.

  • Dissolution: Dissolve the desired amount of DSPE-PEG-SH MW 2000 powder in a suitable organic solvent (e.g., chloroform (B151607) or methanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a deoxygenated aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will depend on the desired final concentration.

  • Micelle Formation: Gently agitate the flask at a temperature above the lipid's phase transition temperature (e.g., 60°C) for 30-60 minutes to allow for self-assembly into micelles. The solution should become clear.[10]

  • Sterilization: Cool the solution to room temperature and filter through a 0.22 µm syringe filter to sterilize and remove any large aggregates.[10]

Protocol 2: Assessment of DSPE-PEG-SH Hydrolysis via Mass Spectrometry

This protocol allows for the detection of degradation products resulting from ester hydrolysis.

  • Sample Preparation: Incubate your DSPE-PEG-SH solution under the desired test conditions (e.g., different pH, temperature, time).

  • Solvent Removal: For aqueous samples, rapidly freeze them in liquid nitrogen and lyophilize to remove the solvent. For organic solvent samples, evaporate the solvent under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for mass spectrometry analysis (e.g., methanol).

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Use this technique to observe shifts in the average molecular weight of the polydisperse DSPE-PEG-SH. A shift to a lower molecular weight indicates the loss of fatty acid chains.[1]

    • ESI-MS: Use this technique to detect specific fragmentation patterns. An intact DSPE-PEG will show a characteristic ionization fragment. The presence of a fragment at 341 Da is indicative of a hydrolyzed alkylglycerol portion of the molecule.[1][7]

Mandatory Visualization

DSPE_PEG_SH_Degradation cluster_hydrolysis cluster_oxidation DSPE_PEG_SH DSPE-PEG-SH (Intact Molecule) Hydrolyzed_Product Lyso-PEG-SH + Stearic Acid (Hydrolysis Product) DSPE_PEG_SH->Hydrolyzed_Product Ester Hydrolysis Oxidized_Product DSPE-PEG-S-S-PEG-DSPE (Disulfide Dimer) DSPE_PEG_SH->Oxidized_Product Thiol Oxidation H_plus Acidic pH (H⁺) Heat O2 Oxygen (O₂) Ambient Conditions

Caption: Primary degradation pathways for DSPE-PEG-SH in solution.

Caption: Troubleshooting workflow for DSPE-PEG-SH stability issues.

References

troubleshooting low conjugation efficiency with DSPE-PEG-SH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-SH conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency with DSPE-PEG-SH, which typically involves a thiol-maleimide reaction, can arise from several factors. A systematic approach to troubleshooting is recommended.

1. Assess the Reactivity of Your Maleimide-Functionalized Partner

  • Potential Cause: Maleimide (B117702) Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

  • Solution:

    • Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2]

    • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[2]

    • Be aware that long-term storage of maleimide-functionalized molecules can lead to a significant loss of reactivity. For instance, storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[2][3]

2. Verify the Availability of Free Thiols on Your DSPE-PEG-SH

  • Potential Cause: Oxidation of Thiols. The thiol (-SH) group on DSPE-PEG-SH is prone to oxidation, forming disulfide bonds (-S-S-) that are unreactive with maleimides.[2] This can be catalyzed by the presence of dissolved oxygen or divalent metals.[2]

  • Solution:

    • Degas Buffers: Before use, degas all buffers to remove dissolved oxygen.[2]

    • Use Chelating Agents: Include a chelating agent like EDTA in your reaction buffer to sequester divalent metal ions.

    • Proper Storage: Store DSPE-PEG-SH at -20°C, protected from light and moisture, to minimize oxidation.[4][5] Avoid repeated freeze-thaw cycles.

3. Optimize Reaction Conditions

  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is a critical factor for efficient thiol-maleimide conjugation.[1][2]

  • Solution:

    • The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis of the maleimide is minimized.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of the maleimide-functionalized molecule to DSPE-PEG-SH significantly impacts conjugation efficiency.[2]

  • Solution:

    • Optimization of the molar ratio is crucial. For small molecules, a 1.5 to 2-fold molar excess of the maleimide reagent is often a good starting point.

    • For larger molecules or nanoparticles where steric hindrance can be a factor, a higher molar excess (e.g., 5 to 20-fold) of the maleimide component may be necessary.[2][3] For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[3]

4. Consider the Properties of Your Molecule

  • Potential Cause: Presence of Disulfide Bonds. If you are conjugating a protein or peptide, internal disulfide bonds will render the cysteine residues unavailable for reaction.

  • Solution:

    • Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation.

    • If using DTT, it must be removed before adding the maleimide reagent, as it contains a thiol group.[2] TCEP is a non-thiol-containing reducing agent and typically does not need to be removed before conjugation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal buffer for thiol-maleimide conjugation?

A1: A phosphate (B84403) buffer (e.g., PBS) or HEPES buffer at a pH between 6.5 and 7.5 is recommended.[1][3] It is also advisable to include a chelating agent like EDTA (1-2 mM) to prevent metal-catalyzed oxidation of the thiol groups.

Q2: How can I confirm that my DSPE-PEG-SH is active?

A2: You can use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your DSPE-PEG-SH solution. This will help you determine the amount of active, unoxidized reagent available for conjugation.

Q3: My conjugate appears to be forming, but then dissociates. What could be the cause?

A3: The thioether bond formed between a thiol and a maleimide can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][6] While generally considered stable under physiological conditions, this reversibility has been observed.[1] To mitigate this, ensure the reaction goes to completion and consider purification strategies that do not expose the conjugate to harsh conditions. Recent studies have also explored strategies to stabilize the thioether linkage.[6][7]

Q4: Can I use DSPE-PEG-SH for applications other than thiol-maleimide chemistry?

A4: The primary utility of the thiol group is its reaction with maleimides. However, thiols can also be used for other conjugation strategies, such as reacting with pyridyl disulfides or for surface modification of gold nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thiol-maleimide reaction for your reference in experimental design and optimization.

ParameterOptimal Range/ValueNotes
Reaction pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for longer incubations to minimize side reactions.[8]
Reaction Time 30 minutes to overnightDependent on reactants and their concentrations. Monitor reaction progress.
Molecule TypeRecommended Maleimide:Thiol Molar RatioNotes
Small Peptides 2:1Found to be optimal for cRGDfK.[3]
Larger Proteins (e.g., Nanobodies) 5:1Higher excess may be needed to overcome steric hindrance.[3]
General Starting Point 1.5:1 to 20:1The optimal ratio should be determined empirically for each specific conjugation.[2]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to DSPE-PEG-SH.

  • Prepare Buffers:

    • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0, containing 2 mM EDTA. Degas the buffer thoroughly before use.

  • Dissolve Reagents:

    • Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF.

    • Dissolve the DSPE-PEG-SH in the Reaction Buffer.

  • Initiate Conjugation:

    • Add the desired molar excess of the dissolved maleimide-functionalized molecule to the DSPE-PEG-SH solution.

    • Mix gently and allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.

  • Purification:

    • Purify the DSPE-PEG-conjugate from unreacted starting materials and byproducts using an appropriate method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol allows you to determine the concentration of active thiol groups in your DSPE-PEG-SH sample.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the Reaction Buffer.

    • Thiol Standard: A solution of L-cysteine of known concentration in the Reaction Buffer.

  • Generate Standard Curve:

    • Prepare a series of dilutions of the L-cysteine standard.

    • Add a small volume of the Ellman's Reagent Solution to each standard dilution and to a blank (buffer only).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the known cysteine concentration to create a standard curve.

  • Measure Sample:

    • Add your DSPE-PEG-SH sample to the Reaction Buffer.

    • Add the Ellman's Reagent Solution and incubate for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate Concentration:

    • Use the standard curve to determine the concentration of free thiols in your DSPE-PEG-SH sample.

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DSPE_PEG_SH DSPE-PEG-SH Reaction_Node Michael Addition DSPE_PEG_SH->Reaction_Node Maleimide Maleimide-Functionalized Molecule Maleimide->Reaction_Node Conjugate DSPE-PEG-Molecule (Thioether Bond) Reaction_Node->Conjugate Stable Thioether Bond

Caption: Chemical pathway of thiol-maleimide conjugation.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Maleimide Assess Maleimide Reactivity (Fresh Solution? Storage?) Start->Check_Maleimide Check_Thiol Verify Free Thiol Availability (Oxidation? Storage?) Check_Maleimide->Check_Thiol Reactivity OK Optimize_Conditions Optimize Reaction Conditions (pH, Molar Ratio) Check_Thiol->Optimize_Conditions Thiols Available Check_Molecule Check for Disulfide Bonds (Need for Reduction?) Optimize_Conditions->Check_Molecule Conditions Optimized Success Improved Efficiency Check_Molecule->Success No Issues

Caption: Logical workflow for troubleshooting low conjugation efficiency.

Experimental_Workflow Step1 1. Reagent Preparation (DSPE-PEG-SH, Maleimide-Molecule) Step2 2. Buffer Preparation (pH 6.5-7.5, Degassed, EDTA) Step1->Step2 Step3 3. Conjugation Reaction (Optimized Molar Ratio) Step2->Step3 Step4 4. Quenching (Optional) Step3->Step4 Step5 5. Purification (Dialysis, SEC) Step4->Step5 Step6 6. Characterization (Confirm Conjugation) Step5->Step6

Caption: General experimental workflow for DSPE-PEG-SH conjugation.

References

Technical Support Center: DSPE-PEG-SH Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DSPE-PEG-SH nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-SH and why is it prone to aggregation?

A1: DSPE-PEG-SH is a lipid-polyethylene glycol conjugate where DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) forms the lipid anchor and PEG (polyethylene glycol) is a hydrophilic polymer chain terminating in a thiol (-SH) group. This molecule is frequently used to create "stealth" nanoparticles or liposomes that can evade the immune system and have longer circulation times in the body.[1][2] The terminal thiol group, while essential for conjugation to other molecules (e.g., targeting ligands), is also the primary cause of aggregation.[3] Thiol groups can readily oxidize to form disulfide bonds (-S-S-) between nanoparticles, leading to irreversible clumping.[4]

Q2: What is the primary mechanism of DSPE-PEG-SH nanoparticle aggregation?

A2: The main cause of aggregation is the formation of intermolecular disulfide bonds between the terminal thiol groups of the DSPE-PEG-SH molecules on different nanoparticles. This is an oxidative process that can be accelerated by factors such as elevated pH, the presence of oxygen, and exposure to certain metal ions.

Q3: How does pH affect the stability of DSPE-PEG-SH nanoparticles?

A3: The pH of the nanoparticle suspension is a critical factor. Thiol groups are more susceptible to oxidation at neutral to alkaline pH (pH > 7). Therefore, maintaining a slightly acidic pH (pH 6.0-6.5) can help to minimize the rate of disulfide bond formation and subsequent aggregation.

Q4: What are the ideal storage conditions for DSPE-PEG-SH nanoparticles?

A4: To ensure long-term stability, DSPE-PEG-SH nanoparticles should be stored at low temperatures, typically -20°C or -80°C, in a dry, oxygen-free environment.[5][6] It is also advisable to store them in a buffer with a slightly acidic pH. Avoid repeated freeze-thaw cycles, as this can induce aggregation.[1]

Q5: Can I freeze-dry (lyophilize) my DSPE-PEG-SH nanoparticles for long-term storage?

A5: Yes, lyophilization can be an effective method for long-term storage. However, it is crucial to use a cryoprotectant (e.g., trehalose (B1683222), sucrose) to prevent aggregation during the freezing and drying processes.[7][8][9] The cryoprotectant forms a glassy matrix that separates the nanoparticles and prevents them from coming into contact and aggregating.

Troubleshooting Guide: Preventing Aggregation

This guide addresses the common issue of DSPE-PEG-SH nanoparticle aggregation.

Issue Potential Cause Recommended Solution
Visible Aggregation (Cloudiness, Precipitation) Oxidation of Thiol Groups: The thiol (-SH) groups on the nanoparticle surface are oxidizing to form disulfide (-S-S-) bonds between particles. This is the most common cause of aggregation.1. Work in an Oxygen-Depleted Environment: De-gas all buffers and solutions. Purge vials with an inert gas like argon or nitrogen before sealing. 2. Control pH: Maintain a slightly acidic pH (6.0-6.5) for your nanoparticle suspension. Avoid basic conditions. 3. Add a Reducing Agent: Incorporate a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) into your buffer to keep the thiol groups in their reduced state. Use at a low concentration (e.g., 1-5 mM).
Improper Storage: Incorrect temperature or exposure to light can accelerate degradation and aggregation.1. Store at Low Temperature: Store nanoparticle suspensions at -20°C or below.[5] 2. Protect from Light: Store vials in the dark or use amber-colored tubes. 3. Avoid Freeze-Thaw Cycles: Aliquot nanoparticle suspensions into smaller volumes to avoid repeated freezing and thawing.[1]
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the likelihood of collisions and aggregation.1. Work with Dilute Suspensions: If possible, perform experiments and store nanoparticles at a lower concentration. 2. Optimize Formulation: Adjust the molar ratio of DSPE-PEG-SH in your lipid formulation. A common starting point is 5-10 mol%.[10]
Incorrect Buffer Composition: The presence of certain ions or a high ionic strength can destabilize the nanoparticles.1. Use Appropriate Buffers: Buffers such as HEPES or MES are often suitable.[11] 2. Optimize Ionic Strength: Test different salt concentrations to find the optimal conditions for your specific formulation.
Increase in Particle Size Over Time (Measured by DLS) Slow Aggregation: Even under seemingly optimal conditions, slow oxidation can occur over time.1. Monitor Particle Size Regularly: Use Dynamic Light Scattering (DLS) to track the size and polydispersity index (PDI) of your nanoparticles over time. 2. Re-evaluate Storage Conditions: If a gradual increase in size is observed, consider lowering the storage temperature or adding a reducing agent.
Aggregation After Lyophilization and Reconstitution Inadequate Cryoprotection: The stress of freezing and drying can force nanoparticles together, leading to aggregation if they are not properly protected.1. Use a Cryoprotectant: Add a cryoprotectant such as trehalose or sucrose (B13894) to your nanoparticle suspension before freezing. A common concentration is 5-10% (w/v).[7][8] 2. Optimize Freezing Rate: A controlled, slow freezing rate can sometimes improve the stability of the lyophilized product.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-SH Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.

Materials:

  • DSPE-PEG-SH

  • Other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5, de-gassed)

  • Reducing agent (optional, e.g., TCEP)

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPE-PEG-SH and other lipids in the desired molar ratio in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the inside of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[12]

  • Hydration:

    • Add the de-gassed hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film. If using a reducing agent, it should be dissolved in the hydration buffer.

    • Gently agitate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times.[1] This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization and Storage:

    • Characterize the liposomes for size and polydispersity using Dynamic Light Scattering (DLS).

    • Store the final liposome (B1194612) suspension at 4°C for short-term use or at -20°C or -80°C for long-term storage after flash-freezing in liquid nitrogen.

Visualizations

Troubleshooting_Workflow start Start: Nanoparticle Aggregation Observed check_oxidation Primary Suspect: Oxidation of Thiol Groups? start->check_oxidation implement_antioxidation Implement Anti-Oxidation Measures: 1. De-gas buffers 2. Work under inert gas 3. Lower pH to 6.0-6.5 4. Add reducing agent (TCEP/DTT) check_oxidation->implement_antioxidation Yes check_storage Review Storage Conditions check_oxidation->check_storage No reassess Re-assess Aggregation implement_antioxidation->reassess adjust_storage Adjust Storage: 1. Store at -20°C or -80°C 2. Protect from light 3. Aliquot to avoid freeze-thaw check_storage->adjust_storage Yes check_concentration Evaluate Nanoparticle Concentration check_storage->check_concentration No adjust_storage->reassess dilute_sample Dilute Nanoparticle Suspension check_concentration->dilute_sample High check_buffer Assess Buffer Composition check_concentration->check_buffer Optimal dilute_sample->reassess optimize_buffer Optimize Buffer: 1. Use non-reactive buffers (HEPES, MES) 2. Adjust ionic strength check_buffer->optimize_buffer Sub-optimal check_buffer->reassess Optimal optimize_buffer->reassess resolved Issue Resolved reassess->resolved Successful consult Consult Further/ Reformulate reassess->consult Unsuccessful

Caption: Troubleshooting workflow for DSPE-PEG-SH nanoparticle aggregation.

Prevention_Strategy cluster_formulation Formulation Stage cluster_handling Handling & Processing cluster_storage Storage form_ph Slightly Acidic Buffer (pH 6.0-6.5) stable_nanoparticles Stable DSPE-PEG-SH Nanoparticles form_ph->stable_nanoparticles form_reducing Inclusion of Reducing Agent (e.g., TCEP) form_reducing->stable_nanoparticles form_concentration Optimal DSPE-PEG-SH Concentration (5-10 mol%) form_concentration->stable_nanoparticles handle_inert Use of De-gassed Buffers & Inert Gas Atmosphere handle_inert->stable_nanoparticles handle_temp Maintain Temperature Above Lipid Tm During Hydration handle_temp->stable_nanoparticles store_temp Low Temperature (-20°C to -80°C) store_temp->stable_nanoparticles store_light Protection from Light store_light->stable_nanoparticles store_aliquot Aliquoting to Avoid Freeze-Thaw Cycles store_aliquot->stable_nanoparticles store_lyo Lyophilization with Cryoprotectant store_lyo->stable_nanoparticles

Caption: Key strategies for preventing DSPE-PEG-SH nanoparticle aggregation.

References

Technical Support Center: Optimizing DSPE-PEG-SH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) concentrations in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful development of stable and effective nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPE-PEG-SH in nanoparticle formulations?

DSPE-PEG-SH is an amphiphilic lipid-polymer conjugate crucial for drug delivery systems.[1][2] Its hydrophobic DSPE anchor integrates into the lipid bilayer of nanoparticles, such as liposomes and micelles, while the hydrophilic PEG chain extends into the aqueous environment.[3] This PEGylation creates a "stealth" coating that provides steric hindrance, which helps to:

  • Prevent Aggregation: The polymer chains create a repulsive barrier between nanoparticles.[4]

  • Increase Circulation Time: The hydrophilic layer reduces the binding of opsonin proteins, thereby decreasing clearance by the mononuclear phagocyte system (MPS).[5][6]

  • Improve Stability: The PEG layer contributes to the overall physical stability of the nanoparticles during storage.[3][4]

  • Provide a Reactive Site for Conjugation: The terminal sulfhydryl (-SH) group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, that have a compatible reactive group like maleimide (B117702).[7][8][9]

Q2: How does the concentration of DSPE-PEG-SH affect the size of nanoparticles?

Generally, increasing the concentration of DSPE-PEG-SH in a formulation leads to a decrease in the size of the resulting nanoparticles.[3][10] This is attributed to the steric repulsion between the PEG chains, which can influence particle formation and prevent aggregation.[3][10] However, some studies have reported a non-linear relationship, with a potential peak in liposome (B1194612) size at around 7 ± 2 mol% DSPE-PEG.[3][11]

Q3: What is a typical molar ratio of DSPE-PEG-SH to use in a liposomal formulation?

For optimal stability and prolonged circulation, a DSPE-PEG concentration of 5-10 mol% is commonly used in liposomal formulations.[5] For example, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.[5] Concentrations below 4 mol% may result in a less dense "mushroom" configuration of PEG chains, offering less steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes.[5]

Q4: How does the PEG chain length in DSPE-PEG-SH affect in vivo performance?

The molecular weight of the PEG chain significantly influences the in vivo behavior of the formulation.[5] Longer PEG chains (e.g., PEG2000 or greater) generally provide a more effective steric barrier, which helps to reduce opsonization and prolong circulation time.[5][12] However, very high molecular weight PEGs can sometimes hinder the interaction of the nanoparticle with target cells.[5] The density of the PEG on the nanoparticle surface also plays a crucial role in stability and circulation longevity.[5]

Q5: What is the critical micelle concentration (CMC) of DSPE-PEG and why is it important?

The critical micelle concentration (CMC) is the concentration at which DSPE-PEG monomers self-assemble into micelles. For DSPE-PEG, the CMC is typically in the low micromolar range (e.g., 0.5-1.5 µM for DSPE-PEG2000, 3000, and 5000), with higher CMCs observed for longer PEG chain lengths.[13][14] A low CMC is desirable for in vivo applications as it indicates a higher stability of the micelles upon dilution in the bloodstream, reducing the likelihood of premature drug release.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DSPE-PEG-SH concentration in formulations.

Issue 1: Nanoparticle Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the formulation.[16]

  • Increase in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).[5]

Possible Causes Troubleshooting Solutions
Insufficient DSPE-PEG-SH Concentration Increase the molar percentage of DSPE-PEG-SH. A common starting point is 5 mol%, but this may need to be optimized.[4]
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can induce aggregation.[4] Consider using a chelating agent like EDTA or switch to a buffer without divalent cations.[4]
High Nanoparticle Concentration Highly concentrated suspensions are more prone to aggregation.[4] Try diluting the formulation.
Inappropriate pH or Ionic Strength Store the formulation in a buffer with optimal pH and ionic strength for lipid and drug stability.[5]
Thiol-Thiol Disulfide Bonding The terminal -SH groups on DSPE-PEG-SH can oxidize to form disulfide bonds between nanoparticles, leading to aggregation. Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during storage if conjugation is not immediately performed.
Issue 2: Low Encapsulation Efficiency or Drug Leakage

Symptoms:

  • Low percentage of the drug successfully loaded into the nanoparticles.

  • Premature release of the encapsulated drug during storage or in a biological medium.[5]

Possible Causes Troubleshooting Solutions
Increased Membrane Permeability The incorporation of DSPE-PEG can sometimes increase the permeability of the lipid bilayer.[3] Adjust the lipid composition to enhance bilayer packing, for instance, by incorporating cholesterol (around 30-40 mol%).[5]
Reduced Internal Aqueous Volume Higher concentrations of DSPE-PEG can lead to the formation of smaller vesicles, which have a smaller internal volume for encapsulating hydrophilic drugs.[3] Optimize the DSPE-PEG concentration to balance stability and encapsulation capacity.[3]
High Drug-to-Lipid Ratio An excessively high drug load can disrupt the lipid bilayer.[5] Reduce the drug-to-lipid ratio during formulation.
Poor Drug-Lipid Interaction For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, optimize the remote loading method (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient).[5]
Presence of Lysolipids The presence of lysolipids can create defects in the lipid bilayer, leading to increased drug leakage.[5] Ensure high-purity lipids are used.
Issue 3: Inefficient Ligand Conjugation

Symptoms:

  • Low yield of ligand-conjugated nanoparticles.

  • Lack of targeting efficacy in functional assays.

Possible Causes Troubleshooting Solutions
Oxidation of Sulfhydryl Groups The thiol (-SH) group of DSPE-PEG-SH is susceptible to oxidation. Prepare fresh solutions and work under an inert atmosphere. Consider a pre-reduction step with a mild reducing agent if necessary.
Inefficient Maleimide-Thiol Reaction The reaction between a maleimide-functionalized ligand and the thiol group of DSPE-PEG-SH is most efficient at a pH range of 6.5-7.5.[17] Ensure the reaction buffer is within this range. The reaction proceeds quickly, but incubation for 2 hours to overnight may be required.[18]
Hydrolysis of Maleimide Group The maleimide group on the targeting ligand can hydrolyze at pH values above 7.5. Maintain the recommended pH range for the conjugation reaction.[17]
Incorrect Molar Ratio Optimize the molar ratio of the targeting ligand to DSPE-PEG-SH. A slight molar excess of the ligand is often used to drive the reaction to completion.[15]
Steric Hindrance The PEG chain may cause steric hindrance, preventing the ligand from efficiently binding to its target. Consider using DSPE-PEG-SH with a longer PEG linker to increase the accessibility of the ligand.

Quantitative Data Summary

Parameter Typical Range/Value Effect of Increasing Concentration Reference
DSPE-PEG Molar Ratio 5 - 10 mol%Generally decreases particle size and increases stability. Can lead to micelle formation at very high concentrations.[5]
Critical Micelle Concentration (CMC) 0.5 - 1.5 µMIncreases with longer PEG chain length.[13][14]
Particle Size 80 - 200 nm (for prolonged circulation)Generally decreases.[3][5][10]
Zeta Potential -13.7 to -29.2 mV (example values)Can be influenced by the DSPE-PEG to other lipids ratio.[19][20]
Maleimide-Thiol Reaction pH 6.5 - 7.5Optimal for efficient and specific conjugation.[17]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Nanoparticle Formulation

This method is commonly used for preparing liposomes.[5][21]

  • Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-SH) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).[5]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[5][22]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5][22]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer (warmed above the lipid phase transition temperature) to the flask and agitating until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[4][21]

  • Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated ligand to SH-functionalized nanoparticles.[18]

  • Prepare Nanoparticles: Formulate DSPE-PEG-SH containing nanoparticles using a method such as the thin-film hydration technique described above.

  • Prepare Ligand: Dissolve the maleimide-functionalized ligand in a suitable buffer (pH 6.5-7.5).

  • Conjugation Reaction: Mix the nanoparticle suspension with the ligand solution at a desired molar ratio (e.g., 1:10 protein-to-lipid).[18] Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring.[18]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.

  • Purification: Remove the unconjugated ligand and other reactants by methods such as dialysis or size exclusion chromatography.[4]

Visualizations

experimental_workflow Experimental Workflow for DSPE-PEG-SH Formulation and Conjugation cluster_formulation Nanoparticle Formulation cluster_conjugation Ligand Conjugation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Extrusion/Sonication DSPE-PEG-SH Nanoparticles DSPE-PEG-SH Nanoparticles Size Reduction->DSPE-PEG-SH Nanoparticles Conjugation Reaction Conjugation Reaction DSPE-PEG-SH Nanoparticles->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Dialysis/SEC Maleimide-Ligand Maleimide-Ligand Maleimide-Ligand->Conjugation Reaction Targeted Nanoparticles Targeted Nanoparticles Purification->Targeted Nanoparticles

Caption: Workflow for DSPE-PEG-SH nanoparticle formulation and subsequent ligand conjugation.

troubleshooting_aggregation Troubleshooting Nanoparticle Aggregation Start Start Aggregation Observed Aggregation Observed Start->Aggregation Observed Check DSPE-PEG-SH % Check DSPE-PEG-SH % Aggregation Observed->Check DSPE-PEG-SH % Low Concentration? Increase DSPE-PEG-SH % Increase DSPE-PEG-SH % Check DSPE-PEG-SH %->Increase DSPE-PEG-SH % Yes Check Buffer Composition Check Buffer Composition Check DSPE-PEG-SH %->Check Buffer Composition No Stable Formulation Stable Formulation Increase DSPE-PEG-SH %->Stable Formulation Use Chelating Agent or Change Buffer Use Chelating Agent or Change Buffer Check Buffer Composition->Use Chelating Agent or Change Buffer Divalent Cations? Check Nanoparticle Concentration Check Nanoparticle Concentration Check Buffer Composition->Check Nanoparticle Concentration No Use Chelating Agent or Change Buffer->Stable Formulation Dilute Formulation Dilute Formulation Check Nanoparticle Concentration->Dilute Formulation Too High? Check for Oxidation Check for Oxidation Check Nanoparticle Concentration->Check for Oxidation No Dilute Formulation->Stable Formulation Use Inert Atmosphere Use Inert Atmosphere Check for Oxidation->Use Inert Atmosphere Thiol Oxidation? Use Inert Atmosphere->Stable Formulation

Caption: A logical decision tree for troubleshooting nanoparticle aggregation issues.

References

DSPE-PEG-SH degradation and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH). This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and handling of DSPE-PEG-SH to ensure optimal performance in your applications, such as liposome (B1194612) formulation and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DSPE-PEG-SH degradation?

A1: The primary cause of degradation is the oxidation of the terminal thiol (-SH) group. This reactive group is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two DSPE-PEG-SH molecules. This dimerization process consumes the free thiol, rendering it unavailable for subsequent conjugation reactions with moieties like maleimides. A secondary degradation pathway is the hydrolysis of the ester bonds in the DSPE lipid anchor, which can be accelerated by acidic conditions and elevated temperatures.[1][2][3]

Q2: What are the recommended storage conditions for DSPE-PEG-SH?

A2: To maintain its integrity, DSPE-PEG-SH should be stored under specific conditions to minimize degradation. As a solid powder, it should be stored at -20°C in a dry, dark environment.[4][5][6][7][8] Exposure to moisture and light should be avoided. Following reconstitution in a solvent, it is recommended to use the solution immediately or store it at -80°C for short periods.[4] Avoid repeated freeze-thaw cycles.[8]

Q3: How does pH affect the stability and reactivity of DSPE-PEG-SH?

A3: The pH of the environment significantly impacts both the stability and reactivity of the thiol group.

  • Stability: While the DSPE lipid anchor is more susceptible to hydrolysis at acidic pH[2][9], the thiol group is more prone to oxidation at alkaline pH (pH > 8), where it is deprotonated to the more reactive thiolate anion.

  • Reactivity: For conjugation reactions, such as thiol-maleimide coupling, a pH range of 6.5-7.5 is optimal.[10][11] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide (B117702) group itself becomes susceptible to hydrolysis, which deactivates it for conjugation.[10]

Q4: What is the expected shelf life of DSPE-PEG-SH?

A4: When stored correctly as a powder at -20°C, the expected shelf life can range from one to three years.[4][12] However, it is crucial to verify the activity of the thiol group before use, especially if the material has been stored for an extended period or if optimal storage conditions have been compromised.

Q5: How can I determine if my DSPE-PEG-SH has degraded?

A5: The most direct way to assess the degradation of the functional thiol group is to quantify the amount of free sulfhydryl (-SH) in your sample. A common and reliable method for this is the Ellman's assay, a colorimetric test that produces a yellow-colored product in the presence of free thiols.[13][14][15] A decrease in the measured thiol concentration compared to the expected value indicates oxidative degradation. For lipid anchor hydrolysis, mass spectrometry techniques like MALDI-TOF MS can be used to detect shifts in molecular weight.[1][2]

Quantitative Data Summary

This table summarizes the key quantitative parameters for the storage and handling of DSPE-PEG-SH.

ParameterRecommended Value/ConditionNotes
Storage Temperature (Solid) -20°CFor long-term stability (1-3 years).[4][5][12]
Storage Temperature (In Solvent) -80°CFor short-term storage; use immediately if possible.[4]
Thiol-Maleimide Conjugation pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.[10][11]
Ellman's Assay Wavelength 412 nmWavelength for measuring the colored product (TNB).[14][16][17]
Molar Extinction Coefficient of TNB 14,150 M⁻¹cm⁻¹ at 412 nmUsed for calculating thiol concentration from absorbance.[14]

Troubleshooting Guide

Problem: Low or No Yield in Thiol-Maleimide Conjugation Reaction

Low conjugation efficiency is a frequent issue. This guide provides a systematic approach to identify and resolve the root cause.

Diagram: Troubleshooting Logic for Low Conjugation Efficiency

Troubleshooting_Low_Yield start Start: Low Conjugation Yield check_thiol 1. Assess DSPE-PEG-SH Thiol Integrity start->check_thiol ellmans_test Perform Ellman's Assay to quantify free -SH check_thiol->ellmans_test thiol_ok Is free -SH conc. acceptable? ellmans_test->thiol_ok check_maleimide 2. Assess Maleimide Reagent thiol_ok->check_maleimide Yes solution_thiol Solution: Use a fresh vial of DSPE-PEG-SH. Ensure proper storage. thiol_ok->solution_thiol No maleimide_fresh Was maleimide solution prepared fresh? check_maleimide->maleimide_fresh check_conditions 3. Review Reaction Conditions maleimide_fresh->check_conditions Yes solution_maleimide Solution: Prepare maleimide stock solution fresh in anhydrous DMSO or DMF before use. maleimide_fresh->solution_maleimide No ph_ok Is pH between 6.5-7.5? check_conditions->ph_ok solution_ph Solution: Adjust buffer to pH 6.5-7.5. Use non-nucleophilic buffers (e.g., HEPES, Phosphate). ph_ok->solution_ph No end_ok Problem Resolved/ Check Stoichiometry ph_ok->end_ok Yes

Caption: A decision tree for troubleshooting low thiol-maleimide conjugation yields.

Step 1: Verify the Availability of Free Thiols

  • Possible Cause: The thiol groups on your DSPE-PEG-SH have oxidized into disulfide bridges, significantly reducing the concentration of reactive species. This is the most common cause of failure.

  • Solution: Quantify the concentration of free thiol groups using the Ellman's Assay protocol detailed below. If the concentration is significantly lower than expected, the reagent has likely degraded. Discard the degraded reagent and use a new, properly stored vial of DSPE-PEG-SH.

Step 2: Assess the Reactivity of Your Maleimide

  • Possible Cause: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[10] Storing maleimide reagents in aqueous buffers can lead to rapid loss of reactivity.

  • Solution: Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[11]

Step 3: Check Reaction Conditions

  • Possible Cause: The reaction buffer pH is outside the optimal 6.5-7.5 range.[10] The presence of competing nucleophiles or reducing agents in your buffer can also interfere with the reaction.

  • Solution: Ensure your reaction buffer is within the correct pH range using a calibrated pH meter. Use non-nucleophilic buffers such as Phosphate or HEPES. Ensure no extraneous reducing agents (like DTT or TCEP) are present unless they are intended for in-situ disulfide reduction prior to conjugation.[11][18]

Key Experimental Protocol

Protocol: Quantification of Free Thiol Groups via Ellman's Assay

This colorimetric assay is used to determine the concentration of free sulfhydryl (-SH) groups in a sample. It relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) with a free thiol to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is quantified by its absorbance at 412 nm.[14][15]

Diagram: Workflow for Assessing Thiol Group Integrity

Ellmans_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reaction Buffer (0.1 M Phosphate, pH 8.0) prep_dtnb Prepare DTNB Solution (4 mg/mL in Buffer) prep_reagents->prep_dtnb prep_standards Prepare Cysteine Standards (Serial Dilution) prep_dtnb->prep_standards add_dtnb Add DTNB Solution to Standards & DSPE-PEG-SH Sample incubate Incubate at Room Temp (15 minutes) add_dtnb->incubate measure_abs Measure Absorbance at 412 nm plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_conc Determine Sample Thiol Concentration from Curve plot_curve->calculate_conc end_node End calculate_conc->end_node start Start start->prep_reagents

Caption: A standard workflow for quantifying free thiols using the Ellman's assay.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • DSPE-PEG-SH sample

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards:

    • Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer.

    • Perform a serial dilution to create a set of standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25 mM).

  • Prepare Sample: Dissolve a known weight of your DSPE-PEG-SH in the Reaction Buffer to a known concentration.

  • Reaction Setup:

    • In separate microplate wells or cuvettes, add 50 µL of the Ellman's Reagent Solution.

    • To these wells, add 250 µL of each cysteine standard, the DSPE-PEG-SH sample, and a buffer-only blank.

  • Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.[14]

  • Measurement: Measure the absorbance of each sample and standard at 412 nm using the spectrophotometer. Use the buffer-only blank to zero the instrument.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.

    • Use the linear equation from the standard curve to calculate the concentration of free thiols in your DSPE-PEG-SH sample.

Visualization of Degradation Pathway

The primary degradation pathway for the active thiol group is oxidative dimerization.

Diagram: DSPE-PEG-SH Oxidative Degradation Pathway

Degradation_Pathway cluster_reactants Reactive Thiol Form cluster_product Inactive Disulfide Form mol1 DSPE-PEG-SH oxidation Oxidation (e.g., O₂, metal ions) mol1->oxidation mol2 DSPE-PEG-SH mol2->oxidation dimer DSPE-PEG-S-S-PEG-DSPE oxidation->dimer Forms inactive disulfide bond

Caption: Oxidation of two DSPE-PEG-SH molecules to form an inactive disulfide dimer.

References

Navigating DSPE-PEG-SH Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-SH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-thiol]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of DSPE-PEG-SH in aqueous buffers. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of your lipid-based formulations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when dissolving DSPE-PEG-SH in aqueous buffers.

Problem Potential Causes Recommended Solutions
Cloudy or Turbid Solution 1. Concentration is below the Critical Micelle Concentration (CMC), leading to the insoluble lipid not forming micelles.2. Aggregation of micelles due to improper pH or high ionic strength.3. Incomplete dissolution of the lyophilized powder.1. Ensure your working concentration is above the CMC (typically in the low micromolar range for DSPE-PEG).2. Adjust the pH of your buffer to a neutral or slightly acidic range (pH 6.5-7.4).3. Use gentle heating (up to 60-65°C) and vortexing to aid dissolution.[1][2]4. Consider using a co-solvent like ethanol (B145695) in the initial dissolving step, followed by hydration with buffer.[3]
Precipitate Forms Over Time 1. Hydrolysis of the DSPE ester linkages, especially at alkaline pH.2. Oxidation of the thiol (-SH) group, leading to disulfide bond formation and aggregation.3. Buffer components interacting with the lipid.1. Maintain a neutral or slightly acidic pH (around 7.4) to prevent hydrolysis.[4]2. Use degassed buffers to minimize oxygen content and prevent thiol oxidation.3. Prepare fresh solutions and use them promptly.4. Store stock solutions at -20°C as recommended.[5]
Low Yield in Conjugation Reactions 1. The thiol group is not readily available for reaction.2. Incorrect pH for the conjugation chemistry (e.g., thiol-maleimide reaction).3. Oxidation of the thiol group.1. Ensure the DSPE-PEG-SH is fully dissolved and in micellar form.2. For thiol-maleimide conjugation, maintain the pH between 6.5 and 7.5 for optimal reactivity.[6]3. Consider adding a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation of the thiol group.
Inconsistent Particle Size 1. Incomplete hydration of the lipid film.2. Formation of multilamellar vesicles (MLVs) instead of unilamellar micelles.3. Aggregation after formation.1. Ensure the lipid film is thin and uniform before hydration.2. Hydrate the film at a temperature above the phase transition temperature of DSPE (around 60-65°C).3. Use sonication or extrusion to achieve a uniform particle size distribution.[1]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about DSPE-PEG-SH solubility.

Q1: What is the best way to dissolve lyophilized DSPE-PEG-SH powder?

A1: For direct dissolution, it is recommended to first allow the vial to warm to room temperature.[7][8] Add the desired aqueous buffer (e.g., PBS pH 7.4) and gently agitate.[7][8] Heating to 60-65°C can facilitate the process. For forming micelles, the thin-film hydration method is often more reliable.[1]

Q2: What is the Critical Micelle Concentration (CMC) of DSPE-PEG-SH and why is it important?

A2: The CMC of DSPE-PEG derivatives is typically in the low micromolar range.[9] The CMC is the concentration at which the amphiphilic molecules begin to self-assemble into micelles. Below the CMC, the molecules exist as monomers and may not be fully soluble in an aqueous environment. Therefore, it is crucial to work at concentrations above the CMC to ensure the formation of stable micelles and a clear solution.

Q3: How does pH affect the solubility and stability of DSPE-PEG-SH?

A3: The pH of the aqueous buffer plays a critical role. A neutral pH of around 7.4 is ideal for preventing the hydrolysis of the ester bonds in the DSPE lipid.[4] For conjugation reactions involving the thiol group, a pH range of 6.5-7.5 is generally recommended to ensure the thiol is in its reactive thiolate form without promoting significant maleimide (B117702) hydrolysis.[6]

Q4: Can I use buffers other than PBS?

A4: Yes, other buffers such as HEPES or Tris can be used, provided they are within the optimal pH range and do not contain components that could react with the thiol group or destabilize the micelles. It is advisable to use degassed buffers to minimize the risk of thiol oxidation.

Q5: How should I store my DSPE-PEG-SH solutions?

A5: DSPE-PEG-SH powder should be stored at -20°C.[5] Aqueous solutions of DSPE-PEG-SH are best prepared fresh. If short-term storage is necessary, store at 2-8°C for no more than a few days. For longer-term storage, it is recommended to aliquot and freeze at -20°C to prevent repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Direct Dissolution for Micelle Formation

This method is suitable for preparing empty DSPE-PEG-SH micelles.

  • Preparation : Allow the lyophilized DSPE-PEG-SH to equilibrate to room temperature.

  • Reconstitution : Add the appropriate volume of pre-warmed (60-65°C) aqueous buffer (e.g., PBS pH 7.4) to the vial to achieve the desired concentration (must be above the CMC).

  • Dissolution : Gently vortex or swirl the vial to dissolve the powder. The solution should become clear as micelles form.

  • Filtration : Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates.

  • Storage : Use the micelle solution immediately or store at 4°C for short-term use.

Protocol 2: Thin-Film Hydration Method

This is a robust method for preparing both empty and drug-loaded micelles.

  • Dissolution : Dissolve the DSPE-PEG-SH in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation : Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[1]

  • Drying : Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration : Hydrate the film with the desired aqueous buffer, pre-heated to above the lipid's phase transition temperature (60-65°C).[1]

  • Micelle Formation : Gently agitate the flask to allow for the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • (Optional) Sizing : For a more uniform size distribution, the micelle solution can be sonicated or extruded through polycarbonate membranes.[1]

  • Sterilization : Filter the final solution through a 0.22 µm syringe filter.

Visualizing Key Concepts

DSPE_PEG_SH_Solubility cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes Concentration Concentration Clear_Solution Clear Micellar Solution Concentration->Clear_Solution > CMC Cloudy_Suspension Cloudy Suspension / Aggregates Concentration->Cloudy_Suspension < CMC pH Buffer pH pH->Clear_Solution Neutral (6.5-7.4) pH->Cloudy_Suspension Alkaline (>8) or very Acidic Ionic_Strength Ionic Strength Ionic_Strength->Cloudy_Suspension High Temperature Temperature Temperature->Clear_Solution > Transition Temp

Caption: Factors influencing DSPE-PEG-SH solubility in aqueous buffers.

Micelle_Formation_Workflow start Start: Lyophilized DSPE-PEG-SH dissolve Dissolve in Organic Solvent start->dissolve evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer (> Transition Temp) dry->hydrate agitate Gentle Agitation hydrate->agitate micelles Self-Assembled Micelles agitate->micelles

Caption: Experimental workflow for micelle formation via thin-film hydration.

Thiol_Group_Stability cluster_conditions Conditions Thiol DSPE-PEG-SH (Reactive Thiol) Oxidized DSPE-PEG-S-S-PEG-DSPE (Inactive Disulfide) Thiol->Oxidized Oxygen, Metal Ions Reactive_Thiolate DSPE-PEG-S⁻ (Reactive Thiolate) Thiol->Reactive_Thiolate pH 6.5 - 7.5 Reactive_Thiolate->Thiol pH < 6.5 Oxygen Presence of Oxygen pH_level Optimal pH for Reaction

References

common mistakes to avoid with DSPE-PEG-SH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-SH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)]). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DSPE-PEG-SH in experimental settings.

I. Storage and Stability

Q1: How should I properly store and handle DSPE-PEG-SH to prevent degradation?

A1: Proper storage and handling are critical to maintain the reactivity of the thiol group. DSPE-PEG-SH should be stored at -20°C in a dry, dark environment.[1][2] Avoid repeated freeze-thaw cycles. Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the phospholipid esters. For short-term storage of solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[3]

Q2: What is the shelf-life of DSPE-PEG-SH?

A2: When stored correctly at -20°C and protected from light and moisture, DSPE-PEG-SH is typically stable for at least one year. However, it is always recommended to refer to the manufacturer's certificate of analysis for specific lot stability information.

Q3: My DSPE-PEG-SH solution appears cloudy. Is it still usable?

A3: DSPE-PEG-SH can be challenging to dissolve in aqueous solutions and may appear cloudy, especially at higher concentrations.[4] Warming the solution to 60°C for a short period can aid in dissolution.[4] However, persistent cloudiness might indicate the presence of insoluble impurities or degradation products. It is advisable to filter the solution through a 0.22 µm filter before use. If the problem persists, it may be indicative of product degradation, and using a fresh vial is recommended.

II. Nanoparticle Formulation

Q1: What are the key factors that influence the size of nanoparticles formulated with DSPE-PEG-SH?

A1: The final size of nanoparticles is influenced by both formulation and process parameters. Key formulation factors include the concentration of DSPE-PEG-SH, the molar ratio of other lipids (e.g., cholesterol), and the properties of the encapsulated drug.[5] Process parameters such as the manufacturing method (e.g., thin-film hydration, microfluidics, sonication), hydration temperature, and extrusion pore size are also critical.[5]

Q2: How does the concentration of DSPE-PEG-SH affect the size of liposomes?

A2: The concentration of DSPE-PEG-SH can have a significant impact on liposome (B1194612) size. Generally, increasing the mole percentage of DSPE-PEG can lead to a decrease in nanoparticle size due to the "stealth" layer provided by PEG, which prevents aggregation.[6] However, some studies have shown an anomalous increase in size at certain concentrations (around 7-8 mol%), which may be related to changes in the PEG configuration from a "mushroom" to a "brush" regime.[6][7]

Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Size

DSPE-PEG2000 (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Reference
0150 ± 100.15Adapted from[7]
2135 ± 80.12Adapted from[7]
4120 ± 70.10Adapted from[7]
7135 ± 90.18Adapted from[7]
10110 ± 60.09Adapted from[7]
1595 ± 50.08Adapted from[7]

III. Bioconjugation with Maleimides

Q1: I am getting a low yield in my DSPE-PEG-SH conjugation reaction with a maleimide-functionalized molecule. What are the common causes and how can I troubleshoot this?

A1: Low conjugation efficiency is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended. First, ensure the maleimide (B117702) reagent is not hydrolyzed, as it is unstable in aqueous solutions, especially at higher pH.[8] Second, verify that the thiol groups on your DSPE-PEG-SH are available and have not oxidized to form disulfide bonds.[8] Finally, optimize the reaction conditions, including pH and the molar ratio of reactants.

Troubleshooting Low Conjugation Yield

dot graph "Troubleshooting_Low_Conjugation_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_maleimide [label="1. Check Maleimide Activity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_thiol [label="2. Verify Free Thiol Availability", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="3. Optimize Reaction Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Maleimide Hydrolysis?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Thiol Oxidation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; suboptimal_pH [label="Suboptimal pH?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; incorrect_ratio [label="Incorrect Molar Ratio?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Use fresh maleimide reagent\nStore desiccated", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Reduce disulfide bonds (e.g., with TCEP)\nDegas buffers", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Adjust pH to 6.5-7.5", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize maleimide:thiol ratio\n(e.g., start with 2:1)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_maleimide [label="Start Here"]; check_maleimide -> hydrolysis; hydrolysis -> solution1 [label="Yes"]; hydrolysis -> check_thiol [label="No"]; check_thiol -> oxidation; oxidation -> solution2 [label="Yes"]; oxidation -> optimize_conditions [label="No"]; optimize_conditions -> suboptimal_pH; suboptimal_pH -> solution3 [label="Yes"]; suboptimal_pH -> incorrect_ratio [label="No"]; incorrect_ratio -> solution4 [label="Yes"]; }

Caption: Troubleshooting workflow for low DSPE-PEG-SH conjugation yield.

Q2: What is the optimal pH for conjugating DSPE-PEG-SH to a maleimide?

A2: The thiol-maleimide reaction is most efficient and selective at a pH between 6.5 and 7.5.[9] At pH values below 6.5, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate form.[8] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and there is a higher risk of side reactions with primary amines, such as lysine (B10760008) residues.[10]

Table 2: Influence of pH on Thiol-Maleimide Conjugation Efficiency

pHReaction RateSpecificity for ThiolsRisk of Maleimide Hydrolysis
< 6.5SlowerHighLow
6.5 - 7.5OptimalHighModerate
> 7.5FastDecreased (competing amine reaction)High

IV. Cytotoxicity

Q1: I am observing unexpected cytotoxicity in my cell culture after treatment with DSPE-PEG-SH containing nanoparticles. What could be the cause?

A1: DSPE-PEG formulations can sometimes induce cytotoxicity.[11] The toxicity can be influenced by the overall nanoparticle composition, size, and stability. Unstable particles may release DSPE-PEG monomers, which are generally more cytotoxic than when they are incorporated into a nanoparticle.[11] It is also possible that the encapsulated drug is causing the cytotoxicity.

Q2: How can I determine if the cytotoxicity is from the DSPE-PEG-SH vehicle or the encapsulated drug?

A2: A critical experimental control is to test a "blank" or "empty" nanoparticle formulation.[11] This formulation should contain all the components of your drug-loaded nanoparticle, including DSPE-PEG-SH, but without the active drug. By comparing the cytotoxicity of the blank nanoparticles to the drug-loaded ones, you can differentiate the effect of the vehicle from the effect of the drug.[11]

V. Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.

Materials:

  • DSPE-PEG-SH and other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPE-PEG-SH and other lipids in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature of the lipids.[5] This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

Experimental Workflow for Nanoparticle Formulation

dot graph "Nanoparticle_Formulation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_lipids [label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; create_film [label="2. Create Thin Lipid Film\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; hydrate_film [label="3. Hydrate Film\nwith Aqueous Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; extrusion [label="4. Extrusion through\nPolycarbonate Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Uniform Nanoparticles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve_lipids; dissolve_lipids -> create_film; create_film -> hydrate_film; hydrate_film -> extrusion; extrusion -> end; }

Caption: A typical workflow for preparing DSPE-PEG-SH nanoparticles.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of available sulfhydryl groups on DSPE-PEG-SH.

Materials:

  • DSPE-PEG-SH solution

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) solution

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • UV-Vis spectrophotometer and cuvettes

Methodology:

  • Prepare a standard curve with a known thiol-containing compound (e.g., cysteine).

  • In a cuvette, mix the DSPE-PEG-SH solution with the reaction buffer.

  • Add the DTNB solution to the cuvette and mix gently.

  • Incubate the reaction at room temperature for 15 minutes.

  • Measure the absorbance of the solution at 412 nm.[13]

  • The concentration of free thiols is calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol is for evaluating the cytotoxic effects of DSPE-PEG-SH formulations on cell cultures.[11]

Materials:

  • Cells in culture

  • DSPE-PEG-SH nanoparticle formulations (including blank and drug-loaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Treatment: Prepare serial dilutions of your DSPE-PEG-SH formulations. Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a positive control.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Crystal Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

VI. Analytical Characterization

Q1: What methods can I use to characterize my DSPE-PEG-SH and its conjugates?

A1: A variety of analytical techniques can be used. For determining the concentration of DSPE-PEG, methods like HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) are suitable.[14] NMR spectroscopy can provide detailed structural information.[15] For analyzing the final bioconjugate, techniques like SDS-PAGE can show a shift in molecular weight upon successful conjugation, and mass spectrometry (e.g., LC-MS) can confirm the identity and purity of the conjugate.[16]

Decision Tree for Analytical Method Selection

dot graph "Analytical_Method_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="What do you want to analyze?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; raw_material [label="DSPE-PEG-SH Raw Material", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; conjugate [label="DSPE-PEG-SH Conjugate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Purity & Concentration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; structure [label="Structure", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; conjugation_success [label="Conjugation Success", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; identity_purity [label="Identity & Purity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC-ELSD/CAD", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ms [label="LC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> raw_material [label="Raw Material"]; start -> conjugate [label="Conjugate"]; raw_material -> purity; raw_material -> structure; purity -> hplc; structure -> nmr; conjugate -> conjugation_success; conjugate -> identity_purity; conjugation_success -> sds_page; identity_purity -> lc_ms; }

Caption: A guide to selecting the appropriate analytical method.

References

Optimizing Thiol-Maleimide Reactions with DSPE-PEG-SH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH of thiol-maleimide reactions involving DSPE-PEG-SH. This guide aims to address common challenges to ensure efficient and successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with DSPE-PEG-SH?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the thiol group of DSPE-PEG-SH is sufficiently nucleophilic to react efficiently with the maleimide (B117702) group, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

Q2: What are the primary competing reactions to consider when optimizing the pH?

The two primary competing reactions are maleimide hydrolysis and reaction with primary amines.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases significantly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards thiols, thus reducing the conjugation yield.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the lysine (B10760008) residues in proteins. This can lead to non-specific conjugation and undesirable byproducts.

Q3: How does pH affect the stability of the DSPE-PEG-Maleimide conjugate?

The stability of the resulting thioether bond is generally considered stable under physiological conditions. However, the maleimide ring itself is prone to hydrolysis at alkaline pH. For instance, at pH 9.5, DSPE-PEG2000-Maleimide solution showed a significant decrease in activity to 18% after 5 hours and 26% after 24 hours. In contrast, at pH 7.0, the activity remained at 100% after 24 hours. Therefore, maintaining a neutral to slightly acidic pH is crucial for the stability of the maleimide reactant.

Q4: Can the reaction be performed at a lower pH?

Yes, the reaction can be performed at a lower pH, such as 5.5, where the hydrolysis of the maleimide ring is extremely slow. However, the rate of the desired thiol-maleimide reaction also decreases at lower pH values because the concentration of the reactive thiolate anion is reduced.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.Adjust the pH of your reaction buffer to within the 6.5-7.5 range using a suitable buffer system (e.g., PBS, HEPES).
Maleimide Hydrolysis: The maleimide reagent has been hydrolyzed due to high pH or prolonged storage in aqueous solution.Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
Oxidation of Thiol Groups: The thiol groups on DSPE-PEG-SH have oxidized to form disulfide bonds, which are unreactive with maleimides.Use a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds prior to conjugation. Degas buffers to remove dissolved oxygen.
Poor Reproducibility Inconsistent pH control: Fluctuations in the pH of the reaction mixture.Use a reliable buffer system with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Variable Reagent Quality: Degradation of DSPE-PEG-SH or the maleimide-containing molecule.Store reagents under recommended conditions and use fresh preparations for each experiment.
Presence of Side Products Reaction with Amines: The pH of the reaction is too high (above 7.5), leading to reaction with primary amines.Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.
Thiazine (B8601807) Rearrangement: If conjugating to a molecule with an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at or above physiological pH.Perform the conjugation at a more acidic pH (around 5.0) to prevent this rearrangement.

Quantitative Data

Table 1: Effect of pH on Maleimide Stability

This table summarizes the stability of the maleimide group on DSPE-PEG2000-Maleimide at different pH values over time.

pHIncubation TimeRemaining Maleimide Activity (%)
7.024 hours100%
9.55 hours18%
9.524 hours26%

Table 2: Influence of pH on Thiazine Formation

This table illustrates the effect of pH on the conversion of a succinimidyl thioether to a thiazine isomer over 24 hours when conjugating with an N-terminal cysteine-containing peptide.

pHThiazine Isomer Abundance after 24h
5.0Minimal
7.3~70%
8.4~90%

Experimental Protocols

Protocol 1: General Conjugation of a Thiol-Containing Molecule to DSPE-PEG-Maleimide

This protocol outlines a general procedure for the conjugation of a thiol-containing molecule (e.g., a peptide with a cysteine residue) to DSPE-PEG-Maleimide.

Materials:

  • DSPE-PEG-Maleimide

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.4

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the DSPE-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

    • Dissolve the thiol-containing molecule in the reaction buffer. If disulfide bonds are present, add TCEP to a final concentration of 1-5 mM and incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide stock solution to the solution of the thiol-containing molecule. A common starting molar ratio is a 10-20 fold excess of the maleimide reagent.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add a small molecule thiol like 2-mercaptoethanol or cysteine to react with any excess maleimide.

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column).

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_thiol Prepare Thiol-Molecule in Reaction Buffer (pH 7.0-7.4) mix Mix Reagents prep_thiol->mix prep_maleimide Prepare DSPE-PEG-Maleimide in anhydrous DMSO/DMF prep_maleimide->mix incubate Incubate (RT, 2h or 4°C, overnight) mix->incubate quench Quench Reaction (optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify

Caption: A general experimental workflow for the thiol-maleimide conjugation of DSPE-PEG-SH.

Troubleshooting_Logic start Low Conjugation Yield check_pH Is pH between 6.5-7.5? start->check_pH check_maleimide Was maleimide solution fresh? check_pH->check_maleimide Yes adjust_pH Adjust pH to 6.5-7.5 check_pH->adjust_pH No check_thiol Were thiols reduced (if necessary)? check_maleimide->check_thiol Yes remake_maleimide Prepare fresh maleimide solution check_maleimide->remake_maleimide No reduce_thiol Add TCEP to reduce disulfides check_thiol->reduce_thiol No success Improved Yield check_thiol->success Yes adjust_pH->success remake_maleimide->success reduce_thiol->success Signaling_Pathway liposome DSPE-PEG Conjugated Liposome (e.g., with targeting ligand) receptor Cell Surface Receptor (e.g., Folate Receptor, Transferrin Receptor) liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release cellular_effect Cellular Effect (e.g., Apoptosis, Cytotoxicity) drug_release->cellular_effect

characterization challenges with DSPE-PEG-SH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-SH conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed protocols, quantitative data summaries, and visual workflows to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. How can I confirm the identity and purity of my DSPE-PEG-SH conjugate?

Confirmation of the chemical structure and assessment of purity are critical first steps. A combination of techniques is recommended for a comprehensive analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the presence of characteristic peaks for DSPE, PEG, and the thiol end-group.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can verify the molecular weight distribution of the polydisperse DSPE-PEG-SH conjugate.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the conjugate and separate it from potential impurities.[4][5]

Troubleshooting:

  • NMR Signal Issues: If you observe unexpected peaks in your ¹H NMR spectrum, consider the presence of impurities from synthesis or degradation products.[6][7] Broad peaks may indicate aggregation.[8]

  • Mass Spectrometry Ambiguity: Due to the polydispersity of PEG, you will observe a distribution of masses rather than a single peak.[6][9][10] The difference between peaks in the distribution should correspond to the mass of the PEG monomer (44 Da).[11]

  • HPLC Peak Tailing or Broadening: This can be caused by interactions between the analyte and the column material, improper mobile phase composition, or column degradation.[12][13][14]

2. My DSPE-PEG-SH appears to be degrading. What are the common causes and how can I prevent it?

DSPE-PEG-SH is susceptible to two primary degradation pathways: hydrolysis of the ester bonds in the DSPE anchor and oxidation of the terminal thiol group.

  • Hydrolysis: The ester linkages in the DSPE moiety can be hydrolyzed under acidic or basic conditions, and this process is accelerated by heat.[9][10][15][16] This results in the loss of one or both stearic acid chains.

  • Oxidation: The sulfhydryl (-SH) group is prone to oxidation, leading to the formation of disulfide bonds (-S-S-) between two conjugate molecules. This dimerization can lead to a loss of reactivity for subsequent conjugation reactions.

Preventative Measures:

  • Storage: Store DSPE-PEG-SH at -20°C or below in a dry, inert atmosphere (e.g., under argon or nitrogen).[17]

  • pH Control: Maintain a neutral to slightly acidic pH during handling and in formulations whenever possible. Avoid prolonged exposure to alkaline conditions which can promote both hydrolysis and thiol oxidation.[15][18]

  • Use of Reducing Agents: For applications requiring a free thiol, consider a brief treatment with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to use to cleave any disulfide bonds that may have formed.

dot

DSPE_PEG_SH DSPE-PEG-SH (Stable) Hydrolysis Ester Hydrolysis DSPE_PEG_SH->Hydrolysis Oxidation Thiol Oxidation DSPE_PEG_SH->Oxidation Degraded_Hydrolysis Hydrolyzed Product (Loss of lipid tails) Hydrolysis->Degraded_Hydrolysis Degraded_Oxidation Disulfide Dimer (DSPE-PEG-S-S-PEG-DSPE) Oxidation->Degraded_Oxidation Acid_Base Acidic/Basic pH Acid_Base->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Oxygen Oxygen/Air Exposure Oxygen->Oxidation

Caption: DSPE-PEG-SH Degradation Pathways.

3. How can I quantify the amount of free thiol (-SH) on my DSPE-PEG-SH?

Ellman's assay is the most common method for quantifying free sulfhydryl groups.[18][19][20] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that can be quantified by measuring its absorbance at 412 nm.[18][19][21]

Troubleshooting Ellman's Assay:

  • Low Signal: This could indicate oxidation of the thiol groups. Ensure your sample has been stored properly and consider pre-treatment with a reducing agent. Also, verify the pH of your reaction buffer is in the optimal range (typically pH 8.0).[18][19]

  • Inaccurate Quantification: It is crucial to generate a standard curve with a known thiol-containing compound, such as L-cysteine, to accurately determine the concentration of free thiols in your sample.[19][21][22]

dot

start Start prep_reagents Prepare Reaction Buffer (pH 8.0) and DTNB Solution start->prep_reagents prep_standards Prepare L-cysteine Standards prep_reagents->prep_standards prep_sample Prepare DSPE-PEG-SH Sample prep_reagents->prep_sample add_dtnb Add DTNB solution to Standards and Sample prep_standards->add_dtnb prep_sample->add_dtnb incubate Incubate at Room Temperature (15 min) add_dtnb->incubate measure Measure Absorbance at 412 nm incubate->measure plot Plot Standard Curve (Absorbance vs. Concentration) measure->plot calculate Calculate Thiol Concentration of Sample plot->calculate end End calculate->end

Caption: Ellman's Assay Workflow.

4. I am having difficulty with the aggregation of my DSPE-PEG-SH. How can I characterize and mitigate this?

DSPE-PEG conjugates are amphiphilic and can self-assemble into micelles in aqueous solutions.[8][23] While this is often a desired property, uncontrolled aggregation can be problematic.

  • Characterization of Aggregates: Dynamic Light Scattering (DLS) is a primary technique to determine the size and size distribution of particles in a solution.[24] Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the aggregates.[24]

  • Mitigation of Aggregation:

    • Solvent: Ensure the conjugate is fully dissolved. Sonication or gentle heating may be required. For some applications, dissolving in an organic solvent like methanol (B129727) or ethanol (B145695) before hydrating with an aqueous buffer can improve dispersion.[4]

    • Concentration: Aggregation is concentration-dependent. Working below the critical micelle concentration (CMC) will prevent micelle formation. The CMC is influenced by factors such as PEG chain length and the ionic strength of the buffer.[23]

    • Buffer Conditions: The size of aggregates can be influenced by the type and concentration of salts in the buffer.[23]

Quantitative Data Summary

Table 1: Expected Molecular Weight Shifts Due to Hydrolysis.

Degradation EventMolecular Weight Change (Da)Analytical Technique
Loss of one stearic acid chain-266MALDI-TOF MS[9][10]
Loss of two stearic acid chains-532MALDI-TOF MS[9]

Table 2: Ellman's Assay Key Parameters.

ParameterValue
Wavelength of Maximum Absorbance (λmax)412 nm[18][19][21]
Molar Extinction Coefficient (ε) of TNB14,150 M⁻¹cm⁻¹[18][21]
Recommended pH~8.0[18][19]

Experimental Protocols

Protocol 1: General MALDI-TOF MS Protocol for DSPE-PEG-SH

  • Sample Preparation: Dissolve a small amount of the DSPE-PEG-SH in a suitable solvent such as methanol.[9]

  • Matrix Selection: A common matrix for polymers is α-cyano-4-hydroxycinnamic acid (CHCA).[25] Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix the sample solution with the matrix solution (e.g., in a 1:1 ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[25][26]

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Protocol 2: General HPLC Protocol for DSPE-PEG-SH Purity Assessment

  • Column: A C18 reverse-phase column is commonly used.[12]

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically employed.

    • Mobile Phase A: Water with 0.1% TFA or 0.1% formic acid.[9][12]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.[9][12]

  • Gradient: A typical gradient might run from a low percentage of B to a high percentage of B over 20-30 minutes to elute compounds of varying hydrophobicity.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is often used for lipid-PEG conjugates as they may lack a strong UV chromophore.[4][12] UV detection at low wavelengths (~205-214 nm) can also be used.[4][5]

  • Sample Preparation: Dissolve the DSPE-PEG-SH in the initial mobile phase composition.

Protocol 3: Ellman's Assay for Thiol Quantification

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[19]

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[18][19]

    • Standard Solution: Prepare a stock solution of L-cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the Reaction Buffer. Create a series of dilutions from this stock to generate a standard curve.[19]

  • Assay Procedure:

    • To a set of microplate wells or cuvettes, add your standards and the DSPE-PEG-SH sample.

    • Add 50 µL of the Ellman's Reagent Solution to each well/cuvette and mix.[18][19]

    • Incubate at room temperature for 15 minutes.[18][19][21]

    • Measure the absorbance at 412 nm using a spectrophotometer.[18][19][21]

  • Calculation:

    • Plot the absorbance values of the standards against their known concentrations to create a standard curve.

    • Determine the concentration of the unknown sample from the standard curve.

References

Technical Support Center: Purification of DSPE-PEG-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) and related conjugates. This resource focuses on the critical step of removing unreacted DSPE-PEG-SH from your final product, such as nanoparticles, liposomes, or bioconjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted DSPE-PEG-SH from my sample?

A1: The presence of unreacted DSPE-PEG-SH can lead to several issues in downstream applications and data interpretation:

  • Inaccurate Characterization: Free DSPE-PEG-SH can interfere with particle sizing techniques (e.g., Dynamic Light Scattering - DLS), leading to an overestimation of polydispersity and inaccurate measurements of nanoparticle or liposome (B1194612) size.

  • Reduced Efficacy: In targeted drug delivery systems, unreacted DSPE-PEG-SH can compete with the conjugated nanoparticles for binding to target receptors, thereby reducing the therapeutic efficacy.

  • Toxicity Concerns: Residual impurities can contribute to unforeseen toxicity in preclinical and clinical studies.

  • Inconsistent Batch-to-Batch Reproducibility: The presence of varying amounts of unreacted starting material can lead to significant variability between different batches of your formulation.

Q2: What are the primary methods for removing unreacted DSPE-PEG-SH?

A2: The most common and effective methods leverage the size difference between the larger nanoparticles/liposomes and the smaller, unreacted DSPE-PEG-SH molecules. These techniques include:

  • Dialysis: A membrane-based separation technique where the sample is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. Smaller molecules like unreacted DSPE-PEG-SH pass through the membrane into a larger volume of buffer, while the larger nanoparticles are retained.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume. Larger molecules elute first from the column, while smaller molecules are temporarily trapped in the pores of the stationary phase and elute later.

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method where the sample solution flows tangentially across a membrane surface. The pressure gradient across the membrane allows smaller molecules to pass through into the permeate, while larger particles are retained in the retentate.

Q3: How can I verify that the unreacted DSPE-PEG-SH has been successfully removed?

A3: Several analytical techniques can be employed to confirm the purity of your sample:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying DSPE-PEG-SH.[1]

  • Fluorescence-Based Assays: If the DSPE-PEG-SH or the conjugated molecule has a fluorescent label, a fluorescence assay can be used to quantify its presence.[1]

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to visualize the separation of the product peak from the smaller impurity peak.[2][][4][5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification process.

Purification Method 1: Dialysis

Dialysis is a widely used technique for buffer exchange and removal of small molecule impurities.

Experimental Workflow for Dialysis

Dialysis Workflow cluster_prep Sample Preparation cluster_dialysis Dialysis Process cluster_recovery Product Recovery Sample Sample containing Nanoparticles and unreacted DSPE-PEG-SH Load Load Sample into Dialysis Cassette Sample->Load Hydrate Hydrate Dialysis Membrane Hydrate->Load Dialyze Dialyze against Large Volume of Buffer Load->Dialyze ChangeBuffer Change Dialysis Buffer (Multiple Times) Dialyze->ChangeBuffer Equilibration ChangeBuffer->Dialyze Repeat Recover Recover Purified Nanoparticle Sample ChangeBuffer->Recover Final

Dialysis workflow for purification.
Detailed Dialysis Protocol

  • Membrane Selection and Preparation:

    • Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the molecular weight of DSPE-PEG-SH (e.g., 10-50 kDa, depending on the PEG length) but much smaller than your nanoparticle or liposome assembly.

    • Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading:

    • Carefully load your sample into the dialysis bag or cassette, avoiding the introduction of air bubbles.

    • Securely clamp the dialysis bag.

  • Dialysis:

    • Immerse the sealed dialysis bag in a large volume of the desired buffer (typically a 100 to 1000-fold volume excess).[7]

    • Stir the dialysis buffer gently at a controlled temperature (e.g., 4°C or room temperature) to facilitate diffusion. For liposome samples, constant tumbling is recommended to prevent aggregation.[8][9]

  • Buffer Exchange:

    • Change the dialysis buffer multiple times to ensure complete removal of the unreacted DSPE-PEG-SH. A typical schedule is to change the buffer after 2-4 hours for the first few changes, followed by overnight dialysis.[9][10]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis bag from the buffer and recover your purified sample.

Dialysis Troubleshooting
Problem Possible Cause Solution
Product loss The MWCO of the dialysis membrane is too large, allowing your nanoparticles to leak out.Use a dialysis membrane with a smaller MWCO. Ensure the MWCO is well below the size of your product.
Liposomes or nanoparticles are aggregating and precipitating.[8]Ensure gentle and constant agitation or tumbling of the dialysis cassette.[8][9] Optimize buffer conditions (e.g., pH, ionic strength) to improve particle stability.
Inefficient removal of DSPE-PEG-SH Insufficient dialysis time or too few buffer changes.Increase the duration of dialysis and the number of buffer changes.[9][10]
The volume of the dialysis buffer is too small.Use a larger volume of dialysis buffer (at least 100-fold excess of the sample volume).[7]
Sample volume increases significantly The osmotic pressure of the dialysis buffer is lower than that of the sample.Ensure the buffer composition inside and outside the dialysis bag is isotonic.

Purification Method 2: Size Exclusion Chromatography (SEC)

SEC is a high-resolution technique that separates molecules based on their size in solution.

Experimental Workflow for SEC

SEC Workflow cluster_setup System Preparation cluster_run Chromatography cluster_collection Fraction Collection Equilibrate Equilibrate SEC Column with Mobile Phase Inject Inject Sample onto the Column Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect Monitor Elution (e.g., UV-Vis) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions to Identify Product Collect->Analyze

SEC workflow for purification.
Detailed SEC Protocol

  • Column and Mobile Phase Selection:

    • Select an SEC column with a fractionation range appropriate for separating your nanoparticles from the smaller DSPE-PEG-SH. The pore size of the column packing material is a critical parameter.[2][][5]

    • The mobile phase should be a good solvent for both your product and the impurity and should prevent any interactions between the analytes and the stationary phase.[11][12]

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject a filtered and degassed sample onto the column. The injection volume should be optimized to avoid column overloading, which can lead to poor resolution.[5]

  • Elution and Fraction Collection:

    • Elute the sample isocratically. The larger nanoparticles will elute first, followed by the smaller, unreacted DSPE-PEG-SH.

    • Collect fractions as the components elute from the column.

  • Analysis:

    • Analyze the collected fractions using appropriate techniques (e.g., DLS, UV-Vis spectroscopy) to identify the fractions containing your purified product.

SEC Troubleshooting
Problem Possible Cause Solution
Poor resolution between product and impurity peaks Inappropriate column selection (pore size).Select a column with a pore size that provides optimal separation in the desired molecular weight range.[2][][5]
Column overloading.[5]Reduce the sample concentration or injection volume.[5]
Peak tailing or fronting Non-specific interactions between the sample and the column matrix.Modify the mobile phase composition (e.g., adjust pH, increase ionic strength) to minimize these interactions.[11]
Column degradation.Check the column's performance with standards. If necessary, clean or replace the column.
High backpressure Clogged column frit or tubing.[13][14]Filter all samples and mobile phases before use. If the pressure is still high, the clog may be in the system tubing or the column inlet frit.[13][14]
No recovery of the product Adsorption of the sample to the column matrix.[15]Modify the mobile phase to reduce non-specific binding. Consider using a different type of SEC column with a more inert stationary phase.[15]

Purification Method 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for concentrating and purifying nanoparticles and liposomes.

Experimental Workflow for TFF

TFF Workflow cluster_setup System Preparation cluster_filtration Filtration Process cluster_recovery Product Recovery Setup Install TFF Cassette and Tubing Equilibrate Equilibrate System with Buffer Setup->Equilibrate Load Load Sample into Reservoir Equilibrate->Load Concentrate Concentrate Sample (Optional) Load->Concentrate Diafilter Diafiltration with Fresh Buffer Concentrate->Diafilter Recover Recover Purified Sample from Retentate Diafilter->Recover

TFF workflow for purification.
Detailed TFF Protocol

  • System Setup:

    • Select a TFF membrane with a MWCO that retains your nanoparticles while allowing the unreacted DSPE-PEG-SH to pass through into the permeate.

    • Assemble the TFF system according to the manufacturer's instructions and sanitize or clean it as required.

  • System Equilibration:

    • Flush the system with equilibration buffer to remove any storage solutions and to wet the membrane.

  • Concentration and Diafiltration:

    • Load your sample into the feed reservoir.

    • Begin recirculation of the sample through the TFF module.

    • If necessary, concentrate the sample to a smaller volume.

    • Perform diafiltration by adding fresh buffer to the feed reservoir at the same rate that permeate is being removed. This washes away the unreacted DSPE-PEG-SH. The number of diavolumes (DV) required will depend on the desired level of purity.

  • Sample Recovery:

    • Once the diafiltration is complete, recover the purified and concentrated product from the retentate line and the feed reservoir.

TFF Troubleshooting
Problem Possible Cause Solution
Low product recovery Nanoparticles are passing through the membrane.Use a membrane with a smaller MWCO.
Product is adsorbing to the membrane or tubing.Consider using a different membrane material. Pre-conditioning the membrane with a blocking agent (e.g., a dilute protein solution) may help for some applications.
High shear stress is damaging the nanoparticles.[16][17]Optimize the feed flow rate and transmembrane pressure (TMP) to minimize shear.[16][17]
Low permeate flux Membrane fouling.[18]Optimize operating parameters (TMP, feed flow rate) to reduce the formation of a gel layer on the membrane surface.[18] Consider a cleaning-in-place (CIP) procedure if fouling is severe.
High sample viscosity.Dilute the sample or perform the filtration at a slightly elevated temperature (if the product is stable).
Inefficient removal of DSPE-PEG-SH Insufficient number of diavolumes.Increase the number of diafiltration volumes to ensure complete removal of the impurity.
Incorrect membrane MWCO.Ensure the MWCO is large enough to allow efficient passage of the DSPE-PEG-SH.

Quantitative Data Summary

The following table provides typical parameters for the purification methods described. Note that these are starting points and may require optimization for your specific application.

Parameter Dialysis Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
MWCO/Pore Size 10-50 kDa (for DSPE-PEG < 5 kDa)Dependent on nanoparticle size (e.g., 100-1000 Å)[2]100-300 kDa
Typical Buffer Phosphate Buffered Saline (PBS), HEPES, TrisPBS, or other buffers compatible with the column and samplePBS, or process-specific buffer
Processing Time 12-48 hours30-90 minutes per run1-4 hours
Scalability Low to mediumLow to mediumHigh
Key Advantage Simple setup, gentle on sampleHigh resolutionFast, scalable
Key Disadvantage Time-consuming, potential for sample dilutionRequires specialized equipment, potential for sample dilutionHigh shear potential, potential for membrane fouling

References

impact of DSPE-PEG-SH purity on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) purity on experimental outcomes.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is DSPE-PEG-SH and what are its primary applications? DSPE-PEG-SH is a linear, heterobifunctional lipid-PEG conjugate. It consists of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) phospholipid, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol (-SH) group.[1][2] This amphiphilic polymer is widely used in drug delivery and nanotechnology for several key purposes:

  • Formation of Stealth Liposomes and Nanoparticles: The DSPE portion anchors into the lipid bilayer of a nanoparticle, while the hydrophilic PEG chain forms a "stealth" layer on the surface.[3][] This PEG shield reduces recognition by the immune system, thereby prolonging circulation time in the body.[][5]

  • Improved Drug Solubility and Stability: It can be used to form micelles that encapsulate poorly water-soluble drugs, improving their stability and bioavailability.[3][5]

  • Targeted Drug Delivery: The terminal thiol group provides a reactive site for conjugating targeting ligands such as antibodies, peptides, or aptamers, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[1][6]

Q2: What does the 'purity' of DSPE-PEG-SH refer to and what are common impurities? The purity of DSPE-PEG-SH, typically specified as ≥95% or higher, refers to the percentage of the desired DSPE-PEG-SH molecule in the product.[1][7] Impurities can significantly impact experimental reproducibility and outcomes. Common impurities may include:

  • Unreacted Starting Materials: Residual DSPE or functionalized PEG that did not participate in the synthesis reaction.[8]

  • Hydrolyzed Products: Cleavage of the ester bonds in the DSPE lipid tail can occur, particularly under acidic or basic conditions, leading to byproducts with one or both fatty acid chains removed.[9]

  • Oxidized Thiol Groups: The terminal thiol (-SH) group can oxidize to form disulfide bonds (-S-S-), creating a DSPE-PEG-dimer that is unreactive in subsequent conjugation steps.

  • PEG-related Impurities: The PEG synthesis process itself can result in toxic byproducts like ethylene (B1197577) glycol (EG) and diethylene glycol (DG).[10]

  • Side Products from Synthesis: Other molecules formed during the manufacturing process, such as structural analogs or derivatives.[8]

Q3: How can the purity and integrity of a DSPE-PEG-SH reagent be verified? Verifying the purity and structural integrity of DSPE-PEG-SH is critical for robust and reproducible results. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method to separate, identify, and quantify components in a mixture.[11] When coupled with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD), it can effectively resolve DSPE-PEG-SH from various impurities.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the molecular structure, confirming the presence of the DSPE, PEG, and terminal functional groups.[11][12][13] It can help determine the average number of PEG units and detect certain impurities, although spectral overlap can sometimes make quantification difficult.[12]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF-MS and ESI-MS can confirm the molecular weight distribution (polydispersity) of the PEG chain and help identify impurities and degradation byproducts, such as hydrolyzed lipids.[8][9]

Impact on Nanoparticle Formulations

Q4: How does DSPE-PEG-SH purity affect the size and stability of nanoparticles or liposomes? The purity of DSPE-PEG-SH directly influences the physicochemical properties of the final formulation.

  • Particle Size: The concentration of DSPE-PEG in a formulation significantly affects vesicle size.[3] Impurities that lack the amphiphilic structure of DSPE-PEG-SH can disrupt the self-assembly process, leading to inconsistent or undesirable particle sizes and distributions between batches.[14][15]

  • Stability: PEGylated lipids enhance the stability of liposomes.[16] However, the presence of impurities can compromise the integrity of the PEG stealth layer, leading to particle aggregation, especially in the presence of divalent cations or serum components.[16][17] Low-purity reagents can also increase the permeability of the liposomal membrane, causing premature drug leakage.[18]

Q5: Can impurities in DSPE-PEG-SH affect drug encapsulation and in vivo performance? Yes. Impurities can negatively impact both drug loading and the biological fate of the nanoparticle.

  • Encapsulation and Release: A compromised lipid bilayer due to impurities can lead to lower drug encapsulation efficiency and altered drug release kinetics.[18]

  • Circulation Time: The primary role of the PEG layer is to provide a "stealth" characteristic that prolongs circulation.[3][5] If a significant fraction of the DSPE-PEG-SH is impure (e.g., lacks the PEG chain or has an oxidized thiol), the resulting PEG surface density on the nanoparticle will be lower than intended. This can lead to faster clearance by the immune system, reducing the therapeutic efficacy of the formulation.

Troubleshooting Guides

Guide 1: Low Yield in Thiol-Maleimide Conjugation Reactions

This guide addresses common issues leading to poor conjugation efficiency between the thiol group of DSPE-PEG-SH and a maleimide-functionalized molecule (e.g., a peptide or antibody).

Problem: The final yield of the conjugated product is significantly lower than expected.

Possible Causes & Solutions:

  • Inactive/Oxidized Thiol Groups: The thiol (-SH) group is susceptible to oxidation, forming a disulfide bond (-S-S-) that is unreactive with maleimides.

    • Troubleshooting: Quantify the free thiols in your DSPE-PEG-SH solution before starting the conjugation. Ellman's reagent (DTNB) can be used for this purpose.[19]

    • Solution: If oxidation is suspected, consider using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds. TCEP is often preferred as it does not contain thiols itself and does not need to be removed before adding the maleimide (B117702).[19] Always use degassed buffers to minimize oxygen content.[19]

  • Hydrolysis of Maleimide Group: The maleimide group on your binding partner is prone to hydrolysis (ring-opening), especially at pH levels above 7.5.[20] The resulting maleic amide is unreactive towards thiols.[20]

    • Troubleshooting: Check the pH of your reaction buffer.

    • Solution: Perform the conjugation reaction in a buffer with a pH range of 6.5-7.5, which is optimal for selective and efficient thiol-maleimide coupling.[19][21] Prepare aqueous solutions of maleimide-containing molecules immediately before use and avoid long-term storage in aqueous buffers.[20]

  • Incorrect Stoichiometry: An inaccurate estimation of reactive DSPE-PEG-SH due to the presence of non-thiol impurities leads to a suboptimal molar ratio in the reaction.

    • Troubleshooting: Review the Certificate of Analysis (CoA) for your DSPE-PEG-SH lot. If purity is lower than expected, you may be adding fewer moles of reactive material than calculated.

    • Solution: Adjust the amount of DSPE-PEG-SH based on its specified purity. It is common to use a 10-20 fold molar excess of the maleimide reagent as a starting point, which can be optimized for the specific application.[19]

.dot

Troubleshooting_Conjugation start Low Conjugation Yield Observed check_thiol Is the DSPE-PEG-SH thiol group active? start->check_thiol check_maleimide Is the maleimide group on the binding partner active? check_thiol->check_maleimide Yes sol_thiol Problem: Thiol Oxidation - Quantify free thiols (Ellman's Test). - Use degassed buffers. - Add reducing agent (e.g., TCEP)  if necessary. check_thiol->sol_thiol No check_ratio Is the molar ratio of reactants correct? check_maleimide->check_ratio Yes sol_maleimide Problem: Maleimide Hydrolysis - Maintain reaction pH at 6.5-7.5. - Prepare maleimide solutions fresh. - Avoid storage in aqueous buffers. check_maleimide->sol_maleimide No sol_ratio Problem: Incorrect Stoichiometry - Verify purity from CoA. - Adjust reagent amounts based on purity. - Optimize molar excess of one reagent. check_ratio->sol_ratio No end_node Conjugation Yield Optimized check_ratio->end_node Yes sol_thiol->check_thiol Re-evaluate sol_maleimide->check_maleimide Re-evaluate sol_ratio->check_ratio Re-evaluate

Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.

Guide 2: Formulation Instability and Inconsistency

This guide addresses issues with nanoparticle or liposome (B1194612) formulations, such as aggregation or batch-to-batch variability in particle size.

Problem: Formulations show aggregation upon formation/storage, or particle size is inconsistent across different batches.

Possible Causes & Solutions:

  • Presence of Non-PEGylated Impurities: Impurities like free DSPE can disrupt the lipid membrane packing and interfere with the formation of a stable PEG corona.[8]

    • Troubleshooting: Analyze the DSPE-PEG-SH reagent for impurities using HPLC or MS.

    • Solution: Source high-purity DSPE-PEG-SH (≥98%). If using a lower-purity reagent, be aware that batch-to-batch variability in the impurity profile can lead to inconsistent formulation characteristics.

  • Insufficient PEG Surface Density: If the actual purity is lower than stated, the molar percentage of PEG-lipid incorporated into the nanoparticle surface may be insufficient to provide steric stability.

    • Troubleshooting: Review the literature for the optimal mol% of DSPE-PEG for your specific lipid composition. The effect of PEG-DSPE concentration on liposome size and stability is well-documented, with anomalous behavior sometimes observed at certain concentrations (e.g., around 7-8 mol%).[14][15]

    • Solution: Based on the verified purity of your reagent, recalculate and adjust the amount needed to achieve the target surface density. Consider performing a concentration-response experiment to find the optimal mol% for your system.

  • Hydrolysis of DSPE-PEG-SH: The ester linkages in the DSPE anchor are susceptible to hydrolysis, which can be accelerated by acidic or heated conditions during formulation.[9] Hydrolyzed lipids will not anchor properly in the bilayer, leading to instability.

    • Troubleshooting: Review your formulation protocol for harsh conditions (e.g., low pH buffers, prolonged high temperatures).

    • Solution: Use neutral pH buffers (e.g., PBS pH 7.4) during formulation and purification steps.[9] Minimize exposure to high temperatures where possible.

Purity_Impact cluster_pure High-Purity DSPE-PEG-SH cluster_impure Low-Purity DSPE-PEG-SH pure_reagent DSPE-PEG-SH (≥98%) formulation1 Nanoparticle Formulation pure_reagent->formulation1 outcome1 Stable, Monodisperse Nanoparticles with Dense PEG Corona formulation1->outcome1 impure_reagent DSPE-PEG-SH (<95%) + Impurities (e.g., free DSPE, oxidized dimers) formulation2 Nanoparticle Formulation impure_reagent->formulation2 outcome2 Aggregated, Polydisperse Nanoparticles with Sparse PEG Corona formulation2->outcome2

References

Validation & Comparative

A Head-to-Head Comparison of DSPE-PEG-SH and DSPE-PEG-COOH for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functionalized lipids is a critical step in the design of effective nanoparticle-based drug delivery systems. Among the most widely used are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) derivatives, which offer a versatile platform for surface modification to achieve targeted delivery. This guide provides an in-depth, objective comparison of two prominent DSPE-PEG derivatives: DSPE-PEG-SH (thiol-functionalized) and DSPE-PEG-COOH (carboxyl-functionalized), both with a PEG molecular weight of 2000 Da. We will delve into their respective conjugation chemistries, performance in drug delivery systems, and provide supporting experimental data and protocols.

At the heart of their utility lies the terminal functional group of the PEG chain, which dictates the strategy for attaching targeting ligands such as antibodies, peptides, or small molecules. DSPE-PEG-SH features a thiol (-SH) group, which readily reacts with maleimide-functionalized molecules to form a stable thioether bond. In contrast, DSPE-PEG-COOH possesses a carboxylic acid (-COOH) group that can be activated to form an amide bond with primary amines on a targeting ligand. The choice between these two functional groups can significantly impact the efficiency of ligand conjugation, the stability of the resulting nanoparticle, and its biological performance.

Comparative Performance Analysis

The selection between DSPE-PEG-SH and DSPE-PEG-COOH for a specific drug delivery application depends on a variety of factors, including the nature of the targeting ligand, the desired stability of the linkage, and the overall formulation strategy. Below, we present a summary of key performance indicators based on available experimental data.

Table 1: Physicochemical Properties of Functionalized Liposomes

PropertyDSPE-PEG-Maleimide (for Thiol Conjugation)DSPE-PEG-COOH (for Amine Conjugation)Reference
Particle Size (nm) ~125.3~130.1[1]
Polydispersity Index (PDI) ~0.15~0.16[1]
Zeta Potential (mV) ~ -25.8~ -28.3[1]
Antibody Conjugation Efficiency (%) ~75~60[1]

Table 2: In Vitro Performance of Functionalized Liposomes for siRNA Delivery

ParameterDSPE-PEG-Maleimide (Thiol Conjugation)DSPE-PEG-COOH (Amine Conjugation)Reference
Gene Silencing Efficiency (%) ~55~40[1]
Stability in Serum (48h) StableStable[1]

Table 3: Representative Performance of Doxorubicin-Loaded Liposomes

ParameterDSPE-PEG Functionalized LiposomesReference
Drug Loading Efficiency (%) >90[2]
In Vitro Drug Release (48h, pH 7.4) ~20%[2]

Key Differences and Considerations

The primary distinction between DSPE-PEG-SH and DSPE-PEG-COOH lies in their conjugation chemistry, which in turn influences several aspects of the final drug delivery system.

DSPE-PEG-SH (via Maleimide (B117702) Chemistry):

  • High Specificity and Efficiency: The reaction between a thiol and a maleimide group is highly specific and proceeds rapidly under mild conditions (pH 6.5-7.5), leading to the formation of a stable thioether bond.[1] This "click chemistry" approach often results in higher conjugation efficiencies compared to carbodiimide (B86325) chemistry.[1]

  • Potential for Instability: While the thioether bond itself is generally stable, the maleimide group can be susceptible to hydrolysis, especially during liposome (B1194612) preparation and storage.[3] This can lead to a loss of reactive sites for conjugation. Furthermore, the thiosuccinimide linkage formed can be prone to a retro-Michael reaction in vivo, potentially leading to premature cleavage of the conjugate.

  • Thiolation of Ligands: Many targeting ligands, such as antibodies, may not have readily available thiol groups. Therefore, a pre-modification step to introduce thiol groups onto the ligand is often necessary, for example, by using Traut's reagent (2-iminothiolane).[1]

DSPE-PEG-COOH (via Carbodiimide Chemistry):

  • Versatility: The carboxylic acid group can be coupled to a wide range of primary amine-containing molecules, which are abundant in proteins and peptides. This makes it a versatile choice for a variety of targeting ligands.[1]

  • Amide Bond Stability: The resulting amide bond is highly stable under physiological conditions.

  • Reaction Conditions and Side Reactions: The conjugation typically requires the use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). The reaction conditions, particularly pH, need to be carefully controlled to optimize efficiency and minimize side reactions, such as the hydrolysis of the activated ester.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of functionalized nanoparticles. Below are representative protocols for key experimental procedures.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes using Thin-Film Hydration

This method is a common technique for preparing liposomes.

  • Lipid Film Formation: Dissolve the desired lipids, including DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and either DSPE-PEG-SH or DSPE-PEG-COOH, in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated (e.g., doxorubicin). The hydration is typically performed above the phase transition temperature of the lipids.

  • Size Reduction: Reduce the size of the resulting multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) with a more uniform size distribution. This can be achieved by sonication or, more commonly, by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Ligand Conjugation to DSPE-PEG-COOH Liposomes via EDC/NHS Chemistry

This protocol outlines the steps for conjugating an amine-containing ligand to pre-formed liposomes.

  • Activation of Carboxyl Groups: To the liposome suspension in a suitable buffer (e.g., MES buffer, pH 6.0), add a molar excess of EDC and NHS. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the DSPE-PEG-COOH.

  • Ligand Addition: Add the amine-containing targeting ligand to the activated liposome suspension. The pH of the reaction mixture is typically raised to 7.2-8.0 to facilitate the reaction between the NHS-ester and the primary amine.

  • Conjugation Reaction: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted ligand and byproducts by a suitable purification method, such as size exclusion chromatography or dialysis.

Protocol 3: Ligand Conjugation to DSPE-PEG-SH Liposomes via Maleimide Chemistry

This protocol describes the conjugation of a maleimide-activated ligand to thiol-functionalized liposomes.

  • Preparation of Thiolated Ligand (if necessary): If the targeting ligand does not have a free thiol group, it must be thiolated first. This can be achieved by reacting the ligand with a reagent like Traut's reagent.

  • Conjugation Reaction: Mix the DSPE-PEG-SH containing liposomes with the maleimide-activated ligand in a degassed buffer at a pH of 6.5-7.5. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting immunoliposomes using size exclusion chromatography or dialysis to remove unreacted ligand.

Protocol 4: Determination of Drug Encapsulation Efficiency

This protocol is used to quantify the amount of drug successfully loaded into the nanoparticles.

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug.

  • Analysis: Quantify the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of drug in liposomes / Total amount of drug used) x 100

Protocol 5: In Vitro Drug Release Assay

This assay measures the rate at which the drug is released from the nanoparticles over time.

  • Dialysis Method: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the liposomes.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 6: Cellular Uptake Assay using Flow Cytometry

This assay quantifies the uptake of fluorescently labeled liposomes by cells.

  • Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation with Liposomes: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid dye) at a specific concentration and incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, wash the cells with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The mean fluorescence intensity is indicative of the extent of liposome uptake.

Signaling Pathways and Experimental Workflows

The ultimate goal of targeted drug delivery is to modulate specific signaling pathways within diseased cells. Many anticancer drugs delivered by DSPE-PEG-based nanoparticles target pathways crucial for cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, & Permeability PKC->Endothelial_Cell_Response AKT AKT PI3K->AKT AKT->Endothelial_Cell_Response

Caption: Simplified VEGF signaling pathway promoting angiogenesis.

Experimental_Workflow_Liposome_Preparation A 1. Lipid Dissolution (in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with drug solution) B->C D 4. Size Reduction (Extrusion) C->D E 5. Ligand Conjugation D->E F 6. Purification & Characterization E->F

Caption: General experimental workflow for preparing targeted liposomes.

Conclusion

Both DSPE-PEG-SH and DSPE-PEG-COOH are valuable tools in the development of targeted drug delivery systems. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application. DSPE-PEG-SH, utilized with maleimide chemistry, offers high conjugation efficiency and specificity, making it an excellent choice when a high degree of control over ligand attachment is desired. However, researchers must be mindful of the potential for maleimide hydrolysis. DSPE-PEG-COOH provides a versatile and robust method for conjugating a wide array of amine-containing ligands, forming highly stable amide bonds. While the conjugation efficiency may be slightly lower than that of thiol-maleimide chemistry, its broad applicability makes it a workhorse in the field. Ultimately, a thorough understanding of the chemistry, coupled with careful experimental design and characterization, will enable the rational selection of the optimal functionalized lipid for the development of effective and targeted nanomedicines.

References

A Comparative Guide to DSPE-PEG-SH and Other Functionalized PEGylated Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nanomedicine and targeted drug delivery, PEGylated lipids are indispensable components for enhancing the therapeutic efficacy of liposomal and lipid nanoparticle (LNP) formulations.[1][2][3] By forming a hydrophilic corona on the nanoparticle surface, these molecules provide "stealth" characteristics that prevent aggregation, reduce protein adsorption, and prolong systemic circulation time.[1][4][5][6] Among these, functionalized PEGylated lipids act as crucial chemical handles for attaching targeting ligands, enabling precise delivery to specific cells or tissues.

This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a terminal thiol group (DSPE-PEG-SH) against other commonly used functionalized PEGylated lipids. We will delve into their respective conjugation chemistries, performance characteristics, and provide supporting experimental frameworks for their application.

The Unique Advantage of the Thiol (-SH) Functional Group

DSPE-PEG-SH is a heterobifunctional lipid where the DSPE portion anchors the molecule within the lipid bilayer of a nanoparticle, the PEG chain provides the stealth properties, and the terminal thiol (-SH) group serves as a reactive site for bioconjugation.[7][8][9]

The primary utility of the thiol group lies in its highly specific and efficient reaction with maleimide-functionalized molecules. This reaction, a Michael-type addition, is a form of "click chemistry" that proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond.[10][11] This high selectivity is a significant advantage, as it is 1,000 times faster than potential reactions with amine groups at neutral pH, minimizing non-specific side reactions with proteins or other biomolecules.[10]

Comparative Analysis of Functionalized DSPE-PEG Lipids

The choice of a functionalized PEGylated lipid is dictated by the chemistry of the ligand to be conjugated. DSPE-PEG-SH is part of a broader family of reactive lipids, each with distinct advantages and applications. The most common alternatives include DSPE-PEG-Maleimide, DSPE-PEG-COOH (carboxyl), and DSPE-PEG-NH2 (amine).

Functional GroupReactive PartnerBond FormedOptimal Reaction pHSpecificity & EfficiencyCommon Ligands / Applications
-SH (Thiol) Maleimide (B117702), HalidesThioether6.5 - 7.5High: Very specific for maleimides, leading to minimal side products. Efficient and rapid reaction.[10][11]Conjugation to maleimide-activated antibodies, peptides, or small molecules.
-Maleimide Thiol (-SH)Thioether6.5 - 7.5High: The preferred lipid for conjugating to molecules with native or engineered thiol groups (e.g., cysteine residues in peptides/antibodies).[6][11]Site-specific conjugation to thiolated antibodies (e.g., Herceptin), antibody fragments, and peptides.[3]
-COOH (Carboxyl) Amine (-NH2)Amide4.5 - 7.2Moderate: Requires activators (e.g., EDC, NHS). Can react with multiple amine groups (e.g., lysine) on a protein surface, leading to less site-specific conjugation.Attachment of proteins, peptides, and amine-containing small molecules.[12][13]
-NH2 (Amine) NHS Esters, CarboxylAmide7.0 - 8.5Moderate: Similar to carboxyl chemistry, it can lead to multiple attachment points on a ligand containing several activated carboxyl groups.Conjugation to NHS-ester activated molecules or carboxyl groups on proteins via EDC/NHS chemistry.

Performance Data: A Comparative Overview

The efficiency of ligand conjugation and the subsequent biological performance of the nanoparticle are critical quality attributes. The following table summarizes typical performance data derived from literature, comparing liposomes functionalized via different conjugation chemistries.

ParameterDSPE-PEG-SH / MaleimideDSPE-PEG-COOHDSPE-PEG-NH2DSPE-PEG-OCH3 (Control)
Typical Conjugation Efficiency > 85%[1][3]50 - 70%50 - 70%N/A (non-reactive)
Stability of Conjugate Linkage High (Stable Thioether)[14]High (Stable Amide)High (Stable Amide)N/A
Circulation Half-Life Long (PEG stealth effect)[6][15]Long (PEG stealth effect)Long (PEG stealth effect)Long (PEG stealth effect)[16]
Targeted Cellular Uptake High (Ligand-dependent)[3]Moderate to HighModerate to HighLow (non-specific uptake)

Experimental Protocols & Methodologies

To ensure reproducibility and facilitate the application of these lipids, detailed experimental protocols are essential. Here, we provide a standard methodology for the preparation and characterization of ligand-targeted liposomes using thiol-maleimide chemistry.

Protocol: Preparation of Peptide-Targeted Liposomes via Thiol-Maleimide Conjugation

1. Materials:

  • Lipids: DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide (in chloroform)

  • Peptide: Cysteine-terminated targeting peptide (thiolated peptide)

  • Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), HEPES buffer (pH 6.8)

  • Drug: Doxorubicin (B1662922) (for encapsulation)

2. Liposome (B1194612) Preparation (Thin-Film Hydration Method):

  • a. In a round-bottom flask, mix DSPC, Cholesterol, and DSPE-PEG(2000)-Maleimide at a desired molar ratio (e.g., 55:40:5).

  • b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film.

  • c. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • d. Hydrate the lipid film with a doxorubicin solution in PBS (pH 7.4) by vortexing at a temperature above the lipid phase transition temperature (~60°C).

  • e. To achieve a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes (e.g., sequential extrusion through 200 nm and 100 nm pores).

  • f. Remove unencapsulated doxorubicin using size exclusion chromatography (e.g., Sephadex G-50 column).

3. Peptide Conjugation:

  • a. Dissolve the thiolated peptide in HEPES buffer (pH 6.8).

  • b. Add the peptide solution to the maleimide-functionalized liposome suspension at a 10:1 molar ratio of peptide to DSPE-PEG-Maleimide.

  • c. Incubate the reaction mixture for 4 hours at room temperature with gentle stirring, protected from light.[17]

  • d. Quench any unreacted maleimide groups by adding L-cysteine.[3]

4. Characterization:

  • a. Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).[18][19]

  • b. Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This can be done by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the drug concentration using UV-Vis spectroscopy or fluorescence.[20][21] The formula is: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

  • c. Conjugation Efficiency: Quantify the amount of peptide conjugated to the liposome surface. This can be achieved by reacting the remaining free thiols in the solution with Ellman's reagent (DTNB) and measuring the absorbance, or by using HPLC to separate conjugated from unconjugated peptide.

Visualizing Workflows and Chemical Pathways

Diagrams are crucial for understanding the complex relationships in nanoparticle formulation and conjugation.

G cluster_prep Liposome Preparation cluster_conj Conjugation cluster_char Characterization A Lipid Mixture (DSPC, Chol, DSPE-PEG-Maleimide) B Thin Film Hydration A->B C Extrusion (Size Homogenization) B->C D Purification (Removal of free drug) C->D E Add Thiolated Peptide D->E Maleimide-Liposomes F Incubation (pH 6.5-7.5) E->F G Quenching (Add L-Cysteine) F->G H Size & Zeta Potential (DLS) G->H I Encapsulation Efficiency (Spectroscopy) G->I J Conjugation Efficiency (HPLC / Ellman's) G->J

Caption: Experimental workflow for creating targeted liposomes.

Caption: Comparison of common bioconjugation reactions.

Conclusion

DSPE-PEG-SH offers a highly specific and efficient route for conjugating ligands to lipid-based nanoparticles. Its primary advantage lies in the clean and rapid thiol-ene "click" reaction with maleimide-functionalized molecules. While other functionalized lipids like DSPE-PEG-COOH and DSPE-PEG-NH2 are also effective, they often involve less specific reactions and may require additional activation steps. The choice between DSPE-PEG-SH and its direct counterpart, DSPE-PEG-Maleimide, is typically determined by the available functional group on the targeting ligand. For researchers aiming to develop precisely targeted nanomedicines, a thorough understanding of these different PEGylated lipids and their conjugation chemistries is paramount to achieving optimal formulation stability and therapeutic performance.

References

A Comparative Guide to the Analytical Validation of DSPE-PEG-SH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of targeting ligands to liposomal and nanoparticle formulations is a critical step in the development of targeted drug delivery systems. Among the various bioconjugation strategies, the reaction between a thiol group (-SH) on a targeting moiety and a maleimide (B117702) group on a lipid-PEG derivative, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide), is widely employed. Validating the successful formation of the DSPE-PEG-Thiol conjugate is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative overview of key analytical techniques for this purpose, alongside alternative conjugation chemistries.

Core Analytical Techniques for Thiol-Maleimide Conjugation Validation

A multi-faceted analytical approach is often necessary to confirm successful conjugation, assess conjugation efficiency, and characterize the final product. The following techniques are commonly employed:

  • UV-Vis Spectroscopy: A straightforward and accessible method to monitor the conjugation reaction. The disappearance of the maleimide absorbance peak (around 300 nm) indicates its reaction with the thiol group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The disappearance of the characteristic proton peaks of the maleimide group (around 6.7 ppm) in the ¹H NMR spectrum confirms the formation of the thioether bond.[2][3]

  • Mass Spectrometry (MS): A powerful tool for confirming the molecular weight of the conjugate. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can be used to detect the mass shift corresponding to the addition of the thiol-containing molecule to the DSPE-PEG-Maleimide.[4][5][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to separate the conjugated product from unreacted starting materials (DSPE-PEG-Maleimide and the thiol-containing molecule).[7][8][] This allows for the assessment of reaction completion and purification of the conjugate.

  • Ellman's Assay: A colorimetric assay used to quantify the number of free sulfhydryl groups remaining in the reaction mixture.[10][11][12][13][14] This is a direct measure of conjugation efficiency.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of light by the maleimide group.Qualitative confirmation of reaction progress.Simple, rapid, and widely available.[1]Indirect; does not confirm the identity of the product. Low sensitivity for complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structural confirmation of the covalent bond formation.[3]Provides detailed structural information.Requires specialized equipment and expertise. Can have lower sensitivity.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the conjugate.[4][5][6]High sensitivity and accuracy. Can identify different conjugate species.Can be destructive. Complex spectra for polydisperse PEGs.
RP-HPLC Separates molecules based on hydrophobicity.Purity of the conjugate and separation from reactants.[7][8][]Quantitative analysis of reaction components. Can be used for purification.Method development can be time-consuming.
Ellman's Assay Colorimetric reaction with free thiol groups.Quantification of unreacted thiols to determine conjugation efficiency.[11][12][13][14]Simple, rapid, and quantitative.Indirectly measures conjugation by quantifying remaining starting material.

Experimental Workflow & Protocols

A typical workflow for DSPE-PEG-SH conjugation and its validation is depicted below.

DSPE-PEG-SH Conjugation and Validation Workflow cluster_conjugation Conjugation cluster_validation Validation DSPE-PEG-Maleimide DSPE-PEG-Maleimide Reaction Reaction DSPE-PEG-Maleimide->Reaction Thiol-Molecule Thiol-Molecule Thiol-Molecule->Reaction DSPE-PEG-Molecule DSPE-PEG-Molecule Reaction->DSPE-PEG-Molecule Ellmans_Assay Ellmans_Assay Reaction->Ellmans_Assay Quantify Free Thiols UV-Vis UV-Vis DSPE-PEG-Molecule->UV-Vis Monitor Reaction NMR NMR DSPE-PEG-Molecule->NMR Structural Confirmation MS MS DSPE-PEG-Molecule->MS MW Confirmation HPLC HPLC DSPE-PEG-Molecule->HPLC Purity Analysis

Caption: DSPE-PEG-SH Conjugation and Validation Workflow.

Experimental Protocols

1. General DSPE-PEG-Maleimide Conjugation to a Thiol-containing Peptide

  • Materials:

    • DSPE-PEG-Maleimide

    • Thiol-containing peptide

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

    • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

    • DMSO or DMF (for dissolving lipids if necessary)

  • Procedure:

    • Dissolve the DSPE-PEG-Maleimide in the conjugation buffer. If solubility is an issue, a small amount of DMSO or DMF can be used, but the final organic solvent concentration should be kept low.

    • Dissolve the thiol-containing peptide in the conjugation buffer.

    • Add the DSPE-PEG-Maleimide solution to the peptide solution at a desired molar ratio (e.g., 1.5:1 maleimide to thiol).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

    • Quench any unreacted maleimide groups by adding an excess of a quenching reagent.

    • Purify the conjugate using a suitable method such as dialysis or size-exclusion chromatography to remove unreacted peptide and quenching reagent.

2. UV-Vis Spectroscopy for Monitoring Conjugation

  • Procedure:

    • Record the UV-Vis spectrum of the DSPE-PEG-Maleimide solution before adding the thiol-containing molecule to establish a baseline. The maleimide group exhibits a characteristic absorbance peak around 300 nm.[1]

    • After initiating the conjugation reaction, periodically take aliquots of the reaction mixture and record the UV-Vis spectrum.

    • Monitor the decrease in the absorbance at ~300 nm. The disappearance of this peak indicates the consumption of the maleimide groups and the progress of the conjugation reaction.

3. Ellman's Assay for Quantifying Free Thiols

  • Materials:

    • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

    • Cysteine or other thiol standard for calibration curve

  • Procedure:

    • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

    • Prepare a solution of Ellman's reagent in the reaction buffer (e.g., 4 mg/mL).[10]

    • To a sample of the reaction mixture (before and after conjugation), add the Ellman's reagent solution.

    • Incubate at room temperature for 15 minutes.[10]

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Calculate the concentration of free thiols in the sample by comparing the absorbance to the standard curve. The reduction in free thiol concentration after the reaction corresponds to the amount of thiol that has conjugated to the DSPE-PEG-Maleimide.

Alternative Conjugation Chemistries

While maleimide-thiol chemistry is robust, alternative methods exist, each with its own set of validation techniques.

1. NHS Ester-Amine Coupling

This chemistry involves the reaction of an N-Hydroxysuccinimide (NHS) ester-functionalized DSPE-PEG with a primary amine on the targeting ligand.

  • Validation Techniques:

    • Mass Spectrometry (MALDI-TOF, ESI-MS): To confirm the mass of the conjugate.[6]

    • RP-HPLC: To separate the conjugate from starting materials.

    • Zeta Potential Measurement: A change in the surface charge of the liposome (B1194612) after conjugation can indicate successful coupling.

2. Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This involves the reaction between an azide-functionalized DSPE-PEG and an alkyne-functionalized targeting ligand, or vice versa.

  • Validation Techniques:

    • FTIR Spectroscopy: To detect the formation of the triazole ring.

    • NMR Spectroscopy: To identify characteristic peaks of the triazole ring.

    • Mass Spectrometry: To confirm the conjugate's molecular weight.

    • Fluorescence Spectroscopy: If one of the components is fluorescently labeled, a change in fluorescence upon conjugation can be monitored.

Logical Relationship of Validation Techniques

The choice and sequence of analytical techniques are crucial for a comprehensive validation of the conjugation process.

Logical Flow of Validation Techniques Start Start Conjugation_Reaction DSPE-PEG-Maleimide + Thiol-Molecule Start->Conjugation_Reaction Initial_Screening Initial Screening (UV-Vis) Conjugation_Reaction->Initial_Screening Monitor progress Quantitative_Assessment Quantitative Assessment (Ellman's Assay, HPLC) Initial_Screening->Quantitative_Assessment Assess efficiency Structural_Confirmation Structural Confirmation (NMR, Mass Spec) Quantitative_Assessment->Structural_Confirmation Confirm identity Purification Purification (HPLC, SEC) Structural_Confirmation->Purification Final_Product_Characterization Final Product Characterization Purification->Final_Product_Characterization End End Final_Product_Characterization->End

Caption: Logical Flow of Validation Techniques.

Conclusion

The validation of DSPE-PEG-SH conjugation is a critical quality control step in the development of targeted nanomedicines. A combination of analytical techniques should be employed to provide orthogonal data, ensuring a comprehensive and reliable characterization of the conjugate. While UV-Vis spectroscopy and Ellman's assay offer rapid and quantitative insights into the reaction progress and efficiency, NMR and mass spectrometry provide definitive structural confirmation. RP-HPLC is indispensable for assessing purity and for purification. The choice of techniques will depend on the specific molecule being conjugated, available instrumentation, and the desired level of characterization. For robust and reproducible formulations, a thorough analytical validation is not just recommended, but essential.

References

A Head-to-Head Comparison: DSPE-PEG-SH MW 2000 vs. DSPE-PEG-Maleimide for Protein Attachment

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to choosing the optimal PEGylated lipid for bioconjugation, backed by experimental data and detailed protocols.

In the realm of targeted drug delivery and biopharmaceutical development, the effective conjugation of proteins to lipid nanoparticles, such as liposomes, is paramount. The choice of linker chemistry dictates the stability, specificity, and ultimate in vivo fate of the conjugate. This guide provides a comprehensive comparison of two widely used heterobifunctional PEGylated lipids: DSPE-PEG-SH and DSPE-PEG-Maleimide, both with a PEG molecular weight of 2000 Da. We will delve into their reaction mechanisms, compare their performance based on available data, and provide detailed experimental protocols to aid researchers in making an informed decision for their specific application.

At a Glance: Key Differences

FeatureDSPE-PEG-MaleimideDSPE-PEG-SH
Primary Reactive Group Maleimide (B117702)Thiol (Sulfhydryl)
Primary Target on Protein Free thiols (e.g., from cysteine residues)Activated thiols (e.g., pyridyl disulfide) or maleimide-activated proteins
Primary Bond Formed Stable ThioetherReversible Disulfide or Stable Thioether
Reaction pH 6.5 - 7.57.0 - 8.0 for disulfide; 6.5 - 7.5 for thioether
Bond Stability High (Stable)Moderate (Reducible) for disulfide; High for thioether
Key Advantage High specificity and stabilityTunable release (disulfide) or stable linkage (thioether)

Chemical Reaction Mechanisms

The choice between DSPE-PEG-Maleimide and DSPE-PEG-SH fundamentally comes down to the desired bond chemistry.

DSPE-PEG-Maleimide: This lipid utilizes the highly specific and efficient Michael addition reaction between the maleimide group and a free sulfhydryl (thiol) group on a protein, typically from a cysteine residue.[1] This reaction proceeds optimally under mild pH conditions (6.5-7.5) and results in the formation of a stable, covalent thioether bond.[1][2]

G cluster_0 DSPE-PEG-Maleimide Reaction DSPE_PEG_Mal DSPE-PEG-Maleimide Thioether_Bond Stable Thioether Bond (DSPE-PEG-S-Protein) DSPE_PEG_Mal->Thioether_Bond Michael Addition pH 6.5-7.5 Protein_SH Protein-SH (Cysteine) Protein_SH->Thioether_Bond

DSPE-PEG-Maleimide reacts with protein thiols to form a stable thioether bond.

DSPE-PEG-SH: The thiol group on DSPE-PEG-SH offers two primary conjugation strategies:

  • Disulfide Bond Formation: This involves a thiol-disulfide exchange reaction with a protein that has been pre-activated with a reagent like 4,4'-dithiodipyridine to introduce pyridyldithiol groups.[3] This results in a disulfide bond, which is notably reversible and can be cleaved in reducing environments, such as the intracellular space. This property can be advantageous for controlled drug release.[4]

G cluster_1 DSPE-PEG-SH Disulfide Formation DSPE_PEG_SH DSPE-PEG-SH Disulfide_Bond Reversible Disulfide Bond (DSPE-PEG-S-S-Protein) DSPE_PEG_SH->Disulfide_Bond Thiol-Disulfide Exchange Activated_Protein Activated Protein (e.g., with Pyridyldithiol) Activated_Protein->Disulfide_Bond

DSPE-PEG-SH forms a reversible disulfide bond with an activated protein.
  • Thioether Bond Formation: To form a stable thioether bond, similar to the maleimide reaction, the protein must first be activated with a maleimide group. The DSPE-PEG-SH then reacts with the maleimide-activated protein. This approach is less direct than using DSPE-PEG-Maleimide from the outset but can be useful in certain multi-step conjugation schemes.

Quantitative Performance Comparison

Direct comparative studies are scarce, but data from various sources allow for an indirect assessment of performance.

ParameterDSPE-PEG-MaleimideDSPE-PEG-SH (Disulfide Bond)Notes
Conjugation Efficiency 54% - >95%Generally high, but data is less specificEfficiency for maleimide chemistry is highly dependent on the protein and reaction conditions. One study showed 54% of hemoglobin subunits were conjugated.[5] Another study reported a conjugation efficiency of 84 ± 4% for a cyclic peptide.[6]
Reaction Time 2 hours to overnight1-2 hoursMaleimide reactions are often left overnight at 4°C to ensure completion.[1][7] Disulfide exchange reactions are typically rapid.
Bond Stability in Plasma HighModerate; susceptible to reductionThe thioether bond is generally stable in circulation.[8] However, some studies suggest it can undergo a retro-Michael reaction, leading to dissociation.[1] Disulfide bonds can be cleaved in the presence of reducing agents like glutathione (B108866) in the blood.[9]
Intracellular Bond Stability HighLow (cleavable)The stability of the thioether bond is a disadvantage if intracellular release of the protein is desired. The reducible nature of the disulfide bond is advantageous for drug delivery applications requiring intracellular release.[9]

Experimental Protocols

Protocol 1: Protein Conjugation to DSPE-PEG-Maleimide Liposomes

This protocol describes the conjugation of a thiol-containing protein to pre-formed liposomes incorporating DSPE-PEG-Maleimide.

G cluster_workflow Experimental Workflow: Maleimide Conjugation A Prepare Liposomes with DSPE-PEG-Maleimide C Incubate Liposomes and Protein (pH 6.5-7.5, RT for 2h or 4°C overnight) A->C B Prepare Protein Solution (reduce disulfide bonds if necessary) B->C D Quench Reaction (e.g., with 2-mercaptoethanol) C->D E Purify Conjugate (e.g., size exclusion chromatography) D->E

Workflow for protein conjugation to DSPE-PEG-Maleimide liposomes.

Materials:

  • Protein with accessible free thiol groups (1-10 mg/mL)

  • Pre-formed liposomes containing 1-5 mol% DSPE-PEG-Maleimide MW 2000

  • Degassed reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Quenching reagent: 2-mercaptoethanol (B42355)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[7] Incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the protein solution to the liposome (B1194612) suspension. A typical starting point is a 10-20 fold molar excess of DSPE-PEG-Maleimide to protein.[7]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][7]

  • Quenching:

    • To cap any unreacted maleimide groups, add a final concentration of 2 mM 2-mercaptoethanol and incubate for 30 minutes.

  • Purification:

    • Remove unconjugated protein and other reactants by size exclusion chromatography or dialysis.

Protocol 2: Protein Conjugation to DSPE-PEG-SH via Disulfide Bond

This protocol involves activating a protein with SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) and then reacting it with liposomes containing DSPE-PEG-SH.

Materials:

  • Protein solution (e.g., antibody)

  • SPDP solution

  • DSPE-PEG-SH containing liposomes

  • Reaction and elution buffers

Procedure:

  • Protein Activation:

    • React the protein with SPDP to introduce pyridyldithiopropionyl groups.

    • Remove excess SPDP using a desalting column.

  • Conjugation Reaction:

    • Mix the activated protein with the DSPE-PEG-SH liposomes. The thiol groups on the liposomes will displace the 2-pyridinethiol from the activated protein, forming a stable disulfide linkage.

  • Purification:

    • Purify the resulting immunoliposomes using size exclusion chromatography to remove unconjugated protein.

Conclusion and Recommendations

The choice between DSPE-PEG-Maleimide and DSPE-PEG-SH is application-dependent.

Choose DSPE-PEG-Maleimide when:

  • A stable, permanent linkage is required.

  • The protein has readily available and reactive free cysteine residues .

  • The goal is to create long-circulating nanoparticles with minimal premature payload release.

Choose DSPE-PEG-SH when:

  • A reducible, cleavable linkage is desired for intracellular drug delivery. This is achieved through disulfide bond formation.

  • The experimental design involves a multi-step process where the protein is first maleimide-activated for subsequent reaction with the thiol-lipid to form a stable thioether bond.

For most applications requiring a robust and stable attachment of a protein to a liposome surface for targeting purposes, DSPE-PEG-Maleimide is the more direct and commonly used reagent due to its high specificity and the stability of the resulting thioether bond. However, the unique advantage of DSPE-PEG-SH lies in its ability to form reducible disulfide bonds, offering a valuable tool for designing sophisticated, environment-responsive drug delivery systems. Researchers should carefully consider the desired stability of the final conjugate and the nature of their protein when selecting the appropriate PEGylated lipid.

References

Navigating the Landscape of Nanoparticle Functionalization: A Comparative Guide to DSPE-PEG-SH Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective surface functionalization of nanoparticles is a critical step in the design of targeted drug delivery systems. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal thiol group (DSPE-PEG-SH) has gained significant traction. This guide provides a comprehensive analysis of the efficiency of DSPE-PEG-SH functionalization, primarily through the widely used thiol-maleimide reaction, and compares its performance with other common alternatives, supported by experimental data and detailed protocols.

DSPE-PEG-SH Functionalization: The Thiol-Maleimide Click Chemistry Approach

The conjugation of thiol-bearing molecules to maleimide-functionalized surfaces is a cornerstone of bioconjugation, prized for its high efficiency and specificity under mild conditions. In the context of liposomes and other lipid-based nanoparticles, DSPE-PEG-SH is typically reacted with a maleimide-activated targeting ligand or a nanoparticle surface incorporating DSPE-PEG-Maleimide.

This Michael addition reaction is highly efficient, often achieving conjugation efficiencies exceeding 90% under optimal conditions. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5, minimizing off-target reactions with other nucleophiles like amines.

Quantitative Comparison of Functionalization Strategies

While direct head-to-head comparisons of conjugation efficiency across different platforms are not always available in the literature, the following table summarizes reported efficiencies for DSPE-PEG-SH and its common alternatives. It is important to note that efficiency can be highly dependent on the specific reactants, nanoparticle composition, and reaction conditions.

Functionalization MethodReactive GroupsBond FormedReported EfficiencyKey Considerations
DSPE-PEG-SH + Maleimide (B117702) Thiol + MaleimideThioether>95% for peptides[1], ~80% for antibody fragments[2], 58-84% for various ligands.Highly efficient and specific at pH 6.5-7.5. The stability of the thioether bond can be a concern under certain in vivo conditions due to potential retro-Michael reactions.[2][3]
DSPE-PEG-COOH + Amine Carboxyl + Amine (via EDC/NHS)AmideVariable, can be lower than maleimide chemistry. One study showed lower functional outcome (gene silencing) compared to maleimide linker.[4]Amide bond is highly stable. EDC/NHS chemistry can be sensitive to hydrolysis and may require careful optimization of pH and reactant concentrations.
DSPE-PEG-Amine + Carboxyl Amine + Carboxyl (via EDC/NHS)AmideData on specific percentage efficiency is limited, but it is a widely used method.Similar to DSPE-PEG-COOH, forms a stable amide bond and requires EDC/NHS chemistry.
DSPE-PEG-Hydrazide + Aldehyde/Ketone Hydrazide + CarbonylHydrazoneHigh efficiency reported in some studies.Forms a pH-sensitive hydrazone bond, which can be advantageous for drug release in acidic tumor microenvironments.

In-Depth Look at Thiol-Maleimide Conjugation Efficiency

Several studies have demonstrated the high efficiency of the thiol-maleimide reaction for nanoparticle functionalization. For instance, conjugation of a peptide to DSPE-PEG-Maleimide has been reported to have an efficiency greater than 95%[1]. Another study comparing different linkers for siRNA delivery found that immunoliposomes prepared using DSPE-PEG-Maleimide conjugation were more effective in gene silencing than those prepared with DSPE-PEG-COOH, suggesting a more efficient functionalization or better biological performance of the resulting conjugate[4].

However, the stability of the resulting thioether bond has been a subject of discussion. Some research indicates that the thioether linkage can be susceptible to retro-Michael reactions, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment, which could lead to premature release of the conjugated ligand[2][3].

Alternative Functionalization Strategies

DSPE-PEG-COOH and Amine Chemistry

A primary alternative to thiol-maleimide chemistry is the use of DSPE-PEG-COOH, which can be conjugated to amine-containing ligands via carbodiimide (B86325) chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of a highly stable amide bond. While robust, the efficiency of EDC/NHS chemistry can be more variable and sensitive to reaction conditions, including pH and the presence of competing nucleophiles.

PEG Alternatives: Addressing Immunogenicity

A growing concern with PEGylated nanoparticles is the potential for immunogenic responses, where patients develop anti-PEG antibodies. This has spurred the development of alternative hydrophilic polymers.

  • Polysarcosine (PSar): This polypeptoid has shown "stealth" properties comparable to PEG and, in some preclinical studies, has demonstrated superior in vivo performance, including higher tumor accumulation and reduced antibody induction[5][6][7].

  • Poly(N-methyl-N-vinylacetamide) (PNMVA): This polymer has also emerged as a promising PEG alternative, exhibiting good stealth properties without negatively impacting cellular uptake in siRNA delivery models.

While these alternatives are promising for their biological benefits, comprehensive data directly comparing their conjugation efficiency to DSPE-PEG-SH is still emerging.

Experimental Protocols

Protocol 1: DSPE-PEG-SH Conjugation to a Maleimide-Activated Ligand

Materials:

  • DSPE-PEG-SH

  • Maleimide-activated targeting ligand (e.g., peptide, antibody fragment)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Quenching solution: L-cysteine or 2-mercaptoethanol (B42355) solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve DSPE-PEG-SH and the maleimide-activated ligand separately in the reaction buffer.

  • Initiate Reaction: Mix the DSPE-PEG-SH and maleimide-activated ligand solutions at a desired molar ratio (typically a slight excess of the maleimide is used).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching solution to react with any unreacted maleimide groups.

  • Purification: Purify the DSPE-PEG-ligand conjugate using a suitable chromatography method to remove unreacted components.

  • Characterization: Analyze the final product using techniques like HPLC, MALDI-TOF mass spectrometry, or Ellman's assay to determine conjugation efficiency.

Protocol 2: EDC/NHS Conjugation of a Carboxyl-Containing Ligand to DSPE-PEG-Amine

Materials:

  • DSPE-PEG-Amine

  • Carboxyl-containing targeting ligand

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution: Hydroxylamine or Tris buffer

  • Dialysis membrane or desalting column

Procedure:

  • Activate Ligand: Dissolve the carboxyl-containing ligand in the activation buffer. Add EDC and Sulfo-NHS (typically at a molar excess) and incubate for 15-30 minutes at room temperature to form an amine-reactive NHS ester.

  • Conjugation: Add the DSPE-PEG-Amine dissolved in coupling buffer to the activated ligand solution. Adjust the pH to 7.2-7.5.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to deactivate any unreacted NHS esters.

  • Purification: Purify the conjugate by dialysis or using a desalting column to remove excess reagents.

  • Characterization: Characterize the conjugate to confirm successful ligation and determine the efficiency.

Visualizing the Workflows

DSPE_PEG_SH_Workflow cluster_reactants Reactants cluster_reaction Conjugation cluster_purification Purification & Analysis DSPE_PEG_SH DSPE-PEG-SH Mix Mix in Reaction Buffer (pH 7.0-7.4) DSPE_PEG_SH->Mix Maleimide_Ligand Maleimide-Activated Ligand Maleimide_Ligand->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Thioether Bond Formation Quench Quench Unreacted Maleimide Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Efficiency (HPLC, MS) Purify->Analyze

DSPE-PEG-SH Functionalization Workflow

DSPE_PEG_COOH_Workflow cluster_reactants Reactants cluster_activation Ligand Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis DSPE_PEG_NH2 DSPE-PEG-Amine Conjugate Add DSPE-PEG-Amine (pH 7.2-7.5) DSPE_PEG_NH2->Conjugate COOH_Ligand Carboxyl-Containing Ligand Activate Activate Ligand in Buffer (pH 6.0) COOH_Ligand->Activate EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activate Activate->Conjugate NHS Ester Formation Incubate Incubate (RT or 4°C) Conjugate->Incubate Amide Bond Formation Quench Quench Unreacted NHS Esters Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Efficiency Purify->Analyze

DSPE-PEG-Amine Functionalization Workflow

Conclusion

DSPE-PEG-SH functionalization via thiol-maleimide chemistry stands out as a highly efficient and widely adopted method for the surface modification of nanoparticles. Its high specificity and mild reaction conditions make it a robust choice for many applications. However, researchers must consider the potential for in vivo instability of the thioether bond.

Alternatives such as DSPE-PEG-COOH with EDC/NHS chemistry offer the advantage of forming a more stable amide bond, although the reaction efficiency may require more rigorous optimization. The emergence of PEG alternatives like Polysarcosine presents an exciting frontier, promising to mitigate the immunogenicity associated with PEG, though more research is needed to fully characterize their conjugation efficiencies in direct comparison to traditional methods.

The selection of the optimal functionalization strategy will ultimately depend on the specific requirements of the drug delivery system, including the nature of the targeting ligand, the desired bond stability, and the overall therapeutic goals. This guide provides a foundational understanding to aid researchers in making informed decisions for their nanoparticle functionalization endeavors.

References

A Comparative Guide to the Influence of PEG Molecular Weight on DSPE-Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of polyethylene (B3416737) glycol (PEG) chain length in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) based liposomal formulations is a critical determinant of their in vivo performance and therapeutic efficacy. This guide provides a comprehensive comparison of DSPE-PEG lipids with different molecular weights, supported by experimental data, to facilitate the selection of the optimal PEG length for specific drug delivery applications.

The selection of DSPE-PEG molecular weight, most commonly between 2000 Da and 5000 Da, involves a trade-off between nanoparticle stability, circulation time, and cellular uptake. Generally, a longer PEG chain enhances the "stealth" properties of the liposome, prolonging its circulation in the bloodstream, but may also hinder its interaction with and uptake by target cells.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the quantitative and qualitative differences observed in liposomes formulated with DSPE-PEG of varying molecular weights.

Table 1: Physicochemical Properties

PropertyDSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[1]
Polydispersity Index (PDI) ~0.147-[1]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[1]

Table 2: In Vitro Performance

ParameterDSPE-PEG2000DSPE-PEG5000Reference
Drug Encapsulation Efficiency (%) High (>90% for doxorubicin)Generally High, but may be slightly lower than DSPE-PEG2000[2][3]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[1]

Table 3: Biological Interactions

ParameterDSPE-PEG2000DSPE-PEG5000Reference
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[1]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[1]

Experimental Workflows and Signaling Pathways

To understand the evaluation and mechanism of action of these PEGylated liposomes, the following diagrams illustrate a typical experimental workflow and the potential cellular uptake pathways.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Size Reduction char1 Dynamic Light Scattering (DLS) (Size & PDI) prep2->char1 char2 Zeta Potential Measurement prep2->char2 char3 Encapsulation Efficiency prep2->char3 invitro2 Cellular Uptake Studies char1->invitro2 invitro1 In Vitro Drug Release Assay char3->invitro1 Cellular_Uptake_Pathways cluster_membrane Cell Membrane cluster_liposomes DSPE-PEG Liposomes clathrin Clathrin-mediated Endocytosis internal Internalization clathrin->internal Endosome Formation caveolae Caveolae-mediated Endocytosis caveolae->internal Caveosome Formation passive Passive Diffusion passive->internal Direct Cytosolic Entry peg2000 DSPE-PEG2000 peg2000->clathrin Potential Pathway peg5000 DSPE-PEG5000 peg5000->caveolae Potential Pathway (for higher MW PEGs) peg5000->passive Potential Pathway (for higher MW PEGs)

References

Navigating the In Vivo Landscape: A Comparative Guide to DSPE-PEG-SH Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the in vivo stability of nanoparticle-based drug delivery systems is a critical hurdle. This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-succinimidyl ester (DSPE-PEG-SH) nanoparticles and their emerging alternatives, supported by experimental data and detailed protocols to inform formulation strategies and accelerate therapeutic development.

The stealth properties conferred by polyethylene (B3416737) glycol (PEG) have long made DSPE-PEG conjugates a cornerstone of nanoparticle formulations, enhancing systemic circulation time and improving therapeutic efficacy. However, challenges such as the accelerated blood clearance (ABC) phenomenon and immunogenicity have spurred the development of alternative stabilization strategies. This guide delves into the in vivo performance of DSPE-PEG-SH nanoparticles and compares them with promising alternatives like polysarcosine (pSar) and poly(N-methyl-N-vinylacetamide) (PNMVA).

Key Performance Indicators: A Comparative Analysis

The in vivo stability of nanoparticles is a multifactorial equation, with circulation half-life, biodistribution, and drug release profiles being the primary determinants of success. The following tables summarize the quantitative differences observed between DSPE-PEG-SH and alternative nanoparticle formulations.

FormulationCirculation Half-life (t½)Primary Organ AccumulationNotes
DSPE-PEG2000-SH~5-20 hours (rodent models)Spleen, LiverLonger PEG chains generally increase circulation time.[1][2] The ABC phenomenon can drastically reduce half-life upon repeated administration.[1][3]
DSPE-pSarComparable or slightly longer than PEGReduced liver and spleen accumulation compared to PEGPolysarcosine is a biodegradable polymer with low immunogenicity, mitigating the ABC effect.[4][5]
DSPE-PNMVAExtended circulation, especially after second doseLow liver accumulationDemonstrates reduced immunological reactions and avoids the ABC phenomenon.[6][7]

Note: Absolute values can vary significantly based on the nanoparticle core composition, size, drug load, and animal model.

ParameterDSPE-PEG-SHDSPE-pSarDSPE-PNMVA
Immunogenicity Can elicit anti-PEG antibodies, leading to hypersensitivity and the ABC phenomenon.[4][6]Significantly lower risk of immunogenicity compared to PEG.[4]Reduced immunological reactions, no observed ABC or hypersensitivity effects.[6][7]
Drug Release Prone to premature drug release due to interaction with serum proteins.[1]Potentially more stable with less premature release due to reduced protein interaction.Enhanced stability may lead to more controlled drug release.
Cellular Uptake The "PEG dilemma" can sometimes hinder interaction with target cells.[6]May offer improved cellular uptake and endosomal escape compared to PEG.Shows no adverse impact on cellular uptake and endosomal escape.[7]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo nanoparticle stability is paramount. The following are detailed methodologies for key experiments.

Blood Circulation Half-Life Determination
  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Nanoparticle Administration: Intravenously inject the nanoparticle formulation (e.g., via the tail vein) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.[8]

  • Quantification: Quantify the concentration of the nanoparticles or the encapsulated drug in the plasma using a suitable analytical method (e.g., fluorescence spectroscopy for labeled nanoparticles, HPLC for drug quantification).

  • Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).

Biodistribution Studies
  • Animal Model and Administration: As described in the blood circulation protocol.

  • Tissue Harvesting: At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).[8]

  • Homogenization and Extraction: Homogenize the tissues and extract the nanoparticles or the encapsulated drug.

  • Quantification: Quantify the amount of nanoparticles or drug in each organ using an appropriate method (e.g., ICP-MS for metallic nanoparticles, fluorescence imaging, or liquid scintillation counting for radiolabeled compounds).

  • Data Presentation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Serum Stability Assay
  • Incubation: Mix the nanoparticle formulation with fresh serum (e.g., fetal bovine serum or human serum) at a specific ratio (e.g., 1:1 v/v).[1]

  • Time Points: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Analysis of Aggregation: At each time point, measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS) to assess for aggregation.[1]

  • Analysis of Drug Leakage: Separate the nanoparticles from the serum proteins and released drug (e.g., using size exclusion chromatography) and quantify the amount of encapsulated drug.[1]

  • Interpretation: A stable formulation will exhibit minimal changes in size and PDI and will retain a high percentage of the encapsulated drug over time.[1]

Visualizing the Pathways and Processes

To better understand the experimental workflow and the comparative stability of these nanoparticles, the following diagrams are provided.

experimental_workflow cluster_preparation Nanoparticle Formulation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis cluster_results Results NP_Form DSPE-PEG-SH or Alternative Nanoparticles IV_Admin Intravenous Administration NP_Form->IV_Admin Blood_Samp Blood Sampling IV_Admin->Blood_Samp Tissue_Harv Tissue Harvesting IV_Admin->Tissue_Harv PK_Analysis Pharmacokinetic Analysis Blood_Samp->PK_Analysis BD_Analysis Biodistribution Analysis Tissue_Harv->BD_Analysis Half_Life Circulation Half-life PK_Analysis->Half_Life Organ_Accum Organ Accumulation BD_Analysis->Organ_Accum stability_comparison cluster_DSPE_PEG DSPE-PEG-SH cluster_Alternatives Alternatives (pSar, PNMVA) A Long Circulation B Stealth Properties A->B C ABC Phenomenon B->C D Immunogenicity B->D E Comparable/Longer Circulation F Low Immunogenicity E->F H Improved Cellular Interaction E->H G Avoids ABC Phenomenon F->G

References

A Comparative Guide to DSPE-PEG-SH MW 2000: Quality Control and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated lipids, ensuring the quality and consistency of these critical components is paramount for the successful formulation of drug delivery systems. This guide provides an in-depth comparison of the quality control parameters for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) and its thiol-reactive alternatives, DSPE-PEG-Maleimide MW 2000 and DSPE-PEG-PDP MW 2000. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable lipid for your research needs.

Key Quality Control Parameters: A Comparative Overview

The quality of DSPE-PEG-SH and its alternatives is assessed through a series of analytical tests that evaluate their identity, purity, and functionality. The following table summarizes the key quality control parameters and typical specifications for these lipids.

ParameterDSPE-PEG-SH MW 2000DSPE-PEG-Maleimide MW 2000DSPE-PEG-PDP MW 2000
Appearance White to off-white solid[1]White to off-white solid[2]Powder
Purity (by HPLC) ≥95% to ≥98%[3][4]≥90% to 99.58%[2][5]>99% (by TLC)
Molecular Weight ~2800 Da (average)~2941.6 Da (average)[6]~2987.8 Da (average)[7]
Polydispersity Index (PDI) Typically ≤ 1.1Typically ≤ 1.1Not specified
Thiol Functionality Presence of free sulfhydryl group confirmedAbsence of free sulfhydryl, presence of maleimide (B117702) groupPresence of pyridyldithiopropionyl group
Solubility Soluble in hot water, chloroform (B151607), and ethanol[1]Soluble in ethanol (B145695) with gentle warming and chloroform[5]Not specified
Identity Confirmation ¹H-NMR, Mass Spectrometry¹H-NMR, Mass Spectrometry[2]¹H-NMR, Mass Spectrometry

Experimental Protocols for Quality Control Assessment

Accurate and reproducible assessment of DSPE-PEG-SH and its alternatives relies on standardized experimental protocols. Below are detailed methodologies for the key analytical techniques used in their quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the PEGylated lipid by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the lipid or its functional group absorbs (e.g., ~214 nm for amide bonds) or ELSD for universal detection.

  • Sample Preparation: The lipid is dissolved in a suitable solvent, such as the mobile phase, at a known concentration.

  • Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to the DSPE-PEG derivative. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Molecular Weight Distribution by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and polydispersity of polymers like PEGylated lipids without the need for column calibration.

  • Instrumentation: A size exclusion chromatography system coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • Column: A set of SEC columns suitable for the molecular weight range of the polymer.

  • Mobile Phase: A solvent in which the PEGylated lipid is soluble and that is compatible with the SEC columns and detectors (e.g., phosphate-buffered saline or an organic solvent).

  • Flow Rate: A constant flow rate appropriate for the column set.

  • Detectors:

    • MALS Detector: Measures the intensity of light scattered by the molecules at multiple angles.

    • RI Detector: Measures the concentration of the eluting polymer.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a solvent-compatible filter (e.g., 0.2 µm) before injection.

  • Analysis: The data from the MALS and RI detectors are processed using specialized software to calculate the weight-average molecular weight (Mw) and the polydispersity index (PDI = Mw/Mn).

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is used to confirm the chemical structure of the DSPE-PEG derivative by identifying the characteristic proton signals of its different components.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the lipid is soluble, such as deuterated chloroform (CDCl₃) or deuterated water (D₂O).

  • Sample Preparation: The sample is dissolved in the deuterated solvent, and a small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Analysis: The chemical shifts, integration values, and splitting patterns of the proton signals are analyzed to confirm the presence of the DSPE lipid tails, the PEG linker, and the specific functional group (e.g., thiol, maleimide, or PDP). For example, the protons of the maleimide group typically appear around 6.7 ppm.

Quantification of Free Thiol Groups by Ellman's Test

This colorimetric assay is specific for the quantification of the free sulfhydryl (-SH) group in DSPE-PEG-SH.

  • Reagents:

    • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

    • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • A standard solution of a known thiol-containing compound (e.g., cysteine) for calibration.

  • Procedure:

    • Prepare a standard curve using serial dilutions of the cysteine solution.

    • Dissolve the DSPE-PEG-SH sample in the reaction buffer.

    • Add Ellman's Reagent to both the standards and the sample solutions.

    • Incubate the solutions at room temperature for a short period (e.g., 15 minutes) to allow the color to develop.

    • Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Analysis: The concentration of free thiol in the DSPE-PEG-SH sample is determined by comparing its absorbance to the standard curve.

Workflow and Pathway Diagrams

To visually represent the logical flow of quality control and the functional application of these lipids, the following diagrams are provided.

Quality_Control_Workflow cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Data Analysis & Specification Check cluster_3 Disposition Raw_Material DSPE-PEG-SH MW 2000 Appearance Visual Inspection (Appearance) Raw_Material->Appearance Testing Purity HPLC (Purity) Raw_Material->Purity Testing MW SEC-MALS (MW & PDI) Raw_Material->MW Testing Identity ¹H-NMR (Structure) Raw_Material->Identity Testing Functionality Ellman's Test (Free Thiol) Raw_Material->Functionality Testing Analysis Compare results to specifications Appearance->Analysis Purity->Analysis MW->Analysis Identity->Analysis Functionality->Analysis Release Release for Use Analysis->Release Pass Reject Reject Analysis->Reject Fail Conjugation_Pathway cluster_liposome Liposome Formulation cluster_ligand Targeting Ligand cluster_conjugation Conjugation Reaction Liposome Liposome with DSPE-PEG-SH Conjugated_Liposome Targeted Liposome Liposome->Conjugated_Liposome Thiol-Maleimide Coupling Ligand Thiol-reactive Ligand (e.g., Maleimide-Antibody) Ligand->Conjugated_Liposome

References

DSPE-PEG-SH: A Comparative Guide to Performance and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-thiol (DSPE-PEG-SH) with its commonly used alternatives, DSPE-PEG-Maleimide and DSPE-PEG-COOH. The information presented is based on a review of experimental data to assist in the selection of the most appropriate functionalized lipid for nanoparticle-based drug delivery systems.

Executive Summary

DSPE-PEG derivatives are critical components in the formulation of "stealth" nanoparticles, such as liposomes, designed to evade the immune system and prolong circulation times. The terminal functional group on the PEG chain dictates the strategy for attaching targeting ligands, which in turn influences the stability, bioconjugation efficiency, and ultimately, the in vivo performance of the nanoparticles.

  • DSPE-PEG-SH provides a thiol group that readily reacts with maleimide-functionalized ligands, forming a stable thioether bond. This is a common strategy for targeted drug delivery.

  • DSPE-PEG-Maleimide presents a maleimide (B117702) group that is highly reactive towards thiol-containing ligands (e.g., cysteine residues in proteins or engineered peptides).

  • DSPE-PEG-COOH offers a carboxyl group that can be conjugated to amine-containing ligands through carbodiimide (B86325) chemistry, forming a stable amide bond.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for nanoparticles formulated with DSPE-PEG-SH and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis of findings from various sources.

Table 1: Nanoparticle Stability

ParameterDSPE-PEG-SHDSPE-PEG-MaleimideDSPE-PEG-COOH
Typical Zeta Potential (mV) -10 to -30[1]Near-neutral to slightly negative-20 to -40
Particle Size Stability Stable for extended periods (e.g., days to weeks) with minimal aggregation.[2]Generally stable, though the maleimide group can be susceptible to hydrolysis, potentially affecting surface charge and stability over time.[3]Stable, with the negative charge contributing to electrostatic repulsion and preventing aggregation.[4]
Storage Stability Good, especially when stored at low temperatures (-20°C) and protected from oxidation.Good, but requires storage in a dry environment to prevent maleimide hydrolysis.[5]Excellent, due to the stability of the carboxyl group.

Table 2: Bioconjugation Performance

ParameterDSPE-PEG-SH (reacts with maleimide ligand)DSPE-PEG-Maleimide (reacts with thiol ligand)DSPE-PEG-COOH (reacts with amine ligand)
Typical Conjugation Efficiency High (>90%) under optimal conditions.High (>90%) under optimal conditions.[3]Variable (50-80%), dependent on reaction conditions.
Reaction Chemistry Thiol-Maleimide "Click" ChemistryThiol-Maleimide "Click" ChemistryCarbodiimide Chemistry (EDC/NHS)
Bond Stability Stable thioether bond.Stable thioether bond, though the succinimide (B58015) ring can undergo hydrolysis and exchange reactions.[6]Very stable amide bond.
Reaction Specificity Highly specific towards maleimides.Highly specific towards thiols.[5]Can have side reactions with other nucleophiles.

Table 3: In Vivo Performance

ParameterDSPE-PEG-SHDSPE-PEG-MaleimideDSPE-PEG-COOH
Reported Circulation Half-life Prolonged, comparable to other DSPE-PEG derivatives.Prolonged, contributes to the "stealth" effect.[7]Prolonged, contributes to the "stealth" effect.
Immunogenicity Low, characteristic of PEGylated lipids.Low, though the maleimide group could potentially react with endogenous thiols.Low, the carboxyl group is generally considered biocompatible.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Nanoparticle Formulation: Thin-Film Hydration Method

This is a common method for preparing liposomes and other lipid-based nanoparticles.

  • Lipid Film Formation: Dissolve DSPE-PEG-SH (or its alternative), structural lipids (e.g., DSPC, cholesterol), and the drug in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Bioconjugation of Thiolated Ligands to DSPE-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing ligand to nanoparticles formulated with DSPE-PEG-Maleimide. A similar principle applies to conjugating a maleimide-containing ligand to DSPE-PEG-SH nanoparticles.

  • Prepare Nanoparticle Suspension: Formulate nanoparticles containing DSPE-PEG-Maleimide using the thin-film hydration method described above.

  • Prepare Ligand Solution: Dissolve the thiol-containing ligand (e.g., a cysteine-terminated peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • Conjugation Reaction: Add the ligand solution to the nanoparticle suspension at a desired molar ratio (e.g., 10:1 ligand to reactive lipid). Allow the reaction to proceed at room temperature for several hours or overnight with gentle mixing.

  • Purification: Remove unconjugated ligand by a suitable method such as dialysis or size exclusion chromatography.

Quantification of Free Thiols: Ellman's Assay

This assay is used to determine the amount of free thiol groups on the surface of DSPE-PEG-SH nanoparticles, which is crucial for assessing the potential for bioconjugation.[8][9]

  • Prepare Ellman's Reagent: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[8]

  • Standard Curve: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the reaction buffer.

  • Reaction: Add the Ellman's reagent solution to the standards and the DSPE-PEG-SH nanoparticle samples. A yellow-colored product (TNB) will form in the presence of free thiols.

  • Measurement: Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Quantification: Determine the concentration of free thiols in the nanoparticle samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization a Lipid Dissolution b Film Formation a->b c Hydration b->c d Size Reduction c->d e Size & PDI (DLS) d->e f Zeta Potential d->f g Morphology (TEM) d->g

Caption: Workflow for nanoparticle synthesis and physical characterization.

Bioconjugation Pathway: Thiol-Maleimide Ligation

G NP_SH NP-SH Conjugate NP-S-Ligand NP_SH->Conjugate Thioether Bond Ligand_Mal Ligand-Mal Ligand_Mal->Conjugate

Caption: Reaction scheme for thiol-maleimide bioconjugation.

Logical Flow for Selecting a DSPE-PEG Derivative

G start Ligand Functional Group? thiol Thiol (-SH) start->thiol amine Amine (-NH2) start->amine maleimide Maleimide start->maleimide dspe_mal Use DSPE-PEG-Maleimide thiol->dspe_mal dspe_cooh Use DSPE-PEG-COOH amine->dspe_cooh dspe_sh Use DSPE-PEG-SH maleimide->dspe_sh

Caption: Decision tree for selecting the appropriate DSPE-PEG derivative.

References

A Researcher's Guide to Performance Comparison of DSPE-PEG-SH from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) in their formulations, ensuring the quality and consistency of this critical lipid excipient is paramount. Variations in purity, reactivity, and stability can significantly impact the efficacy and safety of the final drug product. This guide provides a framework for the comparative evaluation of DSPE-PEG-SH from various suppliers, complete with detailed experimental protocols and data presentation templates.

Key Performance Parameters and Data Presentation

A comprehensive comparison of DSPE-PEG-SH should focus on several key performance indicators. The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols detailed in this guide.

Table 1: Physicochemical Properties

SupplierProduct NumberMolecular Weight (Da)Polydispersity Index (PDI)Purity (%) by ELSD/CAD
Supplier A
Supplier B
Supplier C

Table 2: Thiol Group Reactivity and Stability

SupplierProduct NumberThiol Content (mol % of total lipid)Conjugation Efficiency (%) with MaleimideStability (Remaining Free Thiol %) after Storage
Supplier A
Supplier B
Supplier C

Experimental Protocols

To obtain the data for the comparison tables, the following experimental protocols are recommended. These are based on established analytical techniques for the characterization of PEGylated lipids.

Characterization of Molecular Weight, Polydispersity, and Purity

The molecular weight distribution, polydispersity, and purity of DSPE-PEG-SH can be effectively determined using Liquid Chromatography coupled with Charged Aerosol Detection (CAD) and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-CAD-HRMS Analysis cluster_data_analysis Data Analysis Sample DSPE-PEG-SH from Supplier Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolve LC Inject into HPLC system (Reversed-Phase C18 column) Split Flow Split LC->Split CAD Charged Aerosol Detector (CAD) (Quantifies non-volatile analytes) Split->CAD HRMS High-Resolution Mass Spectrometer (HRMS) (Determines mass-to-charge ratio) Split->HRMS Purity Determine Purity (Peak area % from CAD) CAD->Purity MW_PDI Determine Molecular Weight (MW) and Polydispersity Index (PDI) (From HRMS data deconvolution) HRMS->MW_PDI Impurity Identify Impurities (From HRMS fragmentation data) HRMS->Impurity

Figure 1: Workflow for Physicochemical Characterization.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the DSPE-PEG-SH from each supplier in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Liquid Chromatography: Inject the prepared samples onto a reversed-phase HPLC column (e.g., C18). A gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of a modifier like formic acid, is typically used.

  • Detection:

    • Charged Aerosol Detection (CAD): The eluent is passed through a CAD detector to quantify the lipid concentration based on the charge of the aerosolized particles. This allows for the determination of the main component's purity and the relative amounts of any non-volatile impurities.

    • High-Resolution Mass Spectrometry (HRMS): The eluent is also directed to an HRMS instrument (e.g., Orbitrap or Q-TOF). The high mass accuracy allows for the determination of the molecular weight distribution of the PEG chain and the overall polydispersity index (PDI). It can also be used to identify the chemical structures of any impurities.

  • Data Analysis:

    • Purity is calculated from the peak area of the main DSPE-PEG-SH peak relative to the total peak area in the CAD chromatogram.

    • The average molecular weight and PDI are determined by deconvolution of the multiply charged ion series observed in the HRMS spectra.

Quantification of Free Thiol Groups using Ellman's Assay

The reactivity of the thiol group is a critical performance parameter as it is the functional group used for conjugation to targeting ligands or other molecules. Ellman's assay is a colorimetric method for the quantification of free sulfhydryl groups.

Signaling Pathway/Reaction Mechanism:

cluster_reaction Ellman's Reaction DSPE_SH DSPE-PEG-SH (contains free thiol) Mixed_Disulfide Mixed Disulfide (DSPE-PEG-S-S-TNB) DSPE_SH->Mixed_Disulfide + DTNB DTNB DTNB (Ellman's Reagent) (5,5'-dithiobis-(2-nitrobenzoic acid)) TNB TNB²⁻ Anion (2-nitro-5-thiobenzoate) (Yellow, absorbs at 412 nm) DTNB->TNB + DSPE-PEG-SH

Figure 2: Reaction Principle of Ellman's Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • Prepare an Ellman's Reagent solution (4 mg/mL DTNB in the reaction buffer).

    • Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.

  • Assay Procedure:

    • Add a known concentration of the DSPE-PEG-SH solution to the reaction buffer.

    • Add the Ellman's Reagent solution and mix.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Quantification: Determine the concentration of free thiol groups in the DSPE-PEG-SH sample by comparing its absorbance to the standard curve generated with L-cysteine. The thiol content can then be expressed as a molar percentage of the total lipid.

Assessment of Conjugation Efficiency

To evaluate the functional reactivity of the thiol group, a conjugation reaction with a maleimide-functionalized molecule can be performed, followed by quantification of the unreacted DSPE-PEG-SH.

Experimental Workflow:

cluster_conjugation Conjugation Reaction cluster_analysis Analysis of Reaction Mixture cluster_calculation Calculation DSPE_SH DSPE-PEG-SH Reaction React at controlled pH and temperature DSPE_SH->Reaction Maleimide Maleimide-functionalized molecule Maleimide->Reaction LC_MS Analyze by LC-MS Quantify_Unreacted Quantify unreacted DSPE-PEG-SH (Peak area integration) LC_MS->Quantify_Unreacted Efficiency Calculate Conjugation Efficiency (Initial - Unreacted) / Initial * 100% Quantify_Unreacted->Efficiency

Figure 3: Workflow for Conjugation Efficiency Assessment.

Methodology:

  • Conjugation Reaction: React a known amount of DSPE-PEG-SH with a molar excess of a maleimide-functionalized molecule (e.g., maleimide-PEG-fluorescein for easy detection) in a suitable buffer (pH 6.5-7.5) for a defined period.

  • Analysis: Analyze the reaction mixture using LC-MS.

  • Quantification: Determine the amount of unreacted DSPE-PEG-SH by integrating the peak area in the chromatogram.

  • Calculation: Calculate the conjugation efficiency as the percentage of DSPE-PEG-SH that has reacted.

Stability Assessment

The stability of the thiol group is important for the shelf-life of the lipid. This can be assessed by monitoring the free thiol content over time under defined storage conditions.

Methodology:

  • Storage: Store aliquots of the DSPE-PEG-SH from each supplier under recommended and accelerated (e.g., higher temperature) storage conditions.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, and 6 months), analyze the free thiol content of each sample using the Ellman's assay described above.

  • Evaluation: Plot the percentage of remaining free thiol as a function of time to compare the stability of the products from different suppliers.

Conclusion

A thorough and objective comparison of DSPE-PEG-SH from different suppliers requires a multi-faceted analytical approach. By implementing the experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to make informed decisions about the most suitable product for their specific application. This ensures the quality, consistency, and ultimately, the success of their drug delivery systems.

A Comparative Guide to the Biological Activity of DSPE-PEG-SH Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of nanoparticle formulation is a critical determinant of therapeutic success. Among the myriad of options, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) and a terminal thiol (-SH) group represents a versatile and widely used platform. This guide provides an objective comparison of DSPE-PEG-SH conjugated nanoparticles against relevant alternatives, supported by experimental data, to inform formulation decisions in targeted drug delivery.

The core of this technology lies in its modular design. The DSPE lipid acts as a robust anchor within a nanoparticle's lipid bilayer, while the PEG chain provides a hydrophilic "stealth" shield that reduces clearance by the immune system, thereby prolonging circulation time.[1][2] The terminal thiol (-SH) group serves as a reactive handle for conjugating targeting moieties, such as antibodies or peptides, enabling active targeting to specific cells or tissues.[3][4] This guide will delve into the performance of this system, comparing it with nanoparticles functionalized with different linkers and PEG chain lengths.

Comparative Performance Analysis: Physicochemical and In Vitro Metrics

The functional group at the terminus of the PEG chain significantly influences the nanoparticle's physicochemical properties and its performance in biological systems. The thiol group on DSPE-PEG-SH is primarily utilized for conjugation to ligands that have a compatible reactive group, most commonly a maleimide, to form a stable thioether bond.[3][5] This is a key differentiator when compared to other functional groups like carboxyl (-COOH) or amine (-NH2).

ParameterDSPE-PEG-SH (via Maleimide linker)DSPE-PEG-COOH (via EDC/NHS linker)DSPE-PEG (Non-Targeted)Reference
Typical Particle Size ~130-200 nm~150-220 nm~100-150 nm[6]
Zeta Potential Slightly NegativeMore NegativeSlightly Negative[6][7]
Conjugation Efficiency High, specific to thiolsModerate, can have side reactionsN/A[5][6]
In Vitro Gene Silencing ~80% at 500 nM siRNA~32% at 500 nM siRNALow[6]
In Vitro Cytotoxicity Low (vehicle)Low (vehicle)Low (vehicle)[6][8]

Table 1: Comparison of DSPE-PEG nanoparticles with different terminal functional groups. Data is compiled from studies on siRNA delivery to SMMC-7721 cells and general cytotoxicity assessments.

The choice of PEG chain length also plays a crucial role, creating a trade-off between circulation time and cellular uptake. Longer PEG chains can offer superior shielding but may also hinder the interaction of the targeting ligand with its receptor, a phenomenon known as the "PEG dilemma".

ParameterDSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter ~125 nmLarger than DSPE-PEG2000 formulations[9]
Zeta Potential ~ -35 mVMore neutral than DSPE-PEG2000[9]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[9]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[9]

Table 2: Comparative analysis of nanoparticles formulated with DSPE-PEG2000 versus DSPE-PEG5000. Absolute values can vary based on the nanoparticle core and overall composition.

Visualizing a Targeted Nanoparticle Workflow

The development and evaluation of targeted nanoparticles follow a multi-step process, from initial formulation to in vivo assessment.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A 1. Lipid Film Hydration (DSPE-PEG-SH, Lipids, Drug) B 2. Nanoparticle Formation (Sonication/Extrusion) A->B C 3. Ligand Conjugation (e.g., Maleimide-Peptide) B->C D 4. Purification & Analysis (Size, Zeta, Drug Load) C->D E 5. Cytotoxicity Assay (e.g., MTT Assay) D->E F 6. Cellular Uptake Study (Flow Cytometry) D->F G 7. Animal Model Administration (Intravenous Injection) F->G H 8. Biodistribution Imaging (IVIS Imaging) G->H I 9. Therapeutic Efficacy Study (Tumor Growth Monitoring) G->I

Caption: Workflow for developing and testing targeted nanoparticles.

Mechanism of Action: Receptor-Mediated Endocytosis

The primary advantage of conjugating a targeting ligand to a DSPE-PEG-SH nanoparticle is to facilitate active uptake by specific cells through receptor-mediated endocytosis. This enhances drug delivery to the target site and can reduce off-target effects.

G cluster_cell Target Cell NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor 1. Recognition Binding Binding Membrane Clathrin-Coated Pit Formation Binding->Membrane 2. Internalization Endosome Early Endosome Membrane->Endosome 3. Vesicle Trafficking Lysosome Lysosome Endosome->Lysosome 4. Maturation & pH drop Release Drug Release Lysosome->Release Target Intracellular Target Release->Target 5. Therapeutic Action G cluster_sh DSPE-PEG-SH cluster_cooh DSPE-PEG-COOH sh_start DSPE-PEG-SH sh_product Stable Thioether Bond sh_start->sh_product sh_reagent Ligand-Maleimide sh_reagent->sh_product sh_pro Pro: High Specificity, High Efficiency sh_product->sh_pro sh_con Con: Ligand may need pre-functionalization sh_product->sh_con cooh_start DSPE-PEG-COOH cooh_product Amide Bond cooh_start->cooh_product cooh_reagent Ligand-Amine + EDC/NHS cooh_reagent->cooh_product cooh_pro Pro: Amine groups are common on ligands cooh_product->cooh_pro cooh_con Con: Potential for side reactions cooh_product->cooh_con

References

Safety Operating Guide

Proper Disposal and Handling of DSPE-PEG-SH, MW 2000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of specialized chemical reagents is paramount. This document provides essential safety and logistical information for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH, MW 2000), a critical component in liposomal drug delivery systems.

This compound is a bifunctional lipid derivative used to create "stealth" liposomes that can evade the immune system and prolong the circulation time of encapsulated drugs. The thiol (-SH) group allows for the conjugation of targeting ligands to the surface of liposomes, enabling active targeting of specific cells or tissues.

Immediate Safety and Handling Protocols

While specific handling and disposal procedures should always be confirmed with the Safety Data Sheet (SDS) provided by the manufacturer, general safety precautions for similar polyethylene (B3416737) glycol (PEG) derivatives and phospholipids (B1166683) should be followed. Based on available information for related compounds, this compound is not classified as a hazardous substance. However, it is prudent to handle it with care in a laboratory setting.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Handling and Storage:

  • Storage: Store at -20°C in a dry environment.

  • Handling: Allow the product to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Procedures

Proper disposal of this compound and its containers is crucial to maintain a safe laboratory environment and comply with local regulations.

Disposal of Unused this compound:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

  • Licensed Waste Disposal: Arrange for disposal through a licensed chemical waste disposal contractor. While polyethylene glycol is generally considered biodegradable, it is best practice to have it professionally handled.

  • Avoid Waterways: Do not dispose of this compound down the drain or into any wastewater systems.

Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Rinseate Collection: Collect the solvent used for rinsing as chemical waste for proper disposal.

  • Container Disposal: Once cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the label before disposal.

Experimental Protocol: Preparation of Thiol-Functionalized Liposomes

DSPE-PEG-SH is commonly used to prepare liposomes for targeted drug delivery. The following is a general protocol for the formulation of these liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Drug to be encapsulated (optional)

Methodology:

  • Lipid Film Hydration:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in chloroform in a round-bottom flask at a desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing:

    • To achieve a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process forms small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

The resulting liposomes will have a surface functionalized with thiol groups, ready for the conjugation of targeting molecules.

Logical Workflow for Liposome Preparation and Functionalization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_func Surface Functionalization dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude for Uniform Size hydrate->extrude purify Purify Liposomes (e.g., Dialysis) extrude->purify conjugate Conjugate Targeting Ligand to Thiol Groups purify->conjugate

Caption: Workflow for preparing and functionalizing thiol-grafted liposomes.

Signaling Pathway for Targeted Drug Delivery

The thiol groups on the liposome surface can be used to attach targeting ligands, such as antibodies or peptides, that recognize specific receptors on cancer cells. This enhances the delivery of the encapsulated drug to the target site.

Targeted_Drug_Delivery_Pathway cluster_liposome Thiol-Functionalized Liposome cluster_cell Target Cell liposome Liposome with DSPE-PEG-SH drug Encapsulated Drug ligand Targeting Ligand liposome->ligand receptor Cell Surface Receptor ligand->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization release Drug Release Inside Cell internalization->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Pathway of targeted drug delivery via ligand-receptor interaction.

Personal protective equipment for handling DSPE-PEG-SH, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DSPE-PEG-SH, MW 2000

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the product.

DSPE-PEG-SH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000]) is a phospholipid-PEG conjugate with a terminal thiol group.[1][2][3] It is an amphipathic polymer commonly used in the formation of liposomes and micelles for drug delivery systems, including mRNA vaccines.[1][2] While some safety data sheets for similar polyethylene (B3416737) glycol derivatives classify them as non-hazardous, the thiol group warrants careful handling as thiols can be skin and eye irritants and may cause respiratory irritation.[4][5] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when working with this compound to minimize exposure and ensure safety. For handling engineered nanoparticles, which can be formed using this lipid, similar PPE standards apply to prevent inhalation and dermal contact.[6][7]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Protects against splashes, aerosols, and airborne particles.[4]
Skin Protection Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[4]Prevents skin contact with the chemical and contamination of personal clothing.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]Minimizes the inhalation of any potential vapors or fine powder aerosols.[4] For tasks with higher exposure risk, N95 or higher-rated respirators should be considered.[5][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]Essential for preventing direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for both safety and experimental success. The following step-by-step procedure outlines the best practices for handling this compound.

Preparation
  • Engineering Controls : Ensure a certified chemical fume hood is operational. Verify that a safety shower and an eyewash station are readily accessible.[4]

  • Work Area : Prepare and label all necessary glassware and equipment within the fume hood.

  • Inert Atmosphere : To minimize air exposure and potential oxidation of the thiol group, consider handling the compound under an inert gas atmosphere, such as argon or nitrogen.[4]

  • Temperature Equilibration : Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[4]

  • Waste Management : Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[4]

Handling
  • Don PPE : Put on all required personal protective equipment before entering the handling area.

  • Weighing and Aliquoting : Conduct all weighing and solution preparation inside the chemical fume hood to contain any airborne particles.

  • Solubility : DSPE-PEG compounds are generally soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[9]

  • Storage of Stock Solutions : Stock solutions of PEG reagents that are not sensitive to oxygen or moisture can be stored for several days in a refrigerator or at ambient temperature. However, it is important to avoid repeated freeze-thaw cycles.[9] The recommended storage condition for the solid product is -20°C, kept in a dry and dark place.[1][3][10][11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from reception to disposal.

G DSPE-PEG-SH Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Stations prep2 Equilibrate Container to Room Temp prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh DSPE-PEG-SH prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Liquid & Solid Waste handle3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 end Experiment Complete disp3->end start Receive & Store DSPE-PEG-SH at -20°C start->prep1

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with institutional and governmental regulations.[4]

Waste TypeDisposal Method
Liquid Waste Collect all liquid waste containing DSPE-PEG-SH in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[4]
Solid Waste All contaminated solid items, such as gloves, pipette tips, and paper towels, should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[4]
Final Disposal All chemical waste must be disposed of through a licensed hazardous waste contractor, following all local and national regulations.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.